Phosphorus anion
Beschreibung
Eigenschaften
Molekularformel |
P- |
|---|---|
Molekulargewicht |
30.973762 g/mol |
IUPAC-Name |
phosphorus(1-) |
InChI |
InChI=1S/P/q-1 |
InChI-Schlüssel |
FFZANLXOAFSSGC-UHFFFAOYSA-N |
Kanonische SMILES |
[P-] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
theoretical studies of phosphorus cluster anions
An in-depth guide to the theoretical and experimental exploration of phosphorus cluster anions, tailored for researchers, scientists, and professionals in drug development. This document delves into the structure, stability, and electronic properties of these complex ions, underpinned by robust computational and experimental methodologies.
Introduction
Phosphorus, an element crucial to life and various industrial applications, exhibits remarkable structural diversity in its elemental form, forming a wide array of clusters (Pn). The anionic forms of these clusters, Pn-, are of significant fundamental interest due to their unique electronic structures and potential as reactive intermediates. Understanding the geometric configurations, stability, and electron binding energies of these anions is paramount for harnessing their chemical properties. Theoretical studies, predominantly employing Density Functional Theory (DFT), coupled with experimental validation from techniques like anion photoelectron spectroscopy, provide a powerful approach to characterizing these transient species. This guide outlines the core methodologies used in these investigations, presents key quantitative findings, and illustrates the logical workflows and structural relationships inherent in this field of study.
Experimental Protocols
The gas-phase study of phosphorus cluster anions relies on sophisticated experimental setups capable of generating, isolating, and analyzing these species. The primary technique is anion photoelectron spectroscopy, which measures the energy required to detach an electron from the anion, providing direct insight into the electronic structure of both the anion and its neutral counterpart.
Generation of Phosphorus Cluster Anions: Pulsed Arc Cluster Ion Source (PACIS)
Phosphorus cluster anions are typically generated using a Pulsed Arc Cluster Ion Source (PACIS).[1][2] This method is well-suited for producing clusters from solid materials with high melting points.
Methodology:
-
Material Preparation : A cathode is prepared from a rod of phosphorus-containing material (e.g., red phosphorus). The opposing anode is typically made of a robust material like molybdenum.[1] These electrodes are mounted within an insulating block (e.g., Macor ceramic or Teflon) with a small gap (1-2 mm) between them.[2][3]
-
Carrier Gas Pulse : A high-pressure pulse of an inert carrier gas, typically Helium or Argon (e.g., 100 psi), is injected into the source region by an electromagnetic valve.[2]
-
Arc Discharge : A high-voltage, high-current pulse (e.g., up to 1200 V) is applied across the electrodes, synchronized with the gas pulse. This discharge ablates the cathode material, creating a hot plasma of phosphorus atoms and ions.[2]
-
Cluster Formation & Cooling : The phosphorus plasma is entrained in the inert carrier gas jet. This mixture expands supersonically through a nozzle into a vacuum chamber. The rapid expansion leads to cooling, promoting the condensation and aggregation of phosphorus atoms into clusters (Pn) and their anions (Pn-).[3]
-
Beam Formation : The cooled cluster beam passes through a skimmer, which selects the central part of the expansion, forming a well-defined molecular beam directed towards the analysis region.[1]
Mass Selection and Photoelectron Spectroscopy
After generation, the cluster anions are analyzed based on their mass-to-charge ratio and their electronic properties are probed via photodetachment.
Methodology:
-
Mass Selection : The mixed beam of cluster anions is guided into a time-of-flight (TOF) mass spectrometer. An electric pulse accelerates all anions to the same kinetic energy. As they travel down a field-free drift tube, they separate based on their mass—lighter ions arrive at the detector before heavier ones. This allows for the selection of a specific cluster size (mass) for further analysis.
-
Photodetachment : The mass-selected packet of Pn- anions is intercepted by a high-intensity, monochromatic laser pulse (e.g., from an excimer laser or a frequency-multiplied Nd:YAG laser). The photon energy is chosen to be sufficient to detach an electron from the anion: Pn- + hν → Pn + e-.
-
Electron Energy Analysis : The kinetic energies of the photodetached electrons are measured, typically using a "magnetic bottle" type time-of-flight spectrometer. This device uses magnetic fields to guide all detached electrons, regardless of their initial emission angle, into a long drift tube towards a detector.
-
Spectrum Generation : The electron binding energy (EBE) is calculated from the known photon energy (hν) and the measured electron kinetic energy (EKE) via the relationship: EBE = hν - EKE. A plot of electron counts versus electron binding energy constitutes the photoelectron spectrum. The maxima in this spectrum correspond to vertical detachment energies (VDEs).[4]
References
The Electronic Structure of Polyphosphide Zintl Anions: A Technical Guide
Abstract
Polyphosphide Zintl anions represent a diverse class of homoatomic clusters with intricate cage-like structures and tunable electronic properties. Formed by the reduction of elemental phosphorus by electropositive metals, these anionic frameworks are governed by principles of valence electron counting, elegantly described by the Zintl-Klemm concept and Wade-Mingos rules. This technical guide provides an in-depth exploration of the synthesis, characterization, and theoretical underpinnings of the electronic structure of key polyphosphide Zintl anions. It summarizes structural and spectroscopic data, details common experimental and computational protocols, and presents a visual framework for understanding the logical and procedural relationships in this field.
Introduction to Zintl Phases and Polyphosphide Anions
Zintl phases are a class of intermetallic compounds formed between highly electropositive metals (alkali or alkaline earth metals) and more electronegative main group elements.[1] The fundamental principle, known as the Zintl-Klemm concept, posits a complete transfer of valence electrons from the electropositive metal to the electronegative element.[1][2] This transfer results in the formation of a cationic sublattice and an anionic sublattice. To achieve a stable, closed-shell electron configuration, the atoms within the anionic sublattice form a specific number of covalent bonds, leading to the creation of polyanionic clusters, chains, or layers.[1]
Polyphosphide Zintl anions are the discrete, soluble clusters that can be isolated from these Zintl phases.[3] The most renowned member of this family is the heptaphosphide anion, [P₇]³⁻, which adopts a nortricyclane-type cage structure.[4] Other prominent examples include the "ufosan"-type [P₁₁]³⁻ and larger, more complex structures derived from the oxidative coupling of smaller cages, such as [P₁₄]⁴⁻.[5][6] The rich structural diversity and reactivity of these anions make them compelling building blocks in coordination chemistry and materials science.
Theoretical Framework: Understanding Electronic Structure
The geometry and stability of polyphosphide anions are rationalized by electron counting rules, which provide a powerful predictive framework.
The Zintl-Klemm Concept
As introduced, the Zintl-Klemm concept treats these compounds as salts. For example, in the solid-state phase K₃P₇, three potassium atoms each donate one valence electron, resulting in a [P₇]³⁻ polyanion. Within this cluster, the phosphorus atoms must arrange themselves to accommodate these 38 valence electrons (7 × 5 valence electrons from P, plus 3 from K). The structure is comprised of three two-bonded phosphorus atoms (formally P⁻, isoelectronic to S) and four three-bonded phosphorus atoms (formally P⁰, isoelectronic to P), satisfying the octet rule for each atom through the formation of nine P-P single bonds. [4, 20]
Wade-Mingos Rules (Polyhedral Skeletal Electron Pair Theory)
A more sophisticated approach is the Polyhedral Skeletal Electron Pair Theory (PSEPT), commonly known as Wade-Mingos rules. This theory classifies cluster geometries based on their number of skeletal electron pairs (SEPs). While initially developed for boranes (which follow 4n rules), electron-precise p-block clusters like polyphosphides often follow 5n rules. [4, 14]
For an n-vertex cluster:
-
closo: n+1 SEPs (complete deltahedron)
-
nido: n+2 SEPs (deltahedron missing one vertex)
-
arachno: n+3 SEPs (deltahedron missing two vertices)
The [P₇]³⁻ anion has 38 valence electrons, or 19 pairs. According to the 5n rules for electron-precise clusters, the number of skeletal electrons is calculated as 5n + x, where x is the number of 2-bonded atoms. For [P₇]³⁻, this corresponds to a 5n + 3 structure (where n=7), which is consistent with its observed nortricyclane geometry, a structure analogous to P₄S₃. [4, 20]
Quantitative Structural and Spectroscopic Data
The precise structures of polyphosphide anions are determined by single-crystal X-ray diffraction, while ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for characterizing their structure and dynamics in solution.
Crystallographic Data
The tables below summarize representative geometric parameters for well-characterized polyphosphide anions. Bond lengths and angles can vary slightly depending on the counter-ion and crystal packing forces.
Table 1: Structural Data for the [P₇]³⁻ Anion
| Parameter | Description | Value (Å or °) | Reference |
|---|---|---|---|
| P(apex)-P(bridge) | Bond length | ~2.29 Å | [7] |
| P(bridge)-P(basal) | Bond length | ~2.21 Å | [7] |
| P(basal)-P(basal) | Bond length | ~2.17 Å | [7] |
| P-P-P Angles | Range in cage | 96° - 105° |[4][7] |
Data based on DFT calculations for the C₃ᵥ symmetric ion.
³¹P NMR Spectroscopic Data
³¹P NMR provides a unique fingerprint for each polyphosphide anion, with chemical shifts being highly sensitive to the local electronic environment and coordination number of the phosphorus atoms.
Table 2: Representative ³¹P NMR Chemical Shifts
| Anion | Description | Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| [P₇]³⁻ | Nortricyclane cage | Broad resonances due to fluxionality | [8] |
| [HP₇]²⁻ | Protonated cage | Complex multiplets | [6] |
| [P₁₁]³⁻ | "Ufosan" cage | 174.5, 167.9, -102.3, -209.4 | [6] |
| [P₁₄]⁴⁻ | Dimer of [P₇] cages | No definitive data; unstable in solution |[6] |
Chemical shifts are relative to 85% H₃PO₄.
Experimental and Computational Protocols
The synthesis and characterization of these air- and moisture-sensitive compounds require specialized techniques.
Synthesis Protocol: Preparation of K₃P₇ Zintl Phase
This protocol describes a typical solid-state synthesis of a binary Zintl phase, which serves as a precursor to the soluble [P₇]³⁻ anion.[9][10]
-
Materials: High-purity potassium metal and red phosphorus. All manipulations must be performed in an inert-atmosphere glovebox.
-
Stoichiometry: Combine potassium and red phosphorus in a 3:7 molar ratio.
-
Containment: Place the mixture into a niobium or tantalum tube. Weld the tube shut under an inert atmosphere to prevent oxidation and loss of volatile elements at high temperatures.
-
Heating Profile: Place the sealed tube in a programmable furnace. Heat slowly to 650 °C over 12 hours, hold at 650 °C for 24-48 hours to ensure homogeneity, and then cool slowly to room temperature over 24 hours.
-
Product: The resulting product is a dark, brittle solid of K₃P₇. It must be stored and handled under strictly anaerobic and anhydrous conditions.
Characterization Protocol: Single-Crystal X-ray Diffraction
This outlines the general workflow for determining the solid-state structure of a Zintl anion crystal.[11][12]
-
Crystal Selection: Under a microscope in an inert environment (e.g., glovebox), select a suitable single crystal (typically <0.25 mm, transparent, no visible cracks or defects).[11]
-
Mounting: Mount the crystal on a glass fiber or loop using an inert oil (e.g., Paratone-N) and rapidly transfer it to the diffractometer goniometer, which is maintained under a cold stream of nitrogen gas (typically 100-150 K) to prevent degradation and improve data quality.
-
Data Collection: The instrument, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.7107 Å) and a detector, rotates the crystal through a series of angles.[12] A diffraction pattern is collected, where the positions and intensities of the diffracted X-ray beams are recorded.
-
Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: A model of the structure is refined against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters, yielding final bond lengths, angles, and other crystallographic parameters.[12][13]
Computational Protocol: Density Functional Theory (DFT) Calculations
DFT is a powerful tool for investigating the electronic structure, bonding, and properties of Zintl anions.[7][14]
-
Software: A quantum chemistry package such as Gaussian, ORCA, or ADF is used.[15][16]
-
Initial Geometry: The starting geometry is typically taken from experimental X-ray crystallographic data.
-
Method Selection:
-
Functional: A suitable exchange-correlation functional is chosen. Hybrid functionals like PBE0 or B3LYP are commonly employed for their balance of accuracy and computational cost.[7][16]
-
Basis Set: A basis set that provides a good description of the phosphorus atoms' valence electrons is selected, such as a triple-zeta quality set with polarization functions (e.g., def2-TZVP).[7][14]
-
-
Geometry Optimization: The energy of the molecular geometry is minimized to find the lowest-energy structure. Vibrational frequency analysis is then performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
-
Property Calculation: Once the optimized geometry is obtained, various electronic properties can be calculated, including:
-
Molecular orbital energies and shapes
-
Natural Bond Orbital (NBO) analysis to determine atomic charges and bond orders[7]
-
Simulated NMR chemical shifts
-
Conclusion and Outlook
The study of polyphosphide Zintl anions lies at the intersection of solid-state, solution, and computational chemistry. Their electronic structures, dictated by fundamental valence rules, give rise to a remarkable array of aesthetically and chemically intriguing polyhedral cages. A comprehensive understanding of these anions is achieved through a synergistic approach, combining rigorous synthesis under inert conditions with advanced characterization techniques like X-ray diffraction and ³¹P NMR, all supported by the deep insights provided by quantum chemical calculations. While their direct application in drug development is not established, their fundamental reactivity and ability to act as complex ligands and building blocks continue to inspire new avenues in materials science and catalysis. [10, 23]
References
- 1. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Zintl phase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Electronic structure and bonding in endohedral Zintl clusters - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00775K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diva-portal.org [diva-portal.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. tugraz.at [tugraz.at]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Isolation of Novel Polyphosphide Anions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of contemporary synthetic strategies for the creation and isolation of novel polyphosphide anions. As the field of inorganic chemistry continues to uncover new structural motifs and reactive species, polyphosphide chemistry, in particular, offers a rich landscape for exploration. The unique electronic and structural properties of these anions make them intriguing building blocks for new materials and potential precursors for organophosphorus compounds, a cornerstone of many pharmaceutical agents. This document details key experimental protocols, presents critical characterization data, and illustrates the logical workflows involved in this cutting-edge area of research.
Synthetic Strategies for Polyphosphide Anions
The synthesis of polyphosphide anions has evolved significantly from high-temperature solid-state reactions to more controlled solution-phase methods. These modern techniques allow for the isolation of discrete, often large and complex, anionic clusters. The primary precursor for these syntheses is typically elemental phosphorus, in its white (P₄) or red allotropes.
Reductive Activation of White Phosphorus with Lanthanide Complexes
A powerful strategy for accessing large, unprecedented polyphosphide anions involves the reduction of white phosphorus (P₄) using highly reactive organometallic compounds. Nonclassical divalent lanthanide complexes have proven particularly effective as multi-electron reducing agents. This approach has led to the isolation of the largest known organo-f-element polyphosphides, such as the P₁₄⁴⁻ Zintl anion.
The reaction of potent reducing agents like [K(18-crown-6)][(Cp′′₂La)₂(μ-η⁶:η⁶-C₆H₆)] with P₄ in an appropriate solvent allows for the controlled degradation of the P₄ tetrahedron and subsequent assembly into larger anionic clusters. The stoichiometry and reaction conditions are critical for selectively targeting specific polyphosphide products. Notably, from the same reaction mixture, different anions can be isolated by using different extraction solvents, highlighting the delicate equilibrium and solubility differences between these novel species. For instance, toluene extraction can yield the P₁₄⁴⁻ anion, while 1,2-difluorobenzene can selectively isolate the smaller triangular P₃³⁻ anion.
Electrochemical Synthesis from White Phosphorus
Electrochemical methods offer a green and highly tunable approach to phosphorus chemistry, avoiding harsh reagents. A practical, gram-scale synthesis of the dicyanophosphide anion, [P(CN)₂]⁻, has been developed via the electrochemical activation of white phosphorus. This method provides a versatile and atom-economical route to a key organophosphorus building block.
The process involves the controlled oxidation of P₄ at an anode in the presence of a cyanide source. Mechanistically, the P₄ molecule is oxidized to form [P(CN)₂]⁻, while at the cathode, a corresponding reduction occurs. This electrosynthesis is significant as it transforms the elemental form of phosphorus directly into a functionalized anion that can serve as a precursor for a wide range of organophosphorus compounds, including phosphinidenes, cyclophosphanes, and phospholides.
Nucleophilic Activation of Red Phosphorus
While white phosphorus is highly reactive, its toxicity and pyrophoric nature pose significant handling challenges. Red phosphorus, a more stable polymeric allotrope, offers a safer alternative. A facile method for generating soluble polyphosphide anions involves the reaction of red phosphorus with potassium ethoxide in various organic solvents. This reaction is believed to proceed via nucleophilic attack by the ethoxide on the polymeric phosphorus backbone, leading to disproportionation and the formation of soluble polyphosphide anions like P₅⁻, P₁₆²⁻, and P₂₁³⁻. The specific anions generated can be influenced by the choice of solvent.
Quantitative Data of Novel Polyphosphide Anions
The precise characterization of novel polyphosphide anions is essential for understanding their structure and bonding. Single-crystal X-ray diffraction and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for this purpose.
Table 1: Crystallographic Data for Selected Polyphosphide Anions
| Anion | Compound | P-P Bond Lengths (Å) | P-P-P Bond Angles (°) | Reference |
| P₃³⁻ | [K(18-crown-6)][(Cp′′₂La)₂(μ-η³:η³-P₃)] | 2.1833(8) - 2.1907(8) | 59.71(4) - 60.19(3) | |
| P₃³⁻ | [K(18-crown-6)][(Cp′′₂Ce)₂(μ-η³:η³-P₃)] | 2.1782(10) - 2.1888(10) | Not specified | |
| P₁₄⁴⁻ | [K(18-crown-6)]₂[(Cp′′₂La)₂(μ₄-η²:η²:η²:η²-P₁₄)] | 2.171(2) - 2.290(2) | Not specified |
Note: Cp′′ = 1,3-bis(trimethylsilyl)cyclopentadienyl
Table 2: ³¹P NMR Spectroscopic Data
| Anion | Compound/Conditions | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Reference |
| P₃³⁻ | [K(18-crown-6)][(Cp′′₂La)₂(μ-η³:η³-P₃)] in C₆D₆ | -152.9 (s) | N/A | |
| P₁₄⁴⁻ | [K(18-crown-6)]₂[(Cp′′₂La)₂(μ₄-η²:η²:η²:η²-P₁₄)] in C₆D₆ | -108.9 to 111.9 (m) | Not specified | |
| [P(CN)₂]⁻ | Li[P(CN)₂] in THF-d₈ | 168.0 (s) | N/A |
Note: s = singlet, m = multiplet
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and isolation of specific polyphosphide anions. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Synthesis of P₁₄⁴⁻ and P₃³⁻ Anions via Lanthanide Reduction
This protocol is adapted from the synthesis of [K(18-crown-6)]₂[(Cp′′₂La)₂(P₁₄)] (1) and [K(18-crown-6)][(Cp′′₂La)₂(P₃)] (3).
Reagents and Materials:
-
[K(18-crown-6)][(Cp′′₂La)₂(μ-η⁶:η⁶-C₆H₆)] (Lanthanide precursor I)
-
White phosphorus (P₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
Anhydrous 1,2-difluorobenzene
-
18-crown-6 ether
-
Standard Schlenk glassware and cannula equipment
Procedure for Synthesis of the Reaction Mixture:
-
In a glovebox, dissolve one equivalent of the lanthanide precursor I in anhydrous THF in a Schlenk flask equipped with a magnetic stir bar.
-
In a separate vial, weigh out 1.5 equivalents of white phosphorus (P₄) and dissolve it in a minimal amount of anhydrous THF.
-
Slowly add the P₄ solution to the stirring solution of the lanthanide precursor at room temperature.
-
Allow the reaction mixture to stir for the specified time as per the original literature (e.g., 12-24 hours), during which a color change should be observed.
-
After the reaction is complete, remove the solvent under vacuum to yield a solid residue.
Isolation of [K(18-crown-6)]₂[(Cp′′₂La)₂(P₁₄)] (1):
-
Extract the solid residue with anhydrous toluene.
-
Filter the resulting solution via cannula to remove any insoluble byproducts.
-
Slowly evaporate the toluene solvent from the filtrate.
-
Crystals of compound 1 suitable for single-crystal X-ray diffraction can be obtained from the concentrated toluene solution. Crystalline material can be isolated in yields of approximately 32%.
Isolation of [K(18-crown-6)][(Cp′′₂La)₂(P₃)] (3):
-
Instead of toluene, extract the initial solid residue with anhydrous 1,2-difluorobenzene.
-
Filter the solution to remove insoluble materials.
-
Crystallize the product from the 1,2-difluorobenzene solution.
-
Crystalline material of compound 3 can be isolated in yields of approximately 23%.
Electrochemical Synthesis of the Dicyanophosphide Anion [P(CN)₂]⁻
This protocol is based on the electrochemical synthesis of Li[P(CN)₂].
Reagents and Materials:
-
White phosphorus (P₄)
-
Lithium cyanide (LiCN)
-
Anhydrous tetrahydrofuran (THF)
-
Electrochemical cell (undivided)
-
Graphite plate anode
-
Platinum plate cathode
-
DC power supply
-
Inert atmosphere glovebox
Procedure:
-
Set up the undivided electrochemical cell inside a glovebox.
-
Place a solution of white phosphorus (P₄, 1.0 mmol, 124 mg) and lithium cyanide (LiCN, 2.0 mmol, 66 mg) in anhydrous THF (15 mL) into the cell.
-
Immerse the graphite anode and platinum cathode into the solution, ensuring they do not touch.
-
Apply a constant current of 10 mA to the cell using the DC power supply.
-
Continue the electrolysis for approximately 20 hours, or until the white phosphorus is consumed (monitored by ³¹P NMR).
-
Upon completion, a white precipitate of Li[P(CN)₂] will have formed.
-
Collect the white solid by filtration.
-
Wash the solid with THF to remove any unreacted starting materials and soluble byproducts.
-
Dry the product under vacuum. The yield of Li[P(CN)₂] is reported to be around 75%.
Visualized Workflows and Pathways
The following diagrams illustrate the logical and experimental workflows for the synthesis of polyphosphide anions.
Caption: General experimental workflow for the synthesis and isolation of polyphosphide anions.
Caption: Reaction pathway for the selective synthesis of P₁₄⁴⁻ and P₃³⁻ anions.
Caption: Logical diagram of the electrochemical synthesis of the dicyanophosphide anion.
Probing the Invisible: A Technical Guide to the Spectroscopic Characterization of Phosphorus Cluster Anions
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the experimental and theoretical methodologies used to unravel the electronic and vibrational structure of phosphorus cluster anions. Through a detailed exploration of key spectroscopic techniques and computational approaches, this document offers a foundational understanding of these highly reactive and structurally diverse chemical entities.
Phosphorus, a cornerstone element in biochemistry, exhibits a remarkable ability to form a diverse array of cluster anions (Pn-). These transient species, characterized by their unique electronic structures and bonding arrangements, are of fundamental interest in chemistry and may offer insights into reaction intermediates and novel phosphorus-containing moieties. Their spectroscopic characterization, however, presents a significant experimental challenge due to their high reactivity and the difficulty in generating size-selected clusters. This guide delves into the primary techniques employed to overcome these hurdles, focusing on photoelectron spectroscopy and its synergy with computational chemistry.
Experimental Protocols: Generating and Analyzing Phosphorus Cluster Anions
The investigation of gas-phase phosphorus cluster anions necessitates a sophisticated experimental setup capable of generating, isolating, and spectroscopically probing these species. The following protocol outlines a typical workflow based on established methodologies.[1][2][3][4]
Generation of Phosphorus Cluster Anions
A robust method for producing a stream of phosphorus cluster anions is through a Pulsed Arc Cluster Ion Source (PACIS) .[1][2]
-
Source Material: The process begins with elemental phosphorus, typically red phosphorus, housed in a crucible-like lower electrode, often made of copper.[1][2]
-
Arc Discharge: A high-voltage electric arc is ignited between the phosphorus-containing electrode and an upper electrode (e.g., molybdenum).[1][2] A high-voltage pulse (e.g., 450 V) initiates the arc, which is then sustained by a lower voltage (e.g., 150 V) for a short duration (e.g., 50 µs) with a current of approximately 100 A.[1]
-
Plasma Formation and Cluster Growth: During the arc, a pulse of an inert gas, such as helium, is flushed through the electrode gap. This creates a He/P plasma.[1] This plasma is then swept into an extender region where the phosphorus atoms and ions cool and aggregate to form clusters of varying sizes.[1]
-
Supersonic Expansion: The gas mixture containing the neutral and ionic clusters exits the extender through a conical nozzle, undergoing supersonic expansion into a vacuum. This rapid expansion further cools the clusters.[1][2]
Mass Selection and Analysis
To study a specific cluster size, the generated anions must be mass-selected.
-
Skimming: The core of the supersonic jet passes through a skimmer, collimating the beam of clusters.[1][2]
-
Time-of-Flight Mass Spectrometry: The anions are then accelerated by a pulsed electric field into a Wiley-McLaren Time-of-Flight (ToF) mass spectrometer .[1][2] In the ToF mass spectrometer, ions with different mass-to-charge ratios travel at different velocities, allowing for their separation based on their arrival time at a detector. This enables the selection of a specific Pn- cluster for further spectroscopic investigation.
Spectroscopic Interrogation: Photoelectron Detachment Spectroscopy
Photoelectron detachment spectroscopy is a powerful technique used to probe the electronic structure of anions.[1][4][5][6]
-
Ion-Laser Interaction: The mass-selected phosphorus cluster anions are irradiated with a high-intensity laser pulse.[1][2] Commonly, harmonics of a Nd:YAG laser are used, providing photon energies such as 2.33 eV, 3.49 eV, and 4.66 eV.[1][2]
-
Electron Detachment: If the photon energy is sufficient, an electron is detached from the anion, leaving behind a neutral phosphorus cluster. The kinetic energy of the detached electron is measured.
-
Electron Energy Analysis: The kinetic energies of the photoelectrons are determined using a magnetic bottle Time-of-Flight (ToF) electron spectrometer .[1][2] The detached electrons are guided by magnetic fields to a detector, and their kinetic energies are calculated from their flight times.[1][2] The energy resolution of this technique is typically in the range of 20-100 meV.[2]
The fundamental energy conservation relationship in photoelectron spectroscopy is:
Electron Binding Energy (EBE) = Photon Energy (hν) - Electron Kinetic Energy (EKE) [5]
By analyzing the EBE spectrum, one can determine the electron affinity of the neutral cluster and probe the vibrational energy levels of both the anion and the resulting neutral species.[6]
Data Presentation: Key Spectroscopic Parameters
The following tables summarize the quantitative data obtained from the spectroscopic characterization of phosphorus cluster anions.
Table 1: Electron Affinities of Phosphorus Species
| Species | Electron Affinity (eV) | Reference |
| P | 0.74668(6) | [7] |
| P2 | 0.589 | [2] |
Table 2: Vibrational Frequencies of Selected Phosphorus Cluster Anions and Neutrals
| Species | State | Vibrational Frequency (cm-1) | Reference |
| P2- | Anion Ground State | ~590 | [1] |
| P2 | Neutral Ground State | ~780 | [1] |
| P3- | Anion Ground State | Vibrational fine structure observed | [1] |
| P3 | Neutral Ground State | Vibrational fine structure observed | [1] |
Note: Vibrational frequencies for larger clusters are often complex and are typically analyzed in conjunction with theoretical calculations to assign specific vibrational modes.
Theoretical Approach: The Indispensable Counterpart to Experiment
Theoretical calculations, particularly using Density Functional Theory (DFT), are crucial for interpreting the experimental spectra of phosphorus cluster anions.[1][3][8]
-
Structural Optimization: Computational methods are used to predict the stable geometric structures (isomers) of both the Pn- anions and their corresponding neutral Pn clusters.
-
Calculation of Spectroscopic Properties: Once the geometries are optimized, properties such as electron affinities, vibrational frequencies, and vertical detachment energies (VDEs) can be calculated.
-
Spectrum Simulation: The calculated properties are used to simulate theoretical photoelectron spectra. By comparing these simulated spectra with the experimental data, the observed spectral features can be assigned to specific electronic transitions and vibrational excitations, and the underlying cluster structures can be identified.
Visualizing the Process
The following diagrams illustrate the experimental workflow and the synergistic relationship between experimental measurements and theoretical calculations.
Figure 1: Experimental workflow for the spectroscopic characterization of phosphorus cluster anions.
Figure 2: The synergistic relationship between experiment and theory in phosphorus cluster anion research.
Conclusion
The spectroscopic characterization of phosphorus cluster anions is a challenging yet rewarding field of study that pushes the boundaries of experimental and computational chemistry. The combination of advanced ion generation and trapping techniques with high-resolution photoelectron spectroscopy and sophisticated theoretical modeling provides a powerful toolkit for elucidating the intricate electronic and geometric structures of these fascinating species. A deeper understanding of these fundamental properties is essential for advancing our knowledge of phosphorus chemistry and may ultimately inform the design of novel phosphorus-containing materials and pharmaceuticals.
References
An In-depth Technical Guide to the Bonding and Reactivity of Terminal Phosphide Ligands
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Terminal phosphide ligands, featuring a metal-phosphorus single or multiple bond, are a pivotal class of reactive intermediates in organometallic chemistry and catalysis. Their unique electronic structure, characterized by a highly nucleophilic phosphorus atom, enables a diverse range of chemical transformations, including the formation of new phosphorus-element bonds and catalytic processes such as hydrophosphination. This technical guide provides a comprehensive overview of the synthesis, bonding characteristics, and reactivity patterns of terminal phosphide complexes. Detailed experimental protocols for their synthesis and key reactions are presented, alongside a compilation of quantitative spectroscopic and structural data. Furthermore, this guide illustrates key synthetic and catalytic pathways through detailed diagrams to facilitate a deeper understanding of their chemical behavior, aiming to equip researchers in academia and the pharmaceutical industry with the foundational knowledge to leverage these versatile ligands in novel synthetic methodologies and drug discovery efforts.
Introduction to Terminal Phosphide Ligands
Transition metal phosphido complexes are coordination compounds containing a phosphido ligand (R₂P⁻). These ligands are analogous to amido ligands (R₂N⁻) but exhibit distinct properties due to the larger size and greater polarizability of phosphorus. While often found bridging two metal centers, terminal phosphide ligands, where the phosphorus atom is bound to a single metal, are of particular interest due to their high reactivity. The phosphorus atom in a terminal phosphide ligand possesses two lone pairs of electrons, rendering it a potent nucleophile.[1]
The geometry at the phosphorus center can be either pyramidal or planar, which significantly influences the nature of the metal-phosphorus (M-P) bond and the ligand's reactivity. Pyramidal phosphides feature a stereochemically active lone pair, while planar phosphides suggest the involvement of this lone pair in multiple bonding with the metal center.[1] This structural dichotomy is a key determinant of their chemical behavior.
Synthesis of Terminal Phosphide Complexes
The synthesis of terminal phosphide complexes can be achieved through several strategic approaches, primarily involving the activation of P-H bonds, salt metathesis reactions, or the decarbonylation of phosphaethynolate precursors.
Oxidative Addition of P-H Bonds
A common method for generating terminal phosphide complexes involves the oxidative addition of a primary or secondary phosphine to a low-valent metal center. This approach is particularly prevalent for late transition metals.[1]
Experimental Protocol: Synthesis of a Terminal Iron(II)-PH₂ Complex [2]
This protocol describes the synthesis of [Fe(dmpe)₂(H)(PH₂)] (dmpe = 1,2-bis(dimethylphosphino)ethane) via oxidative addition of PH₃ to an iron(0) precursor.
-
Precursor Synthesis: The dinitrogen complex [Fe(dmpe)₂(N₂)] is prepared in situ from the reaction of [Fe(dmpe)₂Cl₂] with a suitable reducing agent like KC₈ in the presence of hydrazine.
-
Reaction with Phosphine: An excess of phosphine gas (PH₃) is introduced into a solution of the Fe(0) complex in an inert solvent such as benzene-d₆.
-
Reaction Conditions: The reaction mixture is agitated at room temperature for 24 hours.
-
Product Formation: The oxidative addition of a P-H bond across the iron center occurs, yielding the terminal iron phosphide complex, trans-[Fe(dmpe)₂(H)(PH₂)].
-
Characterization: The product is characterized by multinuclear NMR spectroscopy (¹H and ³¹P) and single-crystal X-ray diffraction. The ³¹P{¹H} NMR spectrum shows a characteristic resonance for the PH₂ ligand, and the ¹H NMR spectrum displays a high-field signal for the hydride ligand.
Salt Metathesis
The reaction of an alkali metal diorganophosphide, such as lithium diphenylphosphide (LiPPh₂), with a metal halide complex is another versatile route to terminal phosphide complexes.[1]
Experimental Protocol: Synthesis of a Hafnocene Phosphide Complex [1]
This protocol outlines the synthesis of (C₅H₅)₂Hf(PR₂)₂ which can exhibit both planar and pyramidal phosphido ligands.
-
Reactants: Hafnocene dichloride, (C₅H₅)₂HfCl₂, is reacted with two equivalents of an alkali metal diorganophosphide, for example, LiPR₂.
-
Solvent: The reaction is typically carried out in an ethereal solvent like THF or diethyl ether.
-
Reaction Conditions: The reactants are stirred at room temperature for several hours.
-
Workup: The reaction mixture is filtered to remove the alkali metal halide byproduct (e.g., LiCl), and the solvent is removed under vacuum. The product is then purified by crystallization.
-
Characterization: The resulting hafnocene bis(phosphido) complex is characterized by NMR spectroscopy and X-ray crystallography, which can reveal the presence of both planar and pyramidal phosphido geometries.
Decarbonylation of Phosphaethynolate Complexes
A more recent and elegant method for accessing terminal phosphide complexes involves the decarbonylation of metal-phosphaethynolate (M-PCO) complexes. This strategy has been successfully applied to synthesize terminal phosphide complexes of early transition metals like tungsten, rhenium, and niobium.[3]
Experimental Workflow: Synthesis via Decarbonylation
Caption: Synthetic route to terminal phosphides via decarbonylation.
Bonding in Terminal Phosphide Ligands
The nature of the M-P bond in terminal phosphide complexes is a subject of considerable interest and is best described by considering the geometry at the phosphorus atom.
Pyramidal vs. Planar Geometries
-
Pyramidal Phosphides: In most terminal phosphide complexes, the phosphorus atom adopts a pyramidal geometry, consistent with a stereochemically active lone pair of electrons.[1] The M-P bond in these complexes is generally longer than the corresponding M-P bond in related phosphine complexes.[1] This elongation is often attributed to electronic repulsion between the phosphorus lone pair and non-bonding electrons on the metal.[1]
-
Planar Phosphides: A number of terminal phosphide complexes exhibit a planar geometry at the phosphorus atom. This planarity is indicative of M-P multiple bonding, where the phosphorus lone pair participates in π-bonding with the metal center.[1] Consequently, planar phosphido complexes typically feature shorter M-P bonds and wider M-P-R angles compared to their pyramidal counterparts.[1]
Quantitative Bonding Data
The structural and spectroscopic parameters of terminal phosphide complexes provide valuable insights into the nature of the M-P bond.
Table 1: Selected M-P Bond Lengths in Terminal Phosphide Complexes
| Complex | Metal | Geometry at P | M-P Bond Length (Å) | Reference |
| trans-[OsH(PHPh)(PMe₃)₄]PF₆ | Os | Pyramidal | 2.399(2) | [1] |
| (C₅H₅)₂Hf(PPh₂)₂ | Hf | Pyramidal | 2.682 | [1] |
| (C₅H₅)₂Hf(PPh₂)₂ | Hf | Planar | 2.488 | [1] |
| P≡Mo(N[i-Pr]Ar)₃ (Ar = 3,5-Me₂C₆H₃) | Mo | Linear (M≡P) | 2.116(3) | |
| [Fe(dmpe)₂(H)(PH₂)] | Fe | Pyramidal | 2.2351(6) | [2] |
Table 2: Representative ³¹P NMR Chemical Shifts of Terminal Phosphide Ligands
| Complex | Metal | Geometry at P | ³¹P Chemical Shift (ppm) | Reference |
| [Fe(dppe)₂(H)(PH₃)][BArF₄] | Fe | - | -91.4 (for PH₃ ligand) | |
| [Fe(dmpe)₂(Cl)(PH₃)][BArF₄] | Fe | - | -64.8 (for PH₃ ligand) | [2] |
| [Fe(dmpe)₂(H)(PH₂)] | Fe | Pyramidal | -18.57 (hydride ¹H NMR) | [2] |
| P≡Mo(N[t-Bu]Ar)₃ | Mo | Linear (M≡P) | +1216 | |
| Lanthanide Phosphide Complexes | Ln | Pyramidal/Planar | -259 to +2570 |
Note: ³¹P NMR chemical shifts are highly sensitive to the metal, ligand environment, and geometry.
Computational Insights
Density Functional Theory (DFT) calculations have been instrumental in elucidating the electronic structure and bonding in terminal phosphide complexes. These studies confirm the significant contribution of the phosphorus lone pair to the Highest Occupied Molecular Orbital (HOMO) in pyramidal phosphides, which rationalizes their high nucleophilicity. For planar phosphides, computational models support the presence of M-P π-bonding.
Reactivity of Terminal Phosphide Ligands
The reactivity of terminal phosphide ligands is dominated by the nucleophilic character of the phosphorus atom. They readily react with a variety of electrophiles, leading to the formation of new P-element bonds.
Reactions with Electrophiles
Terminal phosphides react with electrophiles such as protons (H⁺), alkyl halides (e.g., MeI), and oxygen (O₂). These reactions underscore the nucleophilic nature of the phosphide ligand.
Reaction Pathway: Nucleophilic Attack by a Terminal Phosphide
Caption: General scheme for the reaction of a terminal phosphide with an electrophile.
Experimental Protocol: Reaction of an Iridium Phosphide with Methyl Chloroacetate
-
Reactants: The terminal phosphido iridium complex [Ir(ABPN2)(CO)(H)(PPh₂)] is reacted with methyl chloroacetate.
-
Reaction Conditions: The reaction conditions can be tuned to favor different products.
-
P-C Bond Formation: The nucleophilic phosphide attacks the electrophilic carbon of methyl chloroacetate, leading to the formation of a new P-C bond.
-
Products: Depending on the conditions, the reaction can yield either [Ir(ABPN2)(CO)(H)(PPh₂CH₂CO₂Me)][PF₆] or [Ir(ABPN2)(CO)(Cl)(H)] and the free phosphine PPh₂CH₂CO₂Me.
-
Analysis: The products are characterized by NMR spectroscopy to confirm the formation of the P-C bond.
Role in Catalysis: Hydrophosphination
Terminal phosphide complexes are key intermediates in catalytic hydrophosphination, an atom-economical method for forming P-C bonds.[1] In these reactions, a P-H bond is added across an unsaturated C-C or C-X bond.
Catalytic Cycle: Hydrophosphination of an Alkene
Caption: A plausible catalytic cycle for hydrophosphination.
The mechanism can proceed through several pathways. One common mechanism involves the oxidative addition of a secondary phosphine to a metal center to form a metal hydride with a phosphido ligand. Subsequent insertion of the alkene into the M-P bond, followed by reductive elimination, yields the hydrophosphination product. Alternatively, an outer-sphere mechanism can occur where the metal phosphido complex acts as a nucleophile, attacking the alkene, followed by protonolysis.[1]
Experimental Protocol: Catalytic Hydrophosphination of Acrylonitrile [1]
-
Catalyst Precursor: A Pt(0) complex is used as the catalyst precursor.
-
Reactants: A secondary phosphine (e.g., Ph₂PH) and acrylonitrile are the substrates.
-
Reaction Steps:
-
Oxidative addition of the secondary phosphine to the Pt(0) center forms a Pt(II) phosphido complex.
-
The nucleophilic phosphido ligand attacks the electrophilic alkene (acrylonitrile) in a Michael-type addition.
-
-
Product: The P-C bond is formed, leading to the functionalized phosphine product.
-
Monitoring: The reaction progress can be monitored by ³¹P NMR spectroscopy to observe the consumption of the starting phosphine and the formation of the product.
Conclusion and Future Outlook
Terminal phosphide ligands are highly reactive and versatile building blocks in modern chemistry. The ability to fine-tune their steric and electronic properties through the choice of metal and ancillary ligands has led to significant advances in their application in synthesis and catalysis. The nucleophilic nature of the phosphorus atom is the cornerstone of their reactivity, enabling the construction of complex organophosphorus compounds, which are of interest in materials science, coordination chemistry, and drug development.
Future research in this area will likely focus on the development of more efficient and selective catalytic systems based on terminal phosphide intermediates. The design of novel ligand architectures to stabilize highly reactive terminal phosphides and modulate their reactivity will be crucial. Furthermore, a deeper mechanistic understanding of their role in complex catalytic cycles will pave the way for the discovery of new and sustainable chemical transformations. The continued exploration of the rich chemistry of terminal phosphide ligands promises to unlock new avenues for the synthesis of functional molecules with potential applications across various scientific disciplines.
References
The Thermodynamic Landscape of Phosphorus Oxyanions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic stability of phosphorus oxyanions, crucial for understanding their roles in biological systems and their applications in drug development. The thermodynamic properties of these molecules dictate their reactivity, speciation at physiological pH, and the energy landscape of biochemical pathways in which they participate.
Thermodynamic Stability of Phosphorus Oxyanions
The thermodynamic stability of phosphorus oxyanions is fundamental to their function. Key parameters such as the standard Gibbs free energy of formation (ΔGf°), standard enthalpy of formation (ΔHf°), and standard entropy (S°) provide a quantitative measure of their stability and potential for chemical transformation. These values are essential for predicting the spontaneity of reactions, including hydrolysis and phosphorylation, which are central to cellular metabolism and signaling.
Orthophosphates
Orthophosphate exists in different protonation states depending on the pH of the solution. The thermodynamic data for these species are critical for understanding their behavior in biological fluids.
| Species Name | Formula | State | ΔHf° (kJ/mol) | ΔGf° (kJ/mol) | S° (J/mol·K) |
| Phosphoric Acid | H₃PO₄ | aq | -1288.34 | -1142.5 | 158.2 |
| Dihydrogen Phosphate | H₂PO₄⁻ | aq | -1296.3 | -1130.3 | 90.4 |
| Hydrogen Phosphate | HPO₄²⁻ | aq | -1292.1 | -1089.2 | -33.5 |
| Phosphate | PO₄³⁻ | aq | -1277.4 | -1018.7 | -222 |
Note: Values are at 298.15 K and 1 bar. Data compiled from various sources, including NBS/NIST and CODATA evaluations.[1][2]
Phosphites and Hypophosphites
Phosphites and hypophosphites represent phosphorus in lower oxidation states (+3 and +1, respectively) and also play roles in various chemical and biological contexts.
| Species Name | Formula | State | ΔHf° (kJ/mol) | ΔGf° (kJ/mol) | S° (J/mol·K) |
| Phosphorous Acid | H₃PO₃ | aq | -964.4 | - | - |
| Hydrogen Phosphite | H₂PO₃⁻ | aq | - | - | - |
| Phosphite | HPO₃²⁻ | aq | - | - | - |
| Hypophosphorous Acid | H₃PO₂ | aq | -604.6 | - | - |
| Hypophosphite | H₂PO₂⁻ | aq | - | - | - |
Note: A complete set of thermodynamic data for all phosphite and hypophosphite species is not consistently available across standard compilations. The provided values are based on available data.
Pyrophosphates
Pyrophosphate (PPi) is a key molecule in bioenergetics, formed by the hydrolysis of ATP to AMP. Its hydrolysis to two molecules of orthophosphate is a highly exergonic reaction that drives many biochemical processes.
| Species Name | Formula | State | ΔHf° (kJ/mol) | ΔGf° (kJ/mol) | S° (J/mol·K) |
| Pyrophosphoric Acid | H₄P₂O₇ | aq | -2247.2 | - | - |
| Trihydrogen Pyrophosphate | H₃P₂O₇⁻ | aq | - | - | - |
| Dihydrogen Pyrophosphate | H₂P₂O₇²⁻ | aq | -2224.2 | - | - |
| Hydrogen Pyrophosphate | HP₂O₇³⁻ | aq | -2213.8 | - | - |
| Pyrophosphate | P₂O₇⁴⁻ | aq | -2279.0 | - | - |
Note: Thermodynamic data for pyrophosphate species are crucial for understanding the energetics of DNA and RNA synthesis, where the release and subsequent hydrolysis of pyrophosphate drives the polymerization reaction forward.[3]
Experimental Protocols for Determining Thermodynamic Data
The accurate determination of the thermodynamic properties of phosphorus oxyanions relies on a suite of experimental techniques. These methods provide the foundational data for thermodynamic databases.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for studying the thermodynamics of binding interactions and chemical reactions in solution. It directly measures the heat change associated with a process, allowing for the determination of enthalpy change (ΔH), binding affinity (Kₐ), and stoichiometry (n).
Protocol for Pyrophosphate Hydrolysis:
-
Sample Preparation: Prepare solutions of pyrophosphate and the hydrolyzing agent (e.g., a pyrophosphatase enzyme or a metal ion catalyst) in a suitable buffer at the desired pH and ionic strength. The concentrations should be chosen to ensure a measurable heat change upon reaction.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature. The sample cell is filled with the pyrophosphate solution, and the injection syringe is filled with the catalyst solution.
-
Titration: A series of small injections of the catalyst solution into the sample cell is performed. The heat change associated with each injection is measured by the instrument.
-
Data Analysis: The raw data, a plot of heat flow versus time, is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of the reactants. The resulting binding isotherm is fitted to a suitable model to extract the thermodynamic parameters (ΔH, Kₐ, and n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
Bomb Calorimetry
Bomb calorimetry is used to determine the enthalpy of combustion of a substance. For phosphorus compounds, this data can be used in thermochemical cycles to determine their standard enthalpy of formation.
Protocol for an Organic Phosphorus Compound:
-
Sample Preparation: A precisely weighed sample of the phosphorus-containing compound is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb."[4][5][6] A small amount of water is often added to the bomb to ensure that the phosphoric acid produced is in a defined aqueous state.
-
Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is placed in a well-insulated water bath (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.
-
Ignition and Measurement: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature is recorded until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The heat of combustion of the phosphorus compound is then calculated from the observed temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of formation of nitric acid (from any nitrogen in the sample or air) and the heat of solution of the resulting phosphoric acid.
Potentiometric Titration
Potentiometric titrations are used to determine the stability constants of metal-phosphate complexes and the pKa values of polyprotic phosphoric acids.[7][8][9][10][11]
Protocol for Metal-Phosphate Complex Stability Constant Determination:
-
Solution Preparation: Prepare solutions of the metal salt, phosphoric acid, and a strong base (e.g., NaOH) of known concentrations. A constant ionic strength is maintained using a background electrolyte (e.g., KNO₃ or NaClO₄).
-
Titration Setup: A pH electrode and a reference electrode are immersed in a thermostatted vessel containing a solution of the metal ion and phosphoric acid.
-
Titration: The solution is titrated with the standard strong base solution. The pH of the solution is measured after each addition of the titrant.
-
Data Analysis: The titration data (pH versus volume of titrant added) is plotted. The stability constants of the metal-phosphate complexes are determined by analyzing the shape of the titration curve using specialized software that fits the data to a model that includes the pKa values of phosphoric acid and the formation constants of the various metal-phosphate species.
31-Phosphorus Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR is a powerful technique for identifying and quantifying different phosphorus-containing species in a solution. It can be used to study the speciation of phosphorus oxyanions as a function of pH and to monitor the progress of reactions involving these species.[12][13][14][15]
Protocol for Speciation of Phosphorus Oxyanions:
-
Sample Preparation: Prepare a solution of the phosphorus oxyanion of interest in a suitable solvent (e.g., D₂O for locking the magnetic field). The pH of the solution can be adjusted as needed. A reference compound (e.g., phosphoric acid) can be added externally or internally.
-
NMR Measurement: The sample is placed in an NMR tube and inserted into the NMR spectrometer. A ³¹P NMR spectrum is acquired. Key parameters to optimize include the pulse angle, relaxation delay, and number of scans. For quantitative analysis, it is crucial to ensure complete relaxation of the phosphorus nuclei between pulses.
-
Data Analysis: The chemical shifts of the peaks in the ³¹P NMR spectrum are used to identify the different phosphorus species present in the solution. The relative concentrations of these species can be determined by integrating the areas of the corresponding peaks.
Phosphorus Oxyanions in Signaling Pathways
Phosphorus oxyanions, particularly phosphate and pyrophosphate, are central to a vast array of cellular signaling pathways. The phosphorylation and dephosphorylation of proteins, lipids, and carbohydrates are fundamental mechanisms for regulating cellular processes.
Phosphate in the Raf/MEK/ERK Signaling Pathway
The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The transfer of phosphate groups is the core mechanism of signal transduction in this pathway.
Caption: The Raf/MEK/ERK signaling cascade.
Phosphate Starvation Response (PHR) Pathway
Plants have evolved sophisticated signaling pathways to respond to fluctuations in phosphate availability. The Phosphate Starvation Response (PHR) pathway is a central regulatory mechanism.[16][17][18][19][20]
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamic parameters for the hydrolysis of inorganic pyrophosphate at pH 7.4 as a function of (Mg2+), (K+), and ionic strength determined from equilibrium studies of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopchem.education [biopchem.education]
- 5. pages.jh.edu [pages.jh.edu]
- 6. scribd.com [scribd.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. youtube.com [youtube.com]
- 11. cost-nectar.eu [cost-nectar.eu]
- 12. mdpi.com [mdpi.com]
- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 14. Speciation of Phosphorus in Pet Foods by Solid-State 31P-MAS-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. PHOSPHATE RESPONSE 1 family members act distinctly to regulate transcriptional responses to phosphate starvation - PMC [pmc.ncbi.nlm.nih.gov]
quantum chemical calculations of phosphorus anion properties
An In-depth Technical Guide to the Quantum Chemical Calculation of Phosphorus Anion Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for accurately calculating the properties of the atomic this compound (P⁻) using quantum chemistry. It is designed for professionals in research and development who leverage computational tools to understand and predict chemical behavior at the atomic level.
Introduction: The this compound (P⁻)
The this compound (P⁻) is the negative ion of the phosphorus atom, formed when a neutral phosphorus atom captures an electron. Its ground state electron configuration is [Ne] 3s²3p⁴, giving rise to a ³P term symbol, analogous to the isoelectronic neutral sulfur atom. Understanding the fundamental properties of this anion, particularly its electron affinity, is crucial for modeling phosphorus-containing compounds in various scientific domains, including biochemistry and materials science.
Quantum chemical calculations provide a powerful, non-experimental route to determine these properties with high accuracy. However, the diffuse nature of the electron density in anions presents unique computational challenges that require careful selection of theoretical methods and basis sets.
Theoretical Background and Computational Methodologies
The primary property of interest for the P⁻ anion is its electron affinity (EA), which is the energy released when an electron is added to a neutral phosphorus atom in the gaseous state.
P(g) + e⁻ → P⁻(g) + EA
Computationally, the electron affinity is determined as the difference between the total electronic energy of the neutral phosphorus atom (E_P) and the this compound (E_P⁻):
EA = E_P - E_P⁻
A positive EA indicates that the anion is stable.[1] The accurate prediction of EA is highly sensitive to the treatment of electron correlation—the interaction between individual electrons.
Ab Initio Methods
High-level ab initio methods are essential for capturing the subtle electron correlation effects that govern the stability of the anion.
-
Coupled Cluster (CC) Theory: The Coupled Cluster Singles and Doubles with Perturbative Triples, denoted as CCSD(T) , is often considered the "gold standard" in quantum chemistry for its ability to provide highly accurate results for single-reference systems. It accounts for electron correlation to a very high degree.
-
Møller-Plesset (MP) Perturbation Theory: Second-order Møller-Plesset theory (MP2 ) is a more computationally economical method that includes electron correlation. While generally less accurate than CCSD(T), it often provides a significant improvement over mean-field approaches like Hartree-Fock.[2]
Density Functional Theory (DFT)
Density Functional Theory (DFT) offers a balance between computational cost and accuracy, making it suitable for larger systems. The choice of the exchange-correlation functional is critical. For anions, hybrid functionals that mix a portion of exact Hartree-Fock exchange, or range-separated functionals, are often preferred.
-
Hybrid Functionals (e.g., B3LYP): These functionals often yield reliable results for electron affinities. The inclusion of dispersion corrections (e.g., B3LYP-D3 ) can further improve accuracy in molecular systems.[3]
-
Range-Separated Functionals (e.g., ωB97X-D): These functionals correctly describe the long-range potential, which is crucial for systems with diffuse electrons, like anions.[4]
The Critical Role of Basis Sets
The choice of basis set is arguably as important as the choice of computational method when studying anions.[1][5] Anions are characterized by a loosely bound outer electron, requiring basis sets with sufficient flexibility to describe the diffuse nature of the electron cloud.
-
Diffuse Functions: It is mandatory to use basis sets augmented with diffuse functions.[4][5] These are functions with small exponents that allow electrons to be placed far from the nucleus. In popular basis set notations, they are indicated by "aug-" (e.g., aug-cc-pVTZ) or a "+" sign (e.g., 6-311+G*).[6][7] Calculating anion properties without diffuse functions can lead to qualitatively incorrect results.[5]
-
Correlation-Consistent Basis Sets (e.g., aug-cc-pVXZ): The Dunning correlation-consistent basis sets (where X = D, T, Q, 5, etc., for double-, triple-, quadruple-zeta) are systematically convergent. Using the augmented versions (aug-cc-pVXZ) allows for extrapolation to the complete basis set (CBS) limit, yielding highly accurate benchmark data.
-
Pople Style Basis Sets (e.g., 6-311+G(d)): These are widely used, particularly in DFT calculations, and provide a good cost-to-accuracy ratio when augmented with diffuse and polarization functions.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for the this compound, comparing high-level computational results with precise experimental measurements.
Table 1: Calculated and Experimental Electron Affinity (EA) of Phosphorus (P)
| Method/Basis Set | Calculated EA (eV) | Experimental EA (eV) | Reference(s) |
| CCSD(T)/aug-cc-pVQZ | Value typically within ~0.01-0.02 eV of experiment | 0.746609(9) | [9][10][11] |
| B3LYP/aug-cc-pVTZ | Value typically within ~0.1-0.2 eV of experiment | 0.746609(9) | [9][10][11] |
| Experimental Average | N/A | 0.746609(9) | [9][10][11] |
Note: Specific calculated values can vary slightly based on the software and exact computational parameters used. The values here represent typical accuracy.
Table 2: Experimental Fine Structure Splittings of the P⁻ Ground State (³PJ)
| Transition (J → J') | Splitting Energy (meV) |
| 2 → 1 | 22.48(7) |
| 2 → 0 | 32.73(7) |
| 1 → 0 | 10.25(3) |
Data sourced from laser photodetachment threshold spectroscopy experiments.[9]
Experimental Protocol: Laser Photodetachment Threshold Spectroscopy
The most accurate experimental values for the electron affinity of phosphorus have been obtained using laser photodetachment threshold spectroscopy.[9] This technique measures the minimum photon energy required to remove an electron from a negative ion.
Detailed Methodology:
-
Ion Generation and Selection: P⁻ ions are generated in an ion source. They are then accelerated and guided into a mass spectrometer, which selects only the P⁻ ions based on their mass-to-charge ratio, ensuring a pure sample.
-
Ion-Laser Interaction: The mass-selected beam of P⁻ ions is merged with a tunable, high-resolution laser beam. The energy of the laser photons is precisely controlled and scanned.
-
Photodetachment: When the photon energy (hν) is greater than or equal to the electron affinity (EA) of phosphorus, an electron can be detached from the P⁻ ion, producing a neutral phosphorus atom: P⁻ + hν → P + e⁻
-
Detection of Neutrals: The high-velocity neutral P atoms produced are no longer deflected by downstream electric or magnetic fields. They travel in a straight line to a detector, while the remaining P⁻ ions are deflected away. The detector signal is therefore proportional to the number of photodetachment events.
-
Threshold Analysis: The relative photodetachment cross-section is measured as a function of the photon energy. Near the threshold, the shape of this cross-section is governed by the Wigner Threshold Law. By fitting the experimental data to the Wigner Law, the precise energy onset for photodetachment can be determined. This onset energy corresponds directly to the electron affinity of the atom.[9] By resolving transitions from the different fine-structure levels of the P⁻ ground state (³P₂, ³P₁, ³P₀), the splittings between these levels can also be precisely measured.[9]
Visualizations
The following diagrams illustrate key computational workflows and concepts.
References
- 1. CCCBDB Electron Affinities [cccbdb.nist.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 6. ORCA Input Library - Basis sets [sites.google.com]
- 7. downloads.wavefun.com [downloads.wavefun.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. phosphorus [webbook.nist.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to Newly Discovered Phosphorus-Containing Mineral Anions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of recently discovered phosphorus-containing mineral anions, with a focus on their core characteristics, experimental discovery protocols, and potential applications in drug development. The information presented is intended for researchers, scientists, and professionals in the field of chemistry and pharmacology.
Introduction: The Expanding World of Phosphorus Anions
Phosphorus is a fundamental element in biochemistry and materials science, primarily found in its pentavalent state as phosphate (PO₄³⁻) and its polymers. However, recent discoveries have unveiled novel phosphorus-containing anions with unique structures and reactivities. This guide focuses on three such discoveries: naturally occurring cyclophosphates and two synthetically novel anions, cyapho(dicyano)methanide and an anionic imine-supported phosphinidene oxide. These findings open new avenues for research in mineralogy, prebiotic chemistry, and medicinal chemistry.
Naturally Occurring Cyclophosphates: A Prebiotic Link?
For the first time, cyclophosphates, previously only known from industrial applications, have been discovered in a natural terrestrial environment in the Dead Sea region.[1] These anions are of significant interest due to their potential role in the origins of life.
Core Data and Structure
Natural cyclophosphates were identified as cyclotetraphosphates, featuring a (P₄O₁₂)⁴⁻ ring structure composed of four corner-sharing phosphate tetrahedra.[1] The bridging P-O-P bonds, also known as "phosphoanhydride bonds," are weaker than the terminal P=O bonds, making them susceptible to hydrolytic cleavage.[1] This hydrolysis is an energy-releasing process, which could have provided the necessary energy for prebiotic phosphorylation reactions on early Earth.[1]
Table 1: Structural and Compositional Data of Natural Cyclophosphates
| Parameter | Value/Description |
| Chemical Formula | (Fe,Ni)₂P₄O₁₂ |
| Anion Structure | Cyclic (P₄O₁₂)⁴⁻ |
| Crystal System | Data not yet fully refined |
| Bond Type | P-O-P (phosphoanhydride) and P=O |
| Associated Minerals | Occur in intimate intergrowths with unnamed natural orthophosphates and pyrophosphates in a silicate-carbonate rock matrix.[1] |
Experimental Protocols
The discovery and characterization of natural cyclophosphates involved a combination of geological field sampling and advanced analytical techniques.
Logical Workflow for Discovery and Analysis of Natural Cyclophosphates
A logical workflow for the discovery and analysis of natural cyclophosphates.
Detailed Methodologies:
-
Sample Collection and Preparation: Phosphide-bearing rock samples were collected from the Halamish wadi in the Hatrurim Basin.[1] These samples were then prepared as polished sections for microscopic and spectroscopic analysis.
-
Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDS): This technique was likely used for initial identification of phosphorus-rich phases within the rock matrix and to get a preliminary elemental composition.
-
Micro-Raman Spectroscopy: This was a key technique for identifying the cyclophosphate structure. The Raman spectra of the discovered minerals would have been compared to spectra of known synthetic cyclophosphates to confirm their identity.
-
Electron Probe Microanalysis (EPMA): This technique would have been used to obtain precise quantitative elemental compositions of the cyclophosphate minerals, revealing the presence of iron and nickel.[1]
Potential Applications in Drug Development
While the primary significance of natural cyclophosphates currently lies in prebiotic chemistry, their unique structure as energy-rich, hydrolytically unstable anions could be explored in drug delivery systems. The controlled release of energy upon hydrolysis could potentially be harnessed for targeted drug activation or release. However, research in this area is still in its infancy.
Synthetically Novel Phosphorus Anions
Recent advances in synthetic chemistry have led to the isolation and characterization of novel phosphorus-containing anions with unprecedented structures and reactivities.
Cyapho(dicyano)methanide: [C(CN)₂(CP)]⁻
This novel anion is a phosphorus-containing analogue of the well-known tricyanomethanide ion.[2][3][4]
The cyapho(dicyano)methanide anion features a planar structure with a highly delocalized π-system.[2] The cyaphide moiety (C≡P) is effective at stabilizing the negative charge.[2]
Table 2: Key Spectroscopic and Crystallographic Data for [K(18-crown-6)][C(CN)₂(CP)]
| Parameter | Value |
| ³¹P NMR (ppm) | Not directly reported for the anion, but the protonated form HC(CN)₂(CP) shows a signal. |
| ¹³C NMR (ppm) | 110.86 (cyanide), 145.06 (cyaphide)[5] |
| C-P Bond Length (Å) | 1.553(2)[2] |
| P-C-C Bond Angle (°) | 179.6(2)[2] |
Synthesis of [K(18-crown-6)][C(CN)₂(CP)]
References
The Crucial Role of Phosphorus Anions in Prebiotic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphorus is an indispensable element for all known life, forming the backbone of genetic material (DNA and RNA), mediating cellular energy transfer through adenosine triphosphate (ATP), and comprising the structure of cell membranes as phospholipids. The incorporation of phosphorus into organic molecules, a process known as phosphorylation, was a critical and formidable step in the origin of life. The low solubility and reactivity of the primary terrestrial phosphorus mineral, apatite, has long posed a "phosphate problem" for prebiotic chemists. This technical guide delves into the core of prebiotic phosphorus chemistry, focusing on the roles of various phosphorus anions, from the canonical orthophosphate to more reactive, reduced species like phosphite and hypophosphite. It explores plausible geochemical scenarios, detailed experimental methodologies for prebiotic phosphorylation, and the reaction pathways that may have led to the formation of the first phosphorylated biomolecules on early Earth. This guide is intended to be a comprehensive resource for researchers in prebiotic chemistry, astrobiology, and drug development, providing a foundation for understanding and exploring the origins of phosphorus-based life.
The Prebiotic Phosphorus Landscape: Sources and Bioavailability
The early Earth's phosphorus inventory was likely a heterogeneous mix of terrestrial minerals and extraterrestrial inputs. Understanding the availability and reactivity of different phosphorus anions is fundamental to reconstructing plausible prebiotic phosphorylation pathways.
The "Phosphate Problem" and Terrestrial Sources
The most abundant phosphorus-containing mineral on Earth is apatite (Ca5(PO4)3(F,Cl,OH)).[1] However, its extremely low solubility in water presents a significant challenge to its participation in aqueous prebiotic chemistry.[2] Evaporation of bodies of water would not significantly increase the concentration of soluble phosphate, but rather lead to the precipitation of calcium phosphate minerals.[3]
Alternative terrestrial scenarios that could have increased the availability of reactive phosphorus include:
-
Volcanic Activity: High temperatures in volcanic regions could have volatilized P4O10, which upon reaction with water, would form polyphosphates like trimetaphosphate and pyrophosphate. These condensed phosphates are more soluble and reactive phosphorylating agents than orthophosphate.[4]
-
Lightning Discharges: Electrical discharges in volcanic eruption clouds or throughout the atmosphere could have reduced insoluble phosphates to more soluble and reactive forms like phosphite.[2]
-
Carbonate-Rich Lakes: So-called "soda lakes" have been shown to concentrate phosphate to levels up to 50,000 times higher than seawater and other lake types.[5][6] The high carbonate concentration buffers the pH and prevents the precipitation of calcium phosphate, creating a phosphate-rich prebiotic environment.[5]
Extraterrestrial Delivery: A Reactive Phosphorus Source
Meteoritic bombardment during the Hadean and Archean eons is now considered a major source of reactive phosphorus on the early Earth.[7] Iron-nickel meteorites contain the mineral schreibersite ((Fe,Ni)3P), a phosphide mineral.[8]
Corrosion of schreibersite in water releases a variety of phosphorus anions, including:
-
Phosphite (HPO32-): A major product of schreibersite corrosion.[9] Calcium phosphite is approximately 1,000 times more soluble than calcium phosphate (apatite), making phosphite significantly more available in aqueous environments.[3][10]
-
Hypophosphite (H2PO2-) [3]
-
Orthophosphate (PO43-) [9]
-
Pyrophosphate (P2O74-) [9]
The delivery of these more soluble and reactive reduced phosphorus species offers a compelling solution to the "phosphate problem".[11]
Key Phosphorus Anions in Prebiotic Chemistry
The reactivity of phosphorus anions varies significantly with their oxidation state and structure. This section details the key players in prebiotic phosphorylation.
-
Orthophosphate (PO43-): The most oxidized and stable form of phosphorus. While essential for modern biology, its prebiotic phosphorylation capabilities are limited without activation.[11]
-
Phosphite (HPO32-): A reduced and more reactive phosphorus anion. It is a key product of schreibersite corrosion and is significantly more soluble than orthophosphate in the presence of divalent cations.[11]
-
Hypophosphite (H2PO2-): An even more reduced phosphorus species, also implicated in prebiotic pathways.[3]
-
Pyrophosphate (P2O74-) and other Polyphosphates: These are condensed forms of phosphate containing high-energy P-O-P bonds. They are potent phosphorylating agents that do not require the removal of water, allowing for reactions in aqueous conditions.[4]
-
Trimetaphosphate (P3O93-): A cyclic polyphosphate that is particularly effective at phosphorylating amino acids and nucleosides over a wide range of temperatures and pH.[4][12]
The following table summarizes key quantitative data regarding the solubility and reactivity of these anions.
| This compound | Common Prebiotic Source | Relative Solubility of Calcium Salt (vs. Apatite) | Key Reactivity Features |
| Orthophosphate (PO43-) | Apatite, Schreibersite Corrosion | 1x | Requires activation (e.g., with urea, wet-dry cycles) for efficient phosphorylation. |
| Phosphite (HPO32-) | Schreibersite Corrosion, Lightning | ~1000x | More reactive than orthophosphate; can form both P-O and P-C bonds. |
| Pyrophosphate (P2O74-) | Volcanic Activity, Schreibersite Corrosion | High | Contains high-energy P-O-P bonds; effective phosphorylating agent in water. |
| Trimetaphosphate (P3O93-) | Volcanic Activity | High | Highly reactive cyclic polyphosphate; effective in a wide range of conditions. |
Plausible Prebiotic Phosphorylation Mechanisms
Several mechanisms have been experimentally demonstrated to facilitate the phosphorylation of organic molecules under prebiotically plausible conditions.
Phosphorylation with Condensing Agents
In the absence of biological enzymes, simple chemical "condensing agents" could have facilitated the removal of water, driving phosphorylation reactions forward.
-
Urea: Heating a mixture of a nucleoside, an inorganic phosphate source (including the insoluble mineral hydroxyapatite), and urea at temperatures between 65°C and 100°C results in significant yields of phosphorylated nucleosides.[1][13] The presence of ammonium chloride can further enhance this reaction.[1]
-
Cyanamide and Derivatives: Compounds like cyanamide have also been explored as potential prebiotic condensing agents for phosphorylation reactions.
Wet-Dry Cycling
Environments with periodic drying and rewetting, such as tidal pools or the shores of lakes, could have provided the necessary conditions for phosphorylation. The removal of water during the dry phase drives the condensation reaction, leading to the formation of phosphodiester bonds. This process has been shown to be effective for the polymerization of 2',3'-cyclic nucleotides, with yields of up to 70% for guanosine.[14] Wet-dry cycles can also drive the formation of a diverse set of purine nucleosides from simple starting materials.[15]
Non-Aqueous Solvents
While water is the solvent of life, non-aqueous or eutectic mixtures can promote condensation reactions by reducing water activity.
-
Formamide (CH3NO): Formamide is a plausible prebiotic solvent that can be formed from the hydrolysis of HCN. It has been shown to facilitate the phosphorylation of nucleosides.
-
Urea-Based Eutectic Solvents: A eutectic mixture of urea, ammonium formate, and water (UAFW) has been demonstrated to mobilize phosphate from insoluble minerals like hydroxyapatite and promote phosphorylation under evaporative conditions.[16]
Oxidation of Reduced Phosphorus Species
The oxidation of reduced phosphorus compounds like phosphite and hypophosphite can generate more reactive phosphorylating agents.
-
Fenton Chemistry: The reaction of ferrous iron (Fe2+) with hydrogen peroxide (H2O2), known as the Fenton reaction, produces highly reactive hydroxyl radicals. These radicals can oxidize phosphite, leading to the formation of orthophosphate and condensed phosphates like pyrophosphate and trimetaphosphate.[17][18] These newly formed, activated phosphates can then phosphorylate organic molecules in the same pot.[17]
Experimental Protocols for Key Prebiotic Phosphorylation Reactions
This section provides detailed methodologies for several key experiments in prebiotic phosphorus chemistry.
Phosphorylation of Nucleosides with Urea and Hydroxyapatite
Objective: To demonstrate the phosphorylation of a nucleoside using an insoluble phosphate source and a condensing agent.
Materials:
-
Nucleoside (e.g., uridine)
-
Hydroxyapatite (Ca5(PO4)3(OH))
-
Urea (CO(NH2)2)
-
Ammonium chloride (NH4Cl)
-
Deionized water
-
Reaction vials
-
Heating block or oven
-
Analytical equipment (e.g., 31P NMR, HPLC)
Procedure:
-
Prepare a reaction mixture containing the nucleoside, hydroxyapatite, urea, and ammonium chloride in a reaction vial. A typical molar ratio might be 1:2:10:5 (nucleoside:P in apatite:urea:NH4Cl).
-
Add a minimal amount of deionized water to form a paste or slurry.
-
Seal the vials and heat at a constant temperature between 65°C and 100°C for a specified period (e.g., 24 to 168 hours).
-
After cooling, dissolve the reaction mixture in a suitable buffer.
-
Analyze the products quantitatively using 31P NMR spectroscopy and/or HPLC to identify and quantify the yield of phosphorylated nucleosides.
Wet-Dry Cycling for Nucleotide Polymerization
Objective: To simulate the effect of environmental wet-dry cycles on the polymerization of nucleotides.
Materials:
-
2',3'-cyclic nucleotides (e.g., 2',3'-cGMP)
-
pH buffer (e.g., a mild alkaline buffer, pH 8-10)
-
Deionized water
-
Reaction surface (e.g., glass slide, mineral surface)
-
Controlled environment for drying and rehydration (e.g., a desiccator and a humidifier, or simply allowing evaporation at room temperature followed by re-addition of water).
-
Analytical equipment (e.g., HPLC, mass spectrometry)
Procedure:
-
Prepare an aqueous solution of the 2',3'-cyclic nucleotide in the desired pH buffer.
-
Deposit a small volume of the solution onto the reaction surface.
-
Allow the solvent to evaporate completely under controlled conditions (e.g., at room temperature or with gentle heating). This constitutes one "dry" phase.
-
Rehydrate the dried residue by adding a small volume of deionized water or buffer. This constitutes one "wet" phase.
-
Repeat the wet-dry cycle for a predetermined number of cycles (e.g., 10-50 cycles).
-
After the final cycle, dissolve the products and analyze the oligomer distribution and yield using HPLC and mass spectrometry.
Oxidation of Phosphite via Fenton Chemistry and Subsequent Phosphorylation
Objective: To demonstrate the formation of activated phosphates from phosphite and their subsequent reaction with an organic molecule.
Materials:
-
Sodium phosphite (Na2HPO3)
-
Ferrous chloride (FeCl2)
-
Hydrogen peroxide (H2O2)
-
Organic substrate (e.g., glycerol, a nucleoside)
-
Deionized water
-
Reaction vials
-
Stir plate
-
Analytical equipment (31P NMR)
Procedure:
-
Prepare an aqueous solution of sodium phosphite and ferrous chloride.
-
Slowly add hydrogen peroxide to the solution while stirring. The solution will likely change color as Fe2+ is oxidized to Fe3+. This initiates the Fenton reaction and the oxidation of phosphite.
-
After the initial reaction (e.g., 30 minutes), add the organic substrate to the reaction mixture.
-
Allow the reaction to proceed for a set time (e.g., several hours to days) at a controlled temperature.
-
Quench the reaction if necessary and prepare the sample for 31P NMR analysis to identify the various inorganic and organic phosphorus species formed.
Synthesis and Corrosion of Schreibersite
Objective: To synthesize a meteoritic analog mineral and study the release of phosphorus anions upon corrosion.
Materials:
-
Iron powder
-
Nickel powder
-
Red phosphorus
-
Tube furnace
-
Quartz tube
-
Inert gas (e.g., argon)
-
Deionized water
-
Analytical equipment (e.g., XRD for mineral characterization, IC or 31P NMR for analysis of corrosion products)
Procedure:
-
Synthesis: Mix stoichiometric amounts of iron, nickel, and red phosphorus powders in a crucible. Place the crucible in a quartz tube and seal it under an inert atmosphere or vacuum. Heat the mixture in a tube furnace at high temperature (e.g., 820°C) for an extended period (e.g., ~235 hours) to allow for the formation of schreibersite.[8]
-
Characterization: After cooling, characterize the synthetic mineral using X-ray diffraction (XRD) to confirm the formation of the (Fe,Ni)3P phase.
-
Corrosion: Place a known amount of the synthesized schreibersite in deionized water and allow it to corrode over time. Samples of the aqueous phase can be taken at various time points.
-
Analysis: Analyze the aqueous samples for the presence and concentration of various phosphorus anions (orthophosphate, phosphite, pyrophosphate, etc.) using ion chromatography or 31P NMR.
Reaction Pathways and Mechanisms
Visualizing the transformation of phosphorus anions from their mineral sources to their incorporation into biomolecules is crucial for understanding prebiotic chemistry. The following diagrams, rendered in DOT language, illustrate key pathways.
Caption: Sources of prebiotic phosphorus and the primary anions they generate.
Caption: General pathways for prebiotic phosphorylation of organic molecules.
References
- 1. Urea-inorganic phosphate mixtures as prebiotic phosphorylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. mdpi.com [mdpi.com]
- 5. First Life Forms on Earth May Have Evolved in Carbonate, Phosphate-Rich Lakes | Sci.News [sci.news]
- 6. Did life on Earth start in 'soda lakes'? - Futurity [futurity.org]
- 7. Prebiotic Chemistry of Phosphite: Mild Thermal Routes to Form Condensed-P Energy Currency Molecules Leading Up to the Formation of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phosphorus in prebiotic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rethinking early Earth phosphorus geochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trimetaphosphate activates prebiotic peptide synthesis across a wide range of temperature and pH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Urea-Inorganic Phosphate Mixtures as Prebiotic Phosphorylating Agents | Semantic Scholar [semanticscholar.org]
- 14. High-Yield Prebiotic Polymerization of 2′,3′-Cyclic Nucleotides under Wet–Dry Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wet-dry cycles enable the parallel origin of canonical and non-canonical nucleosides by continuous synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Darwin's Warm Little Pond: A One-Pot Reaction for Prebiotic Phosphorylation and the Mobilization of Phosphate from Minerals in a Urea-Based Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prebiotic Syntheses of Organophosphorus Compounds from Reduced Source of Phosphorus in Non-Aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Phosphide Precursors for Organophosphorus Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key phosphide precursors essential in organophosphorus chemistry. These precursors, including alkali metal phosphides and silylphosphines, are fundamental building blocks for the creation of a wide range of organophosphorus compounds, from catalysis ligands to therapeutic agents.
Introduction
Phosphide precursors are highly reactive species that serve as a source of the phosphide anion (P³⁻) or its synthetic equivalents. Their utility in forming phosphorus-carbon bonds is central to the synthesis of phosphines, phosphonates, and other organophosphorus compounds. This document details the synthesis of three primary alkali metal phosphides—Lithium Phosphide (Li₃P), Sodium Phosphide (Na₃P), and Potassium Phosphide (K₃P)—and a versatile silylphosphine, Tris(trimethylsilyl)phosphine (P(SiMe₃)₃). These compounds are critical for academic research and the development of new pharmaceuticals, including antiviral and anticancer drugs.[1][2][3]
Synthesis of Alkali Metal Phosphides
Alkali metal phosphides are typically synthesized by the direct reaction of an alkali metal with elemental phosphorus. These reactions are highly exothermic and require strict anaerobic and anhydrous conditions due to the pyrophoric nature of the reactants and products.
Comparative Data for Alkali Metal Phosphide Synthesis
| Precursor | Synthesis Method | Reactants | Solvent | Temperature (°C) | Reaction Time | Typical Yield | Reference(s) |
| Li₃P | Direct Combination | Lithium, Red Phosphorus | None (Solid State) | 600-700 | 2-4 hours | High | [4][5] |
| Na₃P | In situ in DME | Sodium, Red Phosphorus, Naphthalene (catalyst) | 1,2-Dimethoxyethane (DME) | Reflux (~100°C) | 16+ hours | 60-80% (for subsequent reaction) | [6][7] |
| K₃P | Direct Combination | Potassium, Red Phosphorus | None | Elevated (with activation energy) | Not specified | Not specified | [8][9] |
Experimental Protocols
Safety Precautions: All manipulations involving alkali metals, elemental phosphorus, and the resulting phosphides must be carried out under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques. These materials are highly pyrophoric and react violently with water and air.[10][11][12] Personal protective equipment, including fire-retardant lab coats and safety glasses, is mandatory.
Protocol 1: Synthesis of Lithium Phosphide (Li₃P) via Direct Combination
This protocol describes the solid-state synthesis of lithium phosphide from elemental lithium and red phosphorus.[4][5]
Materials:
-
Lithium metal, granules or wire
-
Red phosphorus, powder
-
Inert atmosphere glovebox or Schlenk line
-
High-temperature tube furnace
-
Tantalum or graphite crucible
Procedure:
-
Inside an inert atmosphere glovebox, weigh stoichiometric amounts of lithium metal and red phosphorus (3:1 molar ratio) into a tantalum or graphite crucible.
-
Place the crucible in a quartz tube within a tube furnace.
-
Heat the mixture under a continuous flow of argon to 600-700°C and maintain this temperature for 2-4 hours.
-
After the reaction is complete, allow the furnace to cool to room temperature.
-
The resulting red-brown crystalline Li₃P should be handled and stored under an inert atmosphere.
Protocol 2: Synthesis of Sodium Phosphide (Na₃P) in DME
This protocol details the in-situ formation of sodium phosphide in 1,2-dimethoxyethane (DME), a common method for preparing this reagent for immediate use in subsequent reactions.[6][7]
Materials:
-
Sodium metal, chunks
-
Red phosphorus, powder (dried under high vacuum overnight)
-
Naphthalene (as an electron carrier catalyst)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and gas inlet
Procedure:
-
Set up the reaction apparatus and flush with inert gas for 1-2 hours.
-
To the flask, add red phosphorus and a catalytic amount of naphthalene.
-
Add anhydrous DME via cannula to create a suspension.
-
Gently heat the suspension to 40°C.
-
Carefully cut sodium metal into small pieces, removing any oxide layer, and add them portion-wise to the reaction mixture over 2-3 hours.
-
After the addition is complete, heat the mixture to reflux (~100°C) and stir overnight (at least 16 hours). The color of the suspension will change from red to black, indicating the formation of sodium phosphide.
-
The resulting black suspension of Na₃P in DME is ready for use in subsequent reactions.
Protocol 3: Synthesis of Potassium Phosphide (K₃P) via Direct Combination
This protocol describes a small-scale synthesis of potassium phosphide by the direct reaction of the elements, often demonstrated for its reactivity.[8][9]
Materials:
-
Potassium metal
-
Red phosphorus, powder
-
Test tube
-
Heat source (e.g., Bunsen burner or heat gun)
Procedure:
-
Add a small amount of red phosphorus to a dry test tube.
-
Carefully cut a small piece of potassium metal (pea-sized) and add it to the test tube.
-
Gently heat the test tube under a flow of inert gas. Activation energy in the form of heat is required to initiate the reaction.
-
The reaction is vigorous and will produce a green or black solid, which is potassium phosphide.
-
Allow the test tube to cool completely before handling. The product is extremely reactive with air and moisture.
Troubleshooting for Alkali Metal Phosphide Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction (residual starting materials) | Insufficient temperature or reaction time. Poor mixing in solid-state reactions. | Increase reaction temperature and/or duration. Ensure intimate mixing of reactants before heating. |
| Low yield | Oxidation of reactants or products due to leaks in the inert atmosphere setup. | Thoroughly check all connections for leaks. Use high-purity inert gas. |
| Violent, uncontrolled reaction | Reactants added too quickly. Localized overheating. | Add the more reactive component (alkali metal) portion-wise. Ensure efficient stirring and temperature control. |
Synthesis of Tris(trimethylsilyl)phosphine (P(SiMe₃)₃)
Tris(trimethylsilyl)phosphine is a versatile and more manageable alternative to phosphine gas, serving as a soluble equivalent of the P³⁻ anion.[13][14]
Quantitative Data for P(SiMe₃)₃ Synthesis
| Synthesis Method | Reactants | Solvent | Temperature (°C) | Reaction Time | Typical Yield | Reference(s) |
| From Na₃P and Me₃SiCl | Sodium, Red Phosphorus, Naphthalene, Trimethylsilyl chloride | DME | Reflux (~100°C) | 2 x 16+ hours | 60-80% | [6][7] |
| From Na/K alloy and P₄ | Sodium-Potassium alloy, White Phosphorus, Trimethylsilyl chloride | DME | Reflux | 24 hours (phosphide formation), 24 hours (silylation) | ~75% | [15] |
Experimental Protocol: Synthesis of P(SiMe₃)₃ from In-Situ Generated Na₃P
This protocol is an extension of the Na₃P synthesis (Protocol 2) and is a widely used laboratory-scale method.[6][7]
Materials:
-
The black suspension of Na₃P in DME from Protocol 2
-
Trimethylsilyl chloride (Me₃SiCl), freshly distilled
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Pressure-equalizing dropping funnel
-
Filtration apparatus (e.g., filter cannula or Schlenk filter)
-
Celite®
-
Distillation apparatus
Procedure:
-
Cool the black suspension of Na₃P from Protocol 2 to room temperature.
-
Replace the gas inlet with a pressure-equalizing dropping funnel.
-
Charge the dropping funnel with trimethylsilyl chloride.
-
Add the trimethylsilyl chloride dropwise to the stirred suspension at room temperature. The addition is exothermic.
-
After the addition is complete, the suspension will turn from black to a light gray.
-
Heat the gray suspension to reflux (~100°C) and stir overnight (at least 16 hours) to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celite® to remove the precipitated salts (NaCl). Wash the filter cake with several portions of anhydrous DME.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield P(SiMe₃)₃ as a colorless, pyrophoric liquid.
Troubleshooting for P(SiMe₃)₃ Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction mixture remains black after Me₃SiCl addition | Incomplete formation of Na₃P. Insufficient Me₃SiCl. | Ensure the initial reaction to form Na₃P has gone to completion (overnight reflux). Add a slight excess of Me₃SiCl. |
| Low yield of distilled product | Inefficient filtration and washing of the salt byproduct. Product loss during distillation. Hydrolysis due to exposure to air/moisture. | Wash the filter cake thoroughly with anhydrous DME. Ensure a good vacuum and proper insulation of the distillation apparatus. Rigorously maintain inert atmosphere conditions throughout the procedure. |
| Product is cloudy or contains solid particles | Inefficient filtration. | Use a fine porosity filter frit packed with Celite®. Ensure the Celite® is thoroughly dried before use. |
Applications in Organophosphorus Chemistry and Drug Development
Phosphide precursors are instrumental in the synthesis of a wide range of organophosphorus compounds, including phosphine ligands for catalysis and phosphonate-containing drugs.
Synthesis of Phosphine Ligands
Tris(trimethylsilyl)phosphine is a key reagent for the synthesis of primary and secondary phosphines, as well as more complex phosphine ligands used in transition-metal catalysis. The P-Si bonds are readily cleaved by nucleophiles or electrophiles, allowing for the controlled formation of P-C bonds.[8][15]
Reaction Pathway: Synthesis of a Secondary Phosphine
Caption: Reaction pathway for the synthesis of a primary phosphine from P(SiMe₃)₃.
Role in Drug Synthesis: Antiviral and Anticancer Agents
Organophosphorus compounds, particularly phosphonates, are a significant class of therapeutic agents.[2][3] They are often designed as isosteres of natural phosphates to act as enzyme inhibitors. The antiviral drugs Tenofovir and Adefovir are prominent examples of acyclic nucleoside phosphonates.[7][16][17][18][19][20][21] The synthesis of these molecules and their prodrugs often involves the formation of a P-C bond, which can be achieved using phosphide precursors or their derivatives.
While direct use of highly reactive alkali metal phosphides in complex drug synthesis is less common in favor of more functionalized phosphonate building blocks, the fundamental chemistry of forming the P-C bond is analogous. For instance, the synthesis of the phosphonate moiety in these drugs often relies on the Arbuzov reaction or related nucleophilic substitutions on a phosphorus center.
Conceptual Pathway for Phosphonate Synthesis:
Caption: Generalized Arbuzov reaction for the synthesis of phosphonate esters.
Application in Prodrugs: Many phosphonate drugs are administered as prodrugs to enhance their bioavailability.[13][17] These prodrugs often involve esterification of the phosphonate group, and their synthesis is a key aspect of pharmaceutical development.
Experimental Workflows and Signaling Pathways
General Workflow for Phosphide Precursor Synthesis and Application
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Alkali metal phosphides: reaction of alkali metals and white phosphorus in liquid ammonia (Technical Report) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. m.youtube.com [m.youtube.com]
- 7. An improved synthesis of adefovir and related analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potassium phosphide - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pnnl.gov [pnnl.gov]
- 12. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 13. Tris(trimethylsilyl)phosphine - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 16. New Synthetic Route to Tenofovir - ChemistryViews [chemistryviews.org]
- 17. EP2780348B1 - Process for the preparation of tenofovir - Google Patents [patents.google.com]
- 18. An improved synthesis of adefovir and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, anti-HBV activity and renal cell toxicity evaluation of mixed phosphonate prodrugs of adefovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. CN110590842A - Synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
Application Notes and Protocols: Phosphorus Anions as Ligands in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorus-based ligands are cornerstones in the field of transition metal catalysis, prized for their unique electronic and steric properties that allow for precise control over catalytic activity and selectivity.[1] Among these, anionic phosphorus ligands, such as phosphides (R₂P⁻) and the conjugate bases of phosphoric acids, have emerged as powerful tools in asymmetric synthesis and cross-coupling reactions. Their anionic nature often enhances the electron-donating ability of the ligand, influencing the reactivity of the metal center and facilitating key steps in the catalytic cycle. These ligands have proven instrumental in the development of highly efficient catalysts for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis and utilization of two major classes of anionic phosphorus ligands in transition metal catalysis: P-Chiral Phosphine Ligands and Chiral Phosphoric Acids .
Section 1: P-Chiral Phosphine Ligands in Asymmetric Hydrogenation
P-chiral phosphine ligands, where the phosphorus atom itself is a stereogenic center, offer a unique and highly effective scaffold for asymmetric catalysis. Their rigid structures and well-defined chiral environments can lead to exceptional levels of enantioselectivity in a variety of transformations, most notably in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins.
Application Note 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
Rhodium complexes of P-chiral bisphosphine ligands are highly effective for the asymmetric hydrogenation of enamides, providing enantiomerically enriched amines, which are valuable building blocks in pharmaceutical synthesis.[3][4][5] Ligands such as (S,S)-DIPAMP and its analogues have demonstrated remarkable enantioselectivity and catalytic activity.[6]
Key Features:
-
High Enantioselectivity: Excellent enantiomeric excesses (ee) are often achieved for a wide range of enamide substrates.[5]
-
Broad Substrate Scope: Effective for both aryl- and alkyl-substituted enamides.[5]
-
Mild Reaction Conditions: Reactions typically proceed under mild temperatures and pressures.
Quantitative Data Summary
| Ligand | Substrate | Product | Catalyst System | Solvent | Temp (°C) | Pressure (atm H₂) | Conversion (%) | ee (%) | Reference |
| (R,R)-BICP | N-(1-phenylvinyl)acetamide | N-(1-phenylethyl)acetamide | [Rh(COD)₂]BF₄ / (R,R)-BICP | Toluene | 25 | 1 | >99 | 96 | [3] |
| (R,R)-BICP | N-(1-(4-methylphenyl)vinyl)acetamide | N-(1-(4-methylphenyl)ethyl)acetamide | [Rh(COD)₂]BF₄ / (R,R)-BICP | Toluene | 25 | 1 | >99 | 96 | [3] |
| (R,R)-BICP | N-(1-(4-methoxyphenyl)vinyl)acetamide | N-(1-(4-methoxyphenyl)ethyl)acetamide | [Rh(COD)₂]BF₄ / (R,R)-BICP | Toluene | 25 | 1 | >99 | 98 | [3] |
| (S,S)-t-Bu-BisP | N-(1-phenylvinyl)acetamide | N-(1-phenylethyl)acetamide | [Rh(COD)₂]BF₄ / (S,S)-t-Bu-BisP | MeOH | 25 | 1 | >99 | >99 | [5] |
| (S,S)-t-Bu-MiniPHOS | N-(1-phenylvinyl)acetamide | N-(1-phenylethyl)acetamide | [Rh(COD)₂]BF₄ / (S,S)-t-Bu-MiniPHOS | MeOH | 25 | 1 | >99 | 98 | [5] |
| (R)-SDP | (Z)-N-(1-phenylprop-1-en-1-yl)acetamide | N-(1-phenylpropyl)acetamide | [Rh(COD)₂]BF₄ / (R)-SDP | Toluene | 25 | 10 | >99 | 96 | [4] |
Experimental Protocols
Protocol 1.1: Synthesis of (S,S)-DIPAMP Ligand
This protocol is adapted from the synthetic route involving phosphine-borane intermediates.[1]
Materials:
-
(S)-o-Anisylphenylphosphine-borane
-
s-Butyllithium (s-BuLi)
-
Copper(II) chloride (CuCl₂)
-
Diethylamine
-
Anhydrous THF
-
Standard glassware for air-sensitive synthesis
Procedure:
-
In a flame-dried, argon-purged flask, dissolve (S)-o-anisylphenylphosphine-borane in anhydrous THF.
-
Cool the solution to -78 °C and slowly add a solution of s-BuLi. Stir for 30 minutes.
-
Add CuCl₂ to the reaction mixture and allow it to warm to room temperature.
-
After completion of the coupling reaction (monitored by TLC or ³¹P NMR), quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting 1,2-bis(o-anisylphenylphosphino)ethane-bisborane by chromatography to remove the meso-isomer.
-
Dissolve the purified bisphosphine-bisborane in diethylamine and heat to reflux to remove the borane protecting groups.
-
After the reaction is complete, remove the diethylamine under reduced pressure to yield (S,S)-DIPAMP.
Protocol 1.2: General Procedure for Asymmetric Hydrogenation of Enamides
Materials:
-
[Rh(COD)₂]BF₄
-
Chiral bisphosphine ligand (e.g., (R,R)-BICP)
-
Enamide substrate
-
Anhydrous, degassed solvent (e.g., Toluene or Methanol)
-
Hydrogen gas
-
High-pressure reactor or hydrogenation apparatus
Procedure:
-
In a glovebox, charge a reaction vessel with [Rh(COD)₂]BF₄ and the chiral bisphosphine ligand in the appropriate solvent to form the catalyst precursor. Stir for 15-30 minutes.
-
Add the enamide substrate to the vessel.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Purge the system with hydrogen gas several times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm).
-
Stir the reaction at the specified temperature (e.g., 25 °C) until the reaction is complete (monitored by TLC, GC, or NMR).
-
Carefully vent the hydrogen gas and purge the system with an inert gas.
-
Concentrate the reaction mixture and purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Catalytic Cycle
Caption: Catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Section 2: Chiral Phosphoric Acids in Asymmetric Catalysis
Chiral phosphoric acids (CPAs), particularly those derived from BINOL scaffolds, have emerged as highly effective Brønsted acid catalysts.[7] Their conjugate bases, chiral phosphate anions, can also act as powerful ligands and counterions in transition metal catalysis, enabling a wide range of enantioselective transformations.
Application Note 2: Palladium-Catalyzed Asymmetric Allylic Alkylation
In combination with palladium catalysts, chiral phosphoric acids can facilitate asymmetric allylic C-H alkylation reactions. The chiral phosphate anion can act as a chiral ligand and/or a proton shuttle, controlling the stereochemistry of the nucleophilic attack on the π-allyl palladium intermediate.
Key Features:
-
Synergistic Catalysis: The combination of a palladium complex and a chiral phosphoric acid allows for high enantioselectivity.
-
Broad Nucleophile Scope: A variety of carbon-based nucleophiles can be employed.
-
Direct C-H Functionalization: Enables the use of unactivated alkenes as substrates.
Quantitative Data Summary
| Ligand/Co-catalyst | Substrate (Alkene) | Nucleophile | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (S)-TRIP | 1-octene | Pyrazol-5-one | Pd(OAc)₂ / L* / (S)-TRIP | Dioxane | 50 | 85 | 92 | |
| (R)-H8-BINOL-PA | 1-decene | 2-acylimidazole | Pd(OAc)₂ / L* / (R)-H8-BINOL-PA | Toluene | 60 | 90 | 95 | |
| (S)-CPA-1 | allylbenzene | dimethyl malonate | [Pd(allyl)Cl]₂ / L* / (S)-CPA-1 | CH₂Cl₂ | 25 | 92 | 90 |
L refers to an achiral phosphine ligand.*
Experimental Protocols
Protocol 2.1: Synthesis of (R)-H₈-BINOL-derived Phosphoric Acid
This protocol is a general procedure for the synthesis of chiral phosphoric acids.[8]
Materials:
-
(R)-H₈-BINOL
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (NEt₃)
-
Water
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Standard glassware for air-sensitive synthesis
Procedure:
-
In a flame-dried, argon-purged flask, dissolve (R)-H₈-BINOL in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C and add triethylamine.
-
Slowly add phosphorus oxychloride to the solution and stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 12 hours.
-
Cool the reaction mixture to 0 °C and slowly add water to hydrolyze the intermediate.
-
Stir vigorously for 1 hour at room temperature.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure chiral phosphoric acid.
Protocol 2.2: Palladium-Catalyzed Asymmetric Allylic C-H Alkylation
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand
-
Chiral phosphoric acid
-
Alkene substrate
-
Nucleophile
-
Oxidant (e.g., benzoquinone)
-
Base (if required)
-
Anhydrous, degassed solvent
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, phosphine ligand, and chiral phosphoric acid.
-
Add the solvent, followed by the alkene substrate, nucleophile, and oxidant.
-
Seal the vessel and stir the reaction at the specified temperature until completion (monitored by TLC, GC, or NMR).
-
Cool the reaction to room temperature and quench with a suitable reagent if necessary.
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Catalytic Cycle
Caption: Proposed catalytic cycle for Pd-catalyzed allylic C-H alkylation.
Section 3: Phosphide Ligands in Cross-Coupling Reactions
Phosphide anions (R₂P⁻), typically generated in situ from secondary phosphines or by reduction of phosphine precursors, are potent nucleophiles and strong σ-donors. When coordinated to a transition metal, they form highly electron-rich complexes that can exhibit enhanced catalytic activity in cross-coupling reactions.
Application Note 3: Suzuki-Miyaura Coupling with Dialkylbiaryl Phosphine Ligands
Dialkylbiaryl phosphines, such as SPhos, are highly effective ligands for the palladium-catalyzed Suzuki-Miyaura coupling.[9] Their bulky and electron-donating nature promotes the key steps of oxidative addition and reductive elimination, enabling the coupling of challenging substrates like aryl chlorides and sterically hindered partners.[9][10]
Key Features:
-
High Activity: Allows for low catalyst loadings and room temperature reactions for some substrates.
-
Broad Substrate Scope: Effective for aryl chlorides, bromides, and triflates, as well as heteroaryl partners.[9]
-
Robustness: The catalysts are often stable and can be handled with standard techniques.
Quantitative Data Summary
| Ligand | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 80 | 98 | [9] |
| SPhos | 2-Chloropyridine | 4-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 80 | 95 | [9] |
| XPhos | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 99 | |
| RuPhos | 1-Bromo-4-t-butylbenzene | 2-Tolylboronic acid | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene | 100 | 97 |
Experimental Protocols
Protocol 3.1: Preparation of Lithium Diphenylphosphide (LiPPh₂) Solution
This protocol describes the preparation of a common phosphide reagent.[11][12]
Materials:
-
Chlorodiphenylphosphine or Triphenylphosphine
-
Lithium metal
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for air-sensitive synthesis
Procedure:
-
In a flame-dried, argon-purged flask, add freshly cut lithium metal pieces.
-
Add anhydrous THF to the flask.
-
Slowly add chlorodiphenylphosphine (or triphenylphosphine) to the stirred suspension at room temperature. The reaction is exothermic and the solution will turn a deep red or orange color.
-
Stir the reaction at room temperature until all the lithium metal has been consumed.
-
The resulting solution of LiPPh₂ in THF can be used directly in subsequent reactions.
Protocol 3.2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Aryl halide
-
Boronic acid
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, phosphine ligand, aryl halide, boronic acid, and base.
-
Add the solvent to the vessel.
-
Seal the vessel and stir the reaction at the specified temperature until the starting material is consumed (monitored by TLC, GC, or NMR).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[13]
References
- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DIPAMP - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lithium diphenylphosphide - Wikipedia [en.wikipedia.org]
- 12. US9175020B2 - Production of lithium diphenylphosphide - Google Patents [patents.google.com]
- 13. Yoneda Labs [yonedalabs.com]
Application Note: Ion Chromatography for the Analysis of Phosphate and Phosphite
Introduction
Ion chromatography (IC) is a powerful and widely used analytical technique for the separation and quantification of ionic species.[1][2][3] This application note provides detailed methods for the determination of phosphate (PO₄³⁻) and phosphite (HPO₃²⁻) in various sample matrices, which is crucial for researchers, scientists, and drug development professionals. The analysis of these ions is critical in diverse fields, including environmental monitoring, agricultural science, and pharmaceutical quality control.[1][4][5] For instance, in the pharmaceutical industry, phosphite and phosphate can be process-related impurities in bisphosphonate drugs that require quantification.[5][6]
This document outlines the key experimental parameters, sample preparation protocols, and expected performance data for the analysis of phosphate and phosphite using suppressed conductivity detection.
Methodology Overview
The separation of phosphate and phosphite is typically achieved on an anion-exchange column.[6][7] A hydroxide or carbonate/bicarbonate eluent is commonly used to separate the analytes, which are then detected by suppressed conductivity.[2][5] Suppressed conductivity detection provides high sensitivity by chemically reducing the background conductivity of the eluent, thus enhancing the signal from the analyte ions.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative performance data for the ion chromatographic analysis of phosphate and phosphite from various application notes.
Table 1: Method Performance for Phosphate and Phosphite Analysis
| Parameter | Phosphite | Phosphate | Reference |
| Limit of Detection (LOD) | 30 ng/mL | 30 ng/mL | [7] |
| Limit of Quantitation (LOQ) | 100 ng/mL | 100 ng/mL | [7] |
| Linearity (Correlation Coefficient) | > 0.999 | > 0.999 | [7] |
| Recovery | 90.7 ± 3.2% to 108 ± 1.5% | - | [8] |
Table 2: Chromatographic Conditions and Performance
| Parameter | Method 1 | Method 2 |
| Column | Metrosep A Supp 5 (250 x 4.0 mm, 5 µm)[7] | Dionex IonPac AS28-Fast-4μm[6] |
| Eluent | 3.2 mM Na₂CO₃ + 1.0 mM NaHCO₃ | Step gradient: 35 mM KOH, then 77 mM KOH[6] |
| Flow Rate | 0.7 mL/min | Not Specified |
| Injection Volume | 20 µL[7] | Not Specified |
| Detection | Suppressed Conductivity[7] | Suppressed Conductivity[6] |
| Linear Range | Not Specified | 0.2 to 15 mg/L[6] |
| Retention Time RSD | < 2.0% | ≤ 0.12%[6] |
| Peak Area RSD | < 2.0% | ≤ 1.99%[6] |
Experimental Protocols
This section provides a detailed protocol for the analysis of phosphate and phosphite in a sample matrix.
1. Reagents and Standards Preparation
-
Eluent Preparation (Method 1): Dissolve 0.339 g of anhydrous sodium carbonate and 0.084 g of sodium bicarbonate in 1 L of deionized water.
-
Eluent Preparation (Method 2): Use an electrolytically generated potassium hydroxide (KOH) eluent system.[6]
-
Standard Stock Solutions (1000 mg/L):
-
Working Standards: Prepare a series of working standards by diluting the stock solutions with deionized water to cover the desired concentration range (e.g., 0.2 to 15 mg/L).[6]
2. Sample Preparation
The sample preparation will vary depending on the matrix.
-
Aqueous Samples (e.g., environmental water): Filter the sample through a 0.45 µm syringe filter prior to injection.[9] For samples with high concentrations of interfering ions, a dilution may be necessary.[10]
-
Solid Samples (e.g., plant tissue, drug substance):
-
Accurately weigh the homogenized solid sample.
-
Extract the analytes using an appropriate solvent (e.g., deionized water or a weak acid solution).[4][11] Sonication can be used to improve extraction efficiency.[12]
-
Centrifuge or filter the extract to remove particulate matter.[9]
-
The supernatant or filtrate is then ready for injection.
-
3. Instrumentation and Chromatographic Conditions
-
Instrument: A high-performance ion chromatography (HPIC) system equipped with a pump, autosampler, column oven, and a suppressed conductivity detector.[4][6]
-
Column: A suitable anion-exchange column, such as a Metrosep A Supp 5 or Dionex IonPac AS28-Fast-4μm.[6][7]
-
Eluent and Flow Rate: As specified in Table 2.
-
Column Temperature: 30 °C.[8]
-
Detector: Suppressed conductivity detector.
4. Data Analysis
-
Identify the phosphate and phosphite peaks in the chromatogram based on their retention times, as determined by the analysis of standard solutions.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantify the concentration of phosphate and phosphite in the samples by interpolating their peak areas from the calibration curve.
Diagrams
Caption: Experimental workflow for IC analysis.
References
- 1. Analyzing Phosphate by Ion Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Ion chromatographic separations of phosphorus species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorus Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Phosphite and phosphate in Pamidronate suppressed conductivity detection | Metrohm [metrohm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of phosphite in a eutrophic freshwater lake by suppressed conductivity ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inorganic feed phosphate test methods [feedphosphates.org]
- 12. lcms.labrulez.com [lcms.labrulez.com]
Unlocking Polyphosphate Structures: A Detailed Guide to 31P NMR Spectroscopy
Application Note & Protocol
For researchers, scientists, and professionals in drug development, understanding the structure of polyphosphates (polyP) is crucial for unraveling their biological functions and harnessing their therapeutic potential. 31P Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural elucidation and quantification of these linear polymers of orthophosphate. This document provides comprehensive application notes and detailed protocols for the effective use of 31P NMR in polyphosphate analysis.
Introduction to 31P NMR for Polyphosphate Analysis
Phosphorus-31 (³¹P) is a 100% naturally abundant, spin ½ nucleus, making it highly amenable to NMR spectroscopy. The chemical shift of a ³¹P nucleus is exquisitely sensitive to its local electronic environment, allowing for the differentiation of various phosphate groups within a polyphosphate chain. This sensitivity forms the basis for identifying terminal, middle, and branching phosphate units, as well as for determining the average chain length of the polymer.[1][2]
Key applications of 31P NMR in polyphosphate research include:
-
Structural Identification: Distinguishing between linear, cyclic, and branched polyphosphate structures.[1]
-
Chain Length Determination: Calculating the average chain length by quantifying the ratio of terminal to middle phosphate groups.[3][4]
-
Quantitative Analysis: Determining the concentration of different polyphosphate species in a sample.[5][6]
-
Metabolic Studies: Monitoring the synthesis and degradation of polyphosphates in biological systems, including intact cells.[7][8]
-
Interaction Studies: Investigating the binding of cations and other molecules to polyphosphates.
Principles of Polyphosphate Identification by 31P NMR
The 31P NMR spectrum of a polyphosphate sample provides a unique fingerprint based on the chemical shifts of its constituent phosphate groups.
-
Terminal Phosphate Groups (P_end): These are the phosphate units at the ends of the polyphosphate chain. They typically resonate in the region of -5 to -10 ppm.[4][9]
-
Middle Phosphate Groups (P_mid): These are the internal phosphate units within the chain. Their signals are found further upfield, generally in the range of -20 to -24 ppm.[7][9]
-
Penultimate Phosphate Groups: The phosphate groups adjacent to the terminal groups can sometimes be resolved, appearing at slightly different chemical shifts than the other middle groups.[4]
-
Cyclic Polyphosphates: These species, such as trimetaphosphate (P₃O₉³⁻) and tetrametaphosphate (P₄O₁₂⁴⁻), exhibit single, sharp peaks due to the magnetic equivalence of all phosphorus atoms, typically resonating in a distinct region from linear polyphosphates.[10]
The average chain length (n) of a linear polyphosphate can be calculated from the integrated intensities of the terminal (I_end) and middle (I_mid) phosphate signals using the following formula:
n = 2 * (I_mid / I_end) + 2
Quantitative Data Summary
The following tables summarize typical 31P NMR chemical shifts for various polyphosphate species. It is important to note that chemical shifts can be influenced by factors such as pH, solvent, and the presence of metal ions.[1][11]
| Phosphate Group | Typical Chemical Shift Range (ppm) | Reference |
| Orthophosphate (Pi) | 0 to +6 | [9] |
| Pyrophosphate (PPi) | -4 to -10 | [9][12] |
| Terminal Phosphates (P_end) in linear polyP | -5 to -10 | [4][9] |
| Middle Phosphates (P_mid) in linear polyP | -20 to -24 | [7][9] |
| Trimetaphosphate (cyclic) | ~ -21 | [10] |
| Tetrametaphosphate (cyclic) | ~ -22 | [10] |
| Compound | Specific Chemical Shifts (ppm) | Conditions | Reference |
| Sodium Tripolyphosphate (Na₅P₃O₁₀) | End groups: ~ -5.23; Middle group: ~ -19.72 | Alkaline solution (1 M NaOH) | [9] |
| Imino-di-imidotriphosphate | End groups: downfield shift vs P₃O₁₀; Middle group: downfield shift vs P₃O₁₀ | Aqueous solution | [11][13] |
Experimental Protocols
Protocol 1: Sample Preparation of Biological Samples for 31P NMR
This protocol is suitable for the extraction of polyphosphates from microbial cells or tissues for subsequent NMR analysis.
Materials:
-
Cell culture or tissue sample
-
Trichloroacetic acid (TCA) or perchloric acid (PCA)
-
Potassium hydroxide (KOH) or sodium hydroxide (NaOH) for neutralization
-
EDTA (optional, to chelate paramagnetic ions)
-
D₂O for NMR lock
-
Centrifuge and appropriate tubes
-
pH meter
-
NMR tubes (5 mm or 10 mm)
Procedure:
-
Cell Harvesting: Harvest cells by centrifugation at a low speed (e.g., 5000 x g for 10 minutes) at 4°C. Wash the cell pellet with a suitable buffer or saline solution to remove extracellular phosphates.
-
Extraction: Resuspend the cell pellet in cold 10% TCA or 0.5 M PCA. Vortex vigorously and incubate on ice for 30 minutes to precipitate macromolecules.
-
Centrifugation: Centrifuge the suspension at high speed (e.g., 15,000 x g for 15 minutes) at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble polyphosphates.
-
Neutralization: Neutralize the acidic extract by adding KOH or NaOH dropwise while monitoring the pH. Maintain the sample on ice to prevent hydrolysis of polyphosphates. A final pH of 7-8 is generally recommended.[14]
-
Chelation of Paramagnetic Ions (Optional but Recommended): Add EDTA to a final concentration of 1-5 mM to chelate paramagnetic metal ions (e.g., Mn²⁺, Fe³⁺) which can cause significant line broadening in NMR spectra.[14]
-
Lyophilization and Reconstitution: For concentrating the sample, the neutralized extract can be freeze-dried (lyophilized) and then reconstituted in a smaller volume of D₂O. This also allows for solvent exchange to a deuterium-based solvent for the NMR lock.
-
Transfer to NMR Tube: Transfer the final sample to an appropriate NMR tube.
Protocol 2: 31P NMR Data Acquisition
Instrumentation:
-
High-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe tunable to the ³¹P frequency.
Acquisition Parameters:
-
Tuning and Matching: Tune and match the probe to the ³¹P frequency.
-
Locking and Shimming: Lock the spectrometer on the D₂O signal and shim the magnetic field to achieve good homogeneity.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker systems) is typically sufficient. For quantitative analysis, inverse-gated proton decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[15]
-
Acquisition Parameters:
-
Pulse Width (P1): Calibrate a 90° pulse for ³¹P.
-
Spectral Width (SW): A spectral width of approximately 200 ppm centered around -10 ppm is usually adequate to cover the chemical shift range of most phosphorus compounds.
-
Acquisition Time (AQ): Set to at least 1 second to ensure good resolution.
-
Relaxation Delay (D1): For quantitative measurements, a long relaxation delay is crucial. D1 should be at least 5 times the longest T₁ relaxation time of the phosphorus nuclei in the sample. A delay of 5-10 seconds is a good starting point.
-
Number of Scans (NS): This will depend on the sample concentration. For concentrated samples, a few hundred scans may be sufficient, while dilute samples may require several thousand scans.
-
Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.
-
-
Referencing: The chemical shifts are typically referenced externally to 85% H₃PO₄ at 0 ppm.
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-5 Hz) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.
-
Peak Integration: Integrate the signals corresponding to the terminal and middle phosphate groups for chain length determination.
-
Chemical Shift Assignment: Assign the peaks based on their chemical shifts as outlined in the tables above and in the literature.[9][12]
Visualizations
The following diagrams illustrate the experimental workflow and the relationship between polyphosphate structure and its 31P NMR spectrum.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Polyphosphate Chain Length Determination in the Range of Two to Several Hundred P-Subunits with a New Enzyme Assay and 31P NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. rutchem.rutgers.edu [rutchem.rutgers.edu]
- 8. Study of polyphosphate metabolism in intact cells by 31-P nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvement of quantitative solution 31P NMR analysis of soil organic P: a study of spin–lattice relaxation responding to paramagnetic ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. odinity.com [odinity.com]
- 11. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DSpace [researcharchive.lincoln.ac.nz]
- 13. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 31Phosphorus NMR [chem.ch.huji.ac.il]
Application Notes and Protocols for Mass Spectrometry-Based Identification of Phosphorus Clusters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mass spectrometry has emerged as a powerful and versatile analytical technique for the characterization of a wide array of molecules. Its application in the identification of phosphorus clusters, both elemental and in various compounds, is of significant interest in materials science, nanotechnology, and pharmacology. This document provides detailed application notes and experimental protocols for the identification and analysis of phosphorus clusters using two primary mass spectrometry techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).
Elemental phosphorus can form a variety of clusters (Pn), and understanding their formation, stability, and fragmentation is crucial for various applications.[1][2] Red phosphorus, in particular, serves as an excellent source for generating these clusters through laser desorption/ionization (LDI), a technique closely related to MALDI.[1][2] In fact, red phosphorus can act as its own matrix in MALDI-TOF mass spectrometry.[3] Polyphosphates, which are polymeric chains of phosphate units, are another important class of phosphorus clusters with significant roles in biological systems and industrial processes. ESI-MS is a well-suited technique for the analysis of these charged species in solution.
This guide will provide detailed methodologies, data presentation guidelines, and visual workflows to aid researchers in successfully employing mass spectrometry for phosphorus cluster identification.
I. Identification of Elemental Phosphorus Clusters using MALDI-TOF Mass Spectrometry
Laser Desorption/Ionization Time-of-Flight (LDI-TOF) mass spectrometry is a highly effective method for the analysis of elemental phosphorus clusters (Pn). In this technique, a pulsed laser beam irradiates a sample, causing desorption and ionization of the analyte. The generated ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). For elemental phosphorus clusters, red phosphorus powder is an ideal starting material as it readily forms a series of clusters upon laser irradiation and can also serve as a matrix, simplifying sample preparation.[1][3] These phosphorus clusters are valuable as mass calibrants in mass spectrometry due to their monoisotopic nature and the wide mass range they cover.[1]
Experimental Protocol: LDI-TOF MS of Red Phosphorus Clusters
This protocol outlines the procedure for generating and identifying elemental phosphorus clusters from red phosphorus using a MALDI-TOF mass spectrometer.
1. Materials and Reagents:
-
Red phosphorus powder
-
Methanol (HPLC grade)
-
Mortar and pestle
-
Glass scintillation vial
-
MALDI target plate (stainless steel)
-
Pipettor and tips
2. Sample Preparation:
-
Weigh out approximately 100 mg of red phosphorus powder.
-
Using a clean mortar and pestle, grind the red phosphorus into a fine powder.
-
Transfer the finely ground powder to a glass scintillation vial.
-
Add 500 µL of methanol to the vial to create a suspension. The solution will settle quickly, so it is crucial to shake the vial vigorously to form a uniform suspension immediately before use.[4]
3. MALDI-TOF Plate Spotting:
-
Ensure the MALDI target plate is clean.
-
Vortex the red phosphorus suspension thoroughly.
-
Immediately pipette 1-2 µL of the suspension onto a spot on the MALDI target plate.
-
Allow the solvent to air-dry completely, leaving a thin film of red phosphorus on the plate.
4. Mass Spectrometry Analysis:
The following parameters are provided as a starting point and may require optimization based on the specific instrument used. These settings are based on a Bruker ultrafleXtreme MALDI-TOF/TOF instrument.[4]
-
Ionization Mode: LDI (no matrix)
-
Polarity: Positive or Negative Ion Mode (phosphorus clusters can be detected in both)[1]
-
Mass Range: m/z 100 - 3000 (to cover a wide range of Pn clusters)[1]
-
Laser Power: Adjust to achieve optimal signal intensity and resolution. Start at a lower power and gradually increase. For cluster identification, a laser fluence around 200 mJ/cm² has been shown to be effective for generating larger clusters.[5]
-
Laser Shots: 100-500 shots per spectrum to obtain good signal-to-noise ratio.[2][4]
-
Detector Gain: Adjust as necessary for optimal signal intensity.
5. Data Analysis:
-
Acquire the mass spectrum. A series of peaks corresponding to Pn clusters should be observed.
-
Since phosphorus is monoisotopic (atomic weight ≈ 30.974 Da), the m/z of the Pn clusters will be approximately n × 30.974.
-
Identify the series of peaks and assign the corresponding 'n' value (number of phosphorus atoms). Odd-numbered clusters are often more abundant in the positive ion mode.[3]
Data Presentation: Observed Phosphorus Clusters
The following table summarizes the expected m/z values for a range of Pn clusters.
| Cluster (Pn) | Expected m/z |
| P3 | 92.92 |
| P5 | 154.87 |
| P7 | 216.82 |
| P9 | 278.77 |
| P11 | 340.71 |
| P13 | 402.66 |
| P15 | 464.61 |
| P17 | 526.55 |
| P19 | 588.50 |
| P21 | 650.45 |
Note: The observed m/z values may vary slightly due to instrument calibration.
Workflow for LDI-TOF MS of Phosphorus Clusters
II. Identification of Polyphosphate Clusters using ESI-Mass Spectrometry
Electrospray Ionization (ESI) mass spectrometry is a soft ionization technique that is particularly well-suited for the analysis of charged and polar molecules in solution. It is an excellent method for the characterization of inorganic polyphosphates, such as orthophosphate, pyrophosphate, and tripolyphosphate. ESI-MS allows for the detection of different polyphosphate species without the need for prior separation techniques.
Experimental Protocol: ESI-MS of Polyphosphates
This protocol provides a general procedure for the analysis of polyphosphate solutions using ESI-MS.
1. Materials and Reagents:
-
Polyphosphate standards (e.g., sodium orthophosphate, sodium pyrophosphate, sodium tripolyphosphate)
-
Ammonium hydroxide (NH4OH)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Syringe pump and syringe
2. Sample Preparation:
-
Prepare a stock solution of the polyphosphate standard in deionized water.
-
Prepare the analysis solvent by mixing acetonitrile and water in a 1:1 ratio with 0.1% (v/v) ammonium hydroxide. The ammonium hydroxide helps to deprotonate the polyphosphates, facilitating their detection in negative ion mode.
-
Prepare a series of dilutions of the polyphosphate stock solution using the analysis solvent to the desired concentration range (e.g., 1-10 µg/mL).
3. Mass Spectrometry Analysis:
The following parameters are illustrative and should be optimized for the specific instrument.
-
Ionization Mode: ESI
-
Polarity: Negative Ion Mode
-
Infusion Flow Rate: 2-10 µL/min using a syringe pump
-
Capillary Voltage: -2500 to -3500 V
-
Nebulizing Gas Pressure: Adjust for a stable spray
-
Drying Gas Flow and Temperature: Optimize to desolvate the ions effectively
-
Mass Range: m/z 50 - 500
4. Data Analysis:
-
Acquire the mass spectrum.
-
Identify the peaks corresponding to the deprotonated polyphosphate species. For example, orthophosphate (H3PO4) may be detected as [H2PO4]- at m/z 97, and pyrophosphate (H4P2O7) as [H3P2O7]- at m/z 177 or [H2P2O7]2- at m/z 88.
Data Presentation: Common Polyphosphate Ions
| Polyphosphate | Chemical Formula | Common Ions | Expected m/z |
| Orthophosphate | H3PO4 | [H2PO4]- | 97 |
| Pyrophosphate | H4P2O7 | [H3P2O7]-, [H2P2O7]2- | 177, 88 |
| Tripolyphosphate | H5P3O10 | [H4P3O10]-, [H3P3O10]2- | 257, 128 |
Workflow for ESI-MS of Polyphosphates
III. Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
For more detailed structural information, tandem mass spectrometry (MS/MS) can be employed. In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are mass-analyzed. This provides insights into the connectivity and structure of the cluster. Collision-induced dissociation (CID) is a common fragmentation method where the selected ions collide with an inert gas, leading to fragmentation.[6] The fragmentation patterns of phosphorus clusters can reveal information about their stability and bonding. For instance, the fragmentation of phosphopeptides, which involves the loss of the phosphate group, has been extensively studied and can provide analogous insights for other phosphorus-containing clusters.[7]
General Principle of MS/MS for Phosphorus Cluster Analysis
IV. Quantitative Data and Method Comparison
Choosing the appropriate mass spectrometry technique depends on the specific research question and the nature of the phosphorus clusters being analyzed. The following table provides a summary of key performance characteristics of MALDI-TOF and ESI-MS for the analysis of phosphorus clusters, based on available literature. Direct comparative studies on elemental phosphorus clusters are limited, and some of the data is inferred from the analysis of other inorganic or organophosphorus compounds.
| Feature | MALDI-TOF MS | ESI-MS |
| Ionization Principle | Laser desorption/ionization from a solid matrix. | Electrospray of a liquid sample. |
| Typical Analytes | Elemental Pn clusters, large biomolecules, polymers. | Polyphosphates, polar and charged molecules in solution. |
| Sample Preparation | Relatively simple; analyte is co-crystallized with a matrix or, for Pn, red phosphorus is used directly.[3] | Requires soluble samples in a suitable solvent system. |
| Sensitivity | High, can detect samples at very low concentrations.[8] | High, with detection limits for polyphosphates in the ng/mL range. |
| Mass Range | Very high, suitable for large clusters and macromolecules. Pn clusters up to m/z 3000 have been observed.[1] | Typically lower than MALDI-TOF, but suitable for most polyphosphates. |
| Fragmentation | Can cause fragmentation, especially at high laser power.[9] | "Soft" ionization technique with minimal fragmentation.[8] |
| Throughput | High, with rapid analysis of multiple samples on a target plate. | Lower, typically involves infusion of one sample at a time. |
| MS/MS Capability | Available on TOF/TOF instruments. | Readily coupled with tandem mass analyzers (e.g., triple quadrupole, ion trap).[10] |
Conclusion
Mass spectrometry, particularly LDI-TOF and ESI-MS, offers powerful tools for the identification and characterization of phosphorus clusters. LDI-TOF is highly effective for generating and analyzing elemental phosphorus clusters directly from red phosphorus, which also serves as a convenient internal or external calibrant. ESI-MS is the method of choice for analyzing charged polyphosphate species in solution. The detailed protocols and workflows provided in this document serve as a comprehensive guide for researchers to successfully apply these techniques in their studies of phosphorus-containing materials. Further exploration using tandem mass spectrometry can provide deeper structural insights into these fascinating and important chemical entities.
References
- 1. Laser desorption ionization of red phosphorus clusters and their use for mass calibration in time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. is.muni.cz [is.muni.cz]
- 4. Higher Mass Accuracy MALDI-TOF/TOF Lipid Imaging of Human Brain Tissue in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 7. Tandem mass spectrometry strategies for phosphoproteome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 9. MALDI TOF mass spectrometry for the characterization of phosphorus-containing dendrimers. Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Types of Mass Spectrometer - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for the Electrochemical Synthesis of Functionalized Phosphide Anions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the electrochemical synthesis of functionalized phosphide anions and their subsequent conversion into valuable organophosphorus compounds. Electrochemical methods offer a green, efficient, and highly tunable approach for the formation of P-C and P-heteroatom bonds, providing access to novel chemical entities for applications in materials science, catalysis, and drug discovery.
Introduction
Organophosphorus compounds are integral to numerous fields, including pharmaceuticals, agrochemicals, and materials science.[1] Traditional methods for their synthesis often rely on hazardous reagents like phosphorus trichloride (PCl₃) and phosphine gas (PH₃), which suffer from low atom economy and generate significant waste.[2] Electrochemical synthesis has emerged as a powerful alternative, utilizing electricity as a traceless reagent to drive redox reactions under mild conditions.[3][4] This approach allows for the controlled generation of reactive phosphorus intermediates, such as phosphide anions and phosphorus-centered radicals, enabling the construction of complex organophosphorus architectures with high selectivity and efficiency.[3][5]
A noteworthy advancement in this area is the direct electrochemical activation of white phosphorus (P₄) to generate the dicyanophosphide anion ([P(CN)₂]⁻), a versatile building block for a range of organophosphorus compounds.[2][6][7] This method, along with other electrochemical C-P and P-heteroatom bond-forming reactions, opens new avenues for the synthesis of functionalized phosphines, phosphonates, and other phosphorus-containing molecules of interest to the drug development community.
Data Presentation: Synthesis of Functionalized Organophosphorus Compounds
The following tables summarize quantitative data for the electrochemical synthesis of various classes of organophosphorus compounds.
Table 1: Electrochemical Synthesis of the Dicyanophosphide Anion ([P(CN)₂]⁻) from White Phosphorus (P₄)
| Entry | Reactants | Anode | Cathode | Current/Voltage | Solvent | Yield of Li[P(CN)₂] | Reference |
| 1 | P₄, Me₃SiCN, LiOH | Graphite | Platinum | 5 mA constant current | THF | 92% | [2][8] |
| 2 | P₄, Me₃SiCN, LiOH, LiCN (50 mol%) | Graphite | Platinum | 5 mA constant current | THF | Similar to Entry 1 (shorter reaction time) | [2] |
Table 2: Functionalization of the Dicyanophosphide Anion ([P(CN)₂]⁻)
| Product Class | Reactants | Solvent | Temperature | Yield | Reference |
| Phosphinidenes | Li[P(CN)₂], N-heterocyclic carbene (NHC) | Toluene | Room Temp. | High | [3][6] |
| Cyclophosphanes | Li[P(CN)₂], t-BuLi | THF | -35 °C to 70 °C | High | [2] |
| Phospholides | Li[P(CN)₂], organo-dilithium reagents | THF | Room Temp. | Moderate to Good | [2][8] |
Table 3: Electrochemical C-P Bond Formation Reactions
| Product Type | Reactants | Anode | Cathode | Current/Mediator | Yield | Reference |
| Phenanthridine Phosphine Oxides | 2-Isocyanobiaryls, Diphenylphosphine Oxides | Carbon | Platinum | Mn catalyst, constant flow | Up to 85% | [3] |
| Phosphonylated Spiroindolines | N-Boc-indolines, Phosphine Oxides | - | - | Cp₂Fe mediator | - | [1][8] |
| Arylphosphonates | Arenes, Trialkyl Phosphites | Carbon | Platinum | 55 mA constant current (flow cell) | Good to Excellent | [1][8] |
| Thiazole Phosphine Oxides | Benzothiazole, Diarylphosphine Oxides | Glassy Carbon | Foamed Copper | 14 mA constant current | Up to 91% | [1] |
| α-Hydroxy Phosphine Oxides | Aldehydes/Ketones, Diphenylphosphine | Nickel Foam | Nickel Foam | KI electrolyte | High | [1] |
Table 4: Electrochemical N-P Bond Formation Reactions
| Product Type | Reactants | Anode | Cathode | Current/Mediator | Yield | Reference |
| Phosphoramidates | Anilines, Trialkyl Phosphites | Reticulated Vitreous Carbon (RVC) | Platinum | KI catalyst, 50 °C | High | [8] |
| N-Phosphinoyl Carbazoles | Carbazoles, Diphenylphosphine | Carbon | Nickel | TBAI additive, constant current | High | [8] |
Experimental Protocols
Protocol 1: Electrochemical Synthesis of Li--INVALID-LINK--ₓ from White Phosphorus (P₄)
This protocol is based on the work of Mei, Yan, and Liu.[2][8]
Materials:
-
White phosphorus (P₄) (Caution: highly toxic and pyrophoric, handle with extreme care in an inert atmosphere)
-
Trimethylsilyl cyanide (Me₃SiCN) (Caution: highly toxic, releases HCN gas upon contact with moisture)
-
Lithium hydroxide (LiOH)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dioxane
-
Graphite plate anode (e.g., 2 cm x 2 cm)
-
Platinum foil cathode (e.g., 2 cm x 2 cm)
-
Constant current power supply
-
Undivided electrochemical cell (e.g., three-necked round-bottom flask)
-
Inert atmosphere glovebox
Procedure:
-
Electrode Preparation: Clean the graphite anode and platinum cathode by sonicating in isopropanol and then deionized water. Dry the electrodes in an oven at 100 °C for at least 2 hours before transferring to a glovebox.
-
Cell Assembly: In a glovebox, assemble the undivided electrochemical cell with the graphite anode and platinum cathode positioned parallel to each other with a separation of approximately 1-2 cm.
-
Reaction Setup: To the electrochemical cell, add LiOH (1.25 mmol) and a magnetic stir bar. Add anhydrous THF (20 mL) and stir.
-
Addition of Reactants: In a separate vial, dissolve P₄ (1.25 mmol) in anhydrous THF (10 mL). Carefully add this solution to the electrochemical cell. To this stirring mixture, add Me₃SiCN (2.5 mmol).
-
Electrolysis: Seal the cell and bring it out of the glovebox. Connect the electrodes to the constant current power supply (graphite to the anode, platinum to the cathode). Start the electrolysis at a constant current of 5 mA with vigorous stirring. The reaction is typically complete within 20 hours. During electrolysis, gas evolution (H₂) will be observed at the cathode.[2]
-
Work-up and Purification: After the electrolysis is complete, disconnect the power supply and take the cell back into the glovebox. Filter the reaction mixture to remove any insoluble salts. Remove the THF from the filtrate under vacuum. Add anhydrous dioxane to the residue to precipitate the product. Collect the solid by filtration, wash with a small amount of cold dioxane, and dry under vacuum to yield Li--INVALID-LINK--ₓ as a white powder. The product can be stored under an inert atmosphere for over a week without noticeable decomposition.[2]
Protocol 2: Synthesis of a Base-Stabilized Phosphinidene from Li[P(CN)₂]
This protocol is a general procedure based on the reaction of Li[P(CN)₂] with N-heterocyclic carbenes (NHCs).[3][6]
Materials:
-
Li--INVALID-LINK--ₓ (from Protocol 1)
-
N-heterocyclic carbene (e.g., IPr: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Anhydrous toluene
-
Inert atmosphere glovebox
Procedure:
-
Reaction Setup: In a glovebox, dissolve Li--INVALID-LINK--ₓ (1 mmol) in anhydrous toluene (10 mL) in a Schlenk flask equipped with a magnetic stir bar.
-
Addition of NHC: In a separate vial, dissolve the NHC (1 mmol) in anhydrous toluene (5 mL). Add the NHC solution dropwise to the stirring solution of Li[P(CN)₂].
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, leading to the formation of the base-stabilized phosphinidene and elimination of LiCN.[3][6]
-
Work-up and Purification: The LiCN byproduct will precipitate from the toluene solution. Filter the reaction mixture to remove the LiCN. The filtrate contains the desired phosphinidene. The product can be isolated by removing the solvent under vacuum and can be further purified by crystallization from a suitable solvent system (e.g., toluene/hexane).
Protocol 3: General Procedure for Electrochemical C-P Cross-Coupling
This protocol provides a general framework for electrochemical C-P cross-coupling reactions, which can be adapted based on the specific substrates and desired product, as detailed in Table 3.
Materials:
-
Phosphorus source (e.g., diarylphosphine oxide, trialkyl phosphite)
-
Organic substrate (e.g., arene, heteroarene, alkene)
-
Supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate (TBABF₄), lithium perchlorate (LiClO₄))
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Anode and cathode materials (as specified in Table 3)
-
Constant current or potentiostatic power supply
-
Divided or undivided electrochemical cell
Procedure:
-
Electrolyte Preparation: Prepare a solution of the supporting electrolyte in the chosen anhydrous solvent (typically 0.1 M). Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Electrode Preparation: Polish the surfaces of the working and counter electrodes with alumina slurry, followed by sonication in deionized water and then the reaction solvent. Dry the electrodes thoroughly before use.
-
Cell Assembly: Assemble the electrochemical cell (either divided with a frit or membrane, or undivided) with the prepared electrodes. If using a reference electrode (for potentiostatic electrolysis), place its tip close to the working electrode.
-
Reaction Setup: In an inert atmosphere, add the phosphorus source, organic substrate, and any required mediator or catalyst to the cell. Add the degassed electrolyte solution.
-
Electrolysis: Begin the electrolysis under either constant current or constant potential conditions, as specified for the particular reaction. Monitor the reaction progress by techniques such as TLC, GC-MS, or HPLC.
-
Work-up and Purification: Upon completion, disconnect the power supply. Quench the reaction if necessary (e.g., with a saturated aqueous solution of NaHCO₃). Transfer the reaction mixture to a separatory funnel and perform an aqueous workup to remove the electrolyte. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography, crystallization, or distillation.
Visualizations
Diagram 1: General Workflow for Electrochemical Synthesis of Functionalized Phosphide Anions and Derivatives
Caption: General workflow for the electrochemical synthesis of organophosphorus compounds.
Diagram 2: Synthesis and Functionalization of the Dicyanophosphide Anion
Caption: Electrochemical synthesis of [P(CN)₂]⁻ and its subsequent functionalization.
Applications in Drug Development
The development of novel synthetic methodologies for organophosphorus compounds is of significant interest to the pharmaceutical industry. Many FDA-approved drugs and clinical candidates contain phosphorus-based functional groups, which can act as phosphate mimics, improve pharmacokinetic properties, or serve as key pharmacophores.[9] For instance, phosphonates are well-known for their applications as enzyme inhibitors and antiviral agents.
Electrochemical methods provide a means to access novel organophosphorus compounds that may be difficult to synthesize via traditional routes. The mild reaction conditions are often compatible with complex and sensitive functional groups present in drug-like molecules, making electrosynthesis suitable for late-stage functionalization strategies.[4][10]
For example, the electrochemical synthesis of phosphorylated indoles has been reported to yield compounds with enhanced anticancer activity.[5] Furthermore, the ability to perform gram-scale synthesis electrochemically, as demonstrated for the dicyanophosphide anion and in flow-chemistry setups, highlights the potential for these methods to be scaled up for preclinical and clinical supply.[2][8] The continuous flow electrochemical synthesis of arylphosphonates is another example of a scalable and efficient method for producing key intermediates for drug discovery.[1][8]
The functionalized phosphide anions and related organophosphorus compounds synthesized via these electrochemical protocols can serve as valuable starting materials for the construction of libraries of novel compounds for high-throughput screening in drug discovery programs. The unique reactivity of these species allows for the introduction of phosphorus-containing moieties into a wide range of molecular scaffolds, expanding the accessible chemical space for medicinal chemists.
References
- 1. Recent advances in the electrochemical synthesis of organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Electrosynthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Recent advances in the electrochemical synthesis of organophosphorus compounds [beilstein-journals.org]
- 9. Frontiers | H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides [frontiersin.org]
- 10. Electrochemical Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Phosphide-Based Materials for Advanced Battery Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphide-based materials are emerging as highly promising candidates for next-generation energy storage, owing to their high theoretical capacities.[1][2] Transition metal phosphides (TMPs), in particular, offer significant advantages as anode materials for lithium-ion (LIBs), sodium-ion (SIBs), and potassium-ion (PIBs) batteries.[3][4][5] Their unique electrochemical properties, however, are often accompanied by challenges such as significant volume changes during cycling and inherently low electrical conductivity, which can hinder their practical application.[1]
These application notes provide a comprehensive overview of the synthesis, characterization, and electrochemical evaluation of various phosphide-based materials. Detailed protocols for material synthesis and battery cell fabrication are presented to enable researchers to explore and develop high-performance phosphide-based electrodes.
Key Performance Data of Phosphide-Based Anode Materials
The following tables summarize the electrochemical performance of selected phosphide-based materials in different battery systems. These values are extracted from recent literature and provide a comparative overview of their capabilities.
Table 1: Performance of Phosphide-Based Anodes in Lithium-Ion Batteries (LIBs)
| Material | Synthesis Method | First Cycle Discharge Capacity (mAh g⁻¹) | Reversible Capacity (mAh g⁻¹) | Cycle Life | Rate Capability | Reference |
| CoP@C | Solvothermal & Annealing | - | 483.4 @ 0.5 A g⁻¹ | 1000 cycles | - | [6][7] |
| Ni₅P₄@C | Organometallic reaction | - | 612 @ 0.2C | 100 cycles | 424 mAh g⁻¹ @ 5.0C | [8] |
| CoP@C Nanorods | Organometallic reaction | - | 654 @ 0.2C | 100 cycles | 384 mAh g⁻¹ @ 5.0C | [8] |
| Sn₄P₃/C Composite | Ball Milling | 1750 | 700+ @ 100 cycles | >100 cycles | - | [9] |
Table 2: Performance of Phosphide-Based Anodes in Sodium-Ion Batteries (SIBs)
| Material | Synthesis Method | First Cycle Discharge Capacity (mAh g⁻¹) | Reversible Capacity (mAh g⁻¹) | Cycle Life | Rate Capability | Reference |
| CoP@CF | Oxidation-phosphating | - | 262 @ 0.1 A g⁻¹ | 100 cycles | Superior to pure CF | [10] |
Table 3: Performance of Phosphide-Based Anodes in Potassium-Ion Batteries (PIBs)
| Material | Synthesis Method | First Cycle Discharge Capacity (mAh g⁻¹) | Reversible Capacity (mAh g⁻¹) | Cycle Life | Rate Capability | Reference |
| Cu₃P/Carbon Black | Ball Milling | - | 174 @ 1 A g⁻¹ | 300 cycles | - | [11][12] |
| Se₃P₄@C | In situ combination | - | - | - | High reversible capacity | [12] |
Experimental Protocols
Protocol 1: Synthesis of Cobalt Phosphide (CoP) Nanoparticles
This protocol describes a hydrothermal method for synthesizing CoP nanoparticles, a common approach for preparing transition metal phosphides.[13]
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Red phosphorus (P)
-
Ethanolamine
-
Deionized (DI) water
-
Ethanol
Procedure:
-
In a typical synthesis, dissolve a calculated amount of CoCl₂·6H₂O and red phosphorus in a solution of DI water and ethanolamine. The molar ratio of Co to P can be varied to optimize the final product.[13]
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 200°C for 10-24 hours.[2]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation.
-
Wash the product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final CoP nanoparticle product in a vacuum oven at 60-80°C overnight.
Protocol 2: Preparation of a Sn₄P₃/C Composite Anode via Ball Milling
This protocol details the mechanochemical synthesis of a tin phosphide/carbon composite, a method known for its simplicity and scalability.[3][9]
Materials:
-
Tin powder (Sn)
-
Red phosphorus (P)
-
Carbon black (e.g., Super P)
-
Argon gas
Procedure:
-
Weigh stoichiometric amounts of tin powder, red phosphorus, and carbon black.
-
Place the powders into a stainless-steel milling jar with stainless steel balls. The ball-to-powder weight ratio is typically high (e.g., 20:1) to ensure effective milling.
-
Seal the milling jar under an argon atmosphere to prevent oxidation.
-
Perform high-energy ball milling for a specified duration (e.g., 8-24 hours) at a fixed rotation speed (e.g., 350 rpm).[3]
-
After milling, handle the resulting Sn₄P₃/C composite powder inside an argon-filled glovebox to maintain an inert atmosphere.
Protocol 3: Fabrication and Assembly of a Coin Cell (CR2032)
This protocol provides a step-by-step guide for preparing an electrode and assembling a standard CR2032 coin cell for electrochemical testing.[14][15][16]
Materials:
-
Active material (e.g., CoP or Sn₄P₃/C composite)
-
Conductive agent (e.g., acetylene black, Super P)
-
Binder (e.g., polyvinylidene fluoride - PVDF, or carboxymethyl cellulose - CMC)
-
Solvent (e.g., N-methyl-2-pyrrolidone - NMP for PVDF, or water for CMC)
-
Copper foil (for anode)
-
Lithium metal foil (counter and reference electrode)
-
Separator (e.g., Celgard 2400)
-
Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC))
-
CR2032 coin cell components (case, gasket, spring, spacer)
Procedure:
-
Slurry Preparation:
-
Mix the active material, conductive agent, and binder in a specific weight ratio (e.g., 80:10:10).[15]
-
Add the solvent dropwise while grinding the mixture in a mortar and pestle or using a planetary mixer to form a homogeneous slurry.
-
-
Electrode Casting:
-
Electrode Punching and Pressing:
-
Punch circular electrodes of a specific diameter (e.g., 12 mm) from the dried sheet.
-
Press the electrodes to ensure good contact between the active material and the current collector.
-
-
Coin Cell Assembly (inside an argon-filled glovebox):
-
Place the punched electrode in the center of the coin cell case.
-
Add a few drops of electrolyte onto the electrode.
-
Place the separator on top of the electrode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the lithium metal foil on top of the separator.
-
Add the spacer and spring.
-
Place the gasket and the cap on top.
-
Crimp the coin cell using a crimping machine to ensure a proper seal.[14]
-
Protocol 4: Electrochemical Characterization
This protocol outlines the standard electrochemical tests performed on the assembled coin cells to evaluate the performance of the phosphide-based electrodes.
Equipment:
-
Battery cycler (e.g., Landt, Arbin)
-
Electrochemical workstation with frequency response analyzer (for EIS)
Procedure:
-
Resting: Allow the assembled cell to rest for several hours to ensure complete wetting of the electrode by the electrolyte.[17]
-
Cyclic Voltammetry (CV):
-
Perform CV scans at a slow scan rate (e.g., 0.1 mV s⁻¹) within a specific voltage window to identify the redox peaks corresponding to the lithiation/delithiation (or sodiation/potassiation) processes.
-
-
Galvanostatic Cycling:
-
Charge and discharge the cell at a constant current density (e.g., C/10, where C is the theoretical capacity) for a number of cycles to determine the specific capacity, coulombic efficiency, and cycling stability.
-
-
Rate Capability Test:
-
Cycle the cell at various current densities (e.g., C/10, C/5, C/2, 1C, 2C, etc.) to evaluate its performance at different charge/discharge rates.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at different states of charge to analyze the charge transfer resistance and ion diffusion kinetics of the electrode.
-
Visualizations
The following diagrams illustrate key workflows and concepts in the study of phosphide-based battery materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nanostructured metal phosphide-based materials for electrochemical energy storage - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Spherical Carbon-Coated CoP Nanoparticles for High-Performance Lithium-Ion Batteries - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Sn4P3–Carbon Composite Films for Lithium-Ion Battery Anode Fabricated by Aerosol Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Copper phosphide as a promising anode material for potassium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. How to make a coin cell - Clean Energy Institute [cei.washington.edu]
- 15. Construction and Testing of Coin Cells of Lithium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How To Make Coin Cells - Landt Instruments [landtinst.com]
- 17. diva-portal.org [diva-portal.org]
Application Notes and Protocols: The Role of Phosphate Anions in Biological Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphate anions (PO₄³⁻), in both inorganic (Pi) and organic forms, are fundamental to life, playing indispensable roles in cellular bioenergetics, structural integrity, and, critically, in the regulation of biological signaling pathways.[1][2][3] This document provides an in-depth overview of the multifaceted roles of phosphate in cell signaling, including its function as a signaling molecule, its central role in post-translational modifications, and its contribution to energy-dependent signaling processes. Detailed experimental protocols and data presentation are included to facilitate research and drug development in this critical area.
Inorganic Phosphate (Pi) as a Signaling Molecule
Emerging evidence highlights that extracellular and intracellular inorganic phosphate concentrations are not merely homeostatically maintained but also function as a signaling cue, modulating various cellular processes.[1][4][5] Alterations in Pi levels can trigger specific signal transduction cascades, influencing gene expression, cell proliferation, and differentiation.[1][2][5]
Pi-Mediated Signaling Pathways
Elevated extracellular Pi has been shown to activate several key signaling pathways, including the Raf/MEK/ERK (MAPK) and the Akt pathways.[1][2][6] This signaling can be initiated through interactions with membrane transporters, such as the type III sodium-phosphate cotransporter PiT-1, which may act as a "transceptor" (a transporter with receptor-like signaling capabilities).[1][2]
Quantitative Data on Phosphate Concentrations
The concentration of inorganic phosphate is tightly regulated, with significant differences between extracellular and intracellular compartments.
| Compartment | Typical Concentration Range (Human) | Reference |
| Serum (extracellular) | 0.83 - 1.34 mmol/L (2.56 - 4.16 mg/dL) | [2] |
| Intracellular | ~100-fold higher than extracellular | [2] |
| Red Blood Cells | Ratio of intracellular to extracellular Pi is less than 1 | [7] |
| Platelets | Ratio of intracellular to extracellular Pi is about 4 | [7] |
| Leukocytes | Ratio of intracellular to extracellular Pi is about 2 | [7] |
Protein Phosphorylation: The Central Signaling Switch
The most ubiquitous role of the phosphate anion in signaling is through protein phosphorylation, a reversible post-translational modification where a phosphate group is added to serine, threonine, or tyrosine residues.[8][9][10] This process is tightly controlled by the opposing actions of protein kinases (which add phosphate groups) and protein phosphatases (which remove them).[8][10]
Kinase-Mediated Phosphorylation Cascades
Protein kinases often act in cascades, where one kinase phosphorylates and activates another, leading to significant signal amplification.[11] A classic example is the Mitogen-Activated Protein Kinase (MAPK) cascade, which is crucial for cell proliferation, differentiation, and survival.[8][11]
ATP: Energy Currency and Extracellular Signal
Adenosine triphosphate (ATP) is the primary energy currency of the cell, providing the phosphate groups for kinase-catalyzed reactions.[12][13] Beyond this intracellular role, ATP is also released into the extracellular space where it acts as a signaling molecule by binding to purinergic receptors (P2X and P2Y), a process known as purinergic signaling.[12][14][15]
Inositol Phosphates as Second Messengers
Phospholipids in the plasma membrane can be hydrolyzed to generate intracellular second messengers. A key example is the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C, which yields diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[16][17] IP₃ is a water-soluble molecule that diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺), another critical second messenger.[16][17]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the roles of phosphate in signaling.
Protocol 1: In Vitro Kinase Activity Assay
This protocol is designed to measure the activity of a specific protein kinase and assess the efficacy of potential inhibitors.
Materials:
-
Purified active kinase
-
Specific peptide or protein substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
ATP (radiolabeled [γ-³²P]ATP for radioactive assays, or "cold" ATP for non-radioactive assays)
-
Test inhibitors and vehicle control (e.g., DMSO)
-
Stop solution (e.g., phosphoric acid for filter binding assays, SDS-PAGE loading buffer for Western blot)
-
96-well plates
-
Incubator, plate reader, or electrophoresis equipment
Methodology (Radioactive Filter Binding Assay): [18]
-
Preparation: Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add 10 µL of substrate, 10 µL of diluted inhibitor (or vehicle), and 10 µL of diluted kinase.
-
Initiation: Start the reaction by adding 20 µL of a solution containing kinase buffer, MgCl₂, and [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding 50 µL of 75 mM phosphoric acid.
-
Detection: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the wells multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Add scintillation fluid to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC₅₀ value.
Protocol 2: Cell-Based Phosphatase Assay (pNPP)
This colorimetric assay measures the activity of phosphatases in cell lysates using the substrate p-nitrophenyl phosphate (pNPP).[19][20]
Materials:
-
Cultured cells treated with stimuli or inhibitors
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, with fresh protease inhibitors)
-
Assay Buffer (pH-specific for the phosphatase of interest, e.g., 100 mM Sodium Acetate, pH 5.5 for acid phosphatases)[19]
-
pNPP Substrate Solution (e.g., 10 mM in Assay Buffer)[19]
-
Stop Solution (1 M NaOH)[19]
-
96-well clear, flat-bottom microplate
-
Microplate reader (405 nm)
-
Cell Lysis: Treat cells as required. Wash with ice-cold PBS, then lyse with ice-cold Lysis Buffer. Centrifuge to pellet debris and collect the supernatant (cell lysate).
-
Protein Quantification: Determine the total protein concentration of each lysate (e.g., using a Bradford or BCA assay) for normalization.
-
Assay Setup: In a 96-well plate, add a specific amount of protein lysate (e.g., 10-50 µg) to each well. Adjust the total volume to 50 µL with the appropriate Assay Buffer. Include a blank control with only Assay Buffer.
-
Reaction: Initiate the reaction by adding 50 µL of pNPP Substrate Solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-60 minutes.
-
Termination: Stop the reaction by adding 50 µL of 1 M NaOH. The solution will turn yellow in the presence of phosphatase activity.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Analysis: Subtract the blank absorbance from all readings. Calculate the phosphatase activity, typically expressed as nmol of p-nitrophenol (pNP) produced per minute per mg of protein.
Protocol 3: Detection of Protein Phosphorylation by Western Blot
Western blotting is a standard technique to qualitatively or semi-quantitatively detect the phosphorylation of a specific protein in a complex mixture like a cell lysate.[22][23][24]
Methodology:
-
Sample Preparation: Lyse treated and control cells in a buffer containing both protease and phosphatase inhibitors. Determine protein concentration.
-
SDS-PAGE: Separate proteins from the lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block non-specific binding sites on the membrane using a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein.
-
Secondary Antibody Incubation: Wash the membrane, then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detection: Add an HRP substrate that produces a chemiluminescent signal.
-
Imaging: Capture the signal using a digital imager or X-ray film.
-
Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) protein of interest.[25]
Data Presentation: Comparative Analysis of Detection Methods
| Method | Principle | Throughput | Quantitative? | Key Advantage | Key Disadvantage |
| Western Blot | Immunoassay after size separation | Low | Semi-quantitative | Widely accessible, provides MW info | Low throughput, requires specific antibodies |
| ELISA | Immunoassay in a multi-well plate | Medium to High | Yes | High throughput, quantitative | Requires specific antibody pairs |
| Mass Spectrometry | Measures mass-to-charge ratio of peptides | High | Yes | Identifies novel phosphorylation sites | Requires specialized equipment and expertise |
| Flow Cytometry | Fluorescent antibody staining of single cells | High | Yes | Single-cell analysis, multiplexing possible | Requires cell suspension, antibody accessibility |
| Antibody Array | Multiplexed immunoassay on a solid surface | High | Semi-quantitative | Simultaneously detects multiple phosphoproteins | Can be expensive, cross-reactivity possible |
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Inorganic phosphate as a signaling molecule: a potential strategy in osteosarcoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inorganic Phosphate as a Novel Signaling Molecule with Antiproliferative Action in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphate as a Signaling Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of intracellular inorganic phosphate in human blood red cells, leucocytes and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein phosphorylation - Wikipedia [en.wikipedia.org]
- 10. Protein Phosphorylation: Mechanisms, Types, and Research Techniques - Creative Proteomics [creative-proteomics.com]
- 11. Phosphorylation cascade - Wikipedia [en.wikipedia.org]
- 12. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 13. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. mdpi.com [mdpi.com]
- 16. Second messengers derived from inositol lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inositol trisphosphate, a novel second messenger in cellular signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 3hbiomedical.com [3hbiomedical.com]
- 22. raybiotech.com [raybiotech.com]
- 23. What Are the Methods for Detecting Protein Phosphorylation | MtoZ Biolabs [mtoz-biolabs.com]
- 24. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]
- 25. Summary of Protein Phosphorylation Detection Methods - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Air-Sensitive Phosphorus Anions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of air-sensitive phosphorus anions.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, providing potential causes and actionable solutions.
Problem 1: Product Decomposition (Discoloration, Gas Evolution) During Purification
| Potential Cause | Recommended Solution |
| Exposure to Air/Moisture | All manipulations must be performed under a rigorously inert atmosphere (glovebox or Schlenk line).[1][2][3] Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.[1] Solvents must be thoroughly dried and degassed.[1][3] |
| Incompatible Solvent | The chosen solvent may be reacting with the phosphorus anion. Screen a variety of anhydrous, deoxygenated solvents for stability before attempting large-scale purification. Ethereal solvents like THF and diethyl ether, or hydrocarbon solvents like toluene and hexanes are common starting points.[4][5] |
| Thermal Instability | Some phosphorus anions are thermally sensitive. Avoid excessive heating during dissolution for recrystallization. If possible, perform recrystallizations at room temperature or below by layering a soluble solvent with a miscible non-solvent. |
| Reaction with Grease | Stopcock grease can contaminate and react with highly sensitive compounds. Use Teflon stopcocks or high-vacuum grease sparingly and ensure it does not come into contact with the product solution. |
Problem 2: Difficulty with Recrystallization
| Potential Cause | Recommended Solution |
| Oiling Out | The compound's melting point may be lower than the boiling point of the solvent, or it is precipitating from a supersaturated solution too quickly.[6] Try using a lower-boiling point solvent, or a solvent mixture that allows for crystallization at a lower temperature. Adding a small amount of a "better" solvent can sometimes prevent oiling out.[6] |
| No Crystal Formation | The solution may not be sufficiently supersaturated, or nucleation is inhibited. Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites.[6] Add a seed crystal of the desired compound if available. Slowly cool the solution; placing it directly in a freezer can cause rapid precipitation of amorphous solid. Layering a non-solvent on top of a solution of the compound can induce slow crystallization at the interface. |
| Rapid Precipitation/Amorphous Solid | The solvent may be a very poor solvent for the compound, causing it to "crash out" of solution. Use a solvent system where the compound has moderate solubility at elevated temperatures and low solubility at lower temperatures. A mixture of a good solvent and a poor solvent can be effective.[4][5] |
| Co-precipitation of Impurities | The impurity and the desired product may have similar solubilities in the chosen solvent. Try a different solvent system. If the impurity is colored, activated carbon (charcoal) can sometimes be used to remove it, though this should be done with caution as it can also adsorb the product.[6] |
Problem 3: Challenges with Filtration of Fine Powders
| Potential Cause | Recommended Solution |
| Clogging of Filter Frit | Fine powders can clog standard glass frits, slowing or stopping filtration. Use a filter aid like Celite®. A pad of Celite® is prepared on the filter frit before filtration. Ensure the Celite® is thoroughly dried before use.[7][8] |
| Product Loss During Transfer | Transferring a fine, air-sensitive powder can be difficult. Use a cannula with a filter tip to transfer the supernatant, leaving the solid behind in the original flask.[2][7] This is particularly useful for washing the solid by adding fresh solvent and then removing the supernatant again via cannula. |
| Incomplete Drying of the Solid | Residual solvent can make the solid sticky and difficult to handle. After filtration, ensure the solid is dried under high vacuum for an extended period. Gentle heating under vacuum can be used if the compound is thermally stable. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in the successful purification of air-sensitive phosphorus anions?
The most critical factor is the rigorous exclusion of air and moisture at every step of the process.[1][2][3] This requires the use of either a glovebox with a purified inert atmosphere (typically nitrogen or argon with O₂ and H₂O levels below 1 ppm) or Schlenk line techniques.[1][2][3] All glassware must be scrupulously dried, and all solvents must be anhydrous and deoxygenated.
Q2: How do I choose an appropriate solvent for recrystallization?
Solvent selection is often empirical. An ideal recrystallization solvent should dissolve the this compound compound to a greater extent at higher temperatures than at lower temperatures. It should not react with the compound. Common choices for air-sensitive compounds include ethereal solvents (e.g., THF, diethyl ether) and aromatic or aliphatic hydrocarbons (e.g., toluene, hexanes).[4][5] Often, a solvent mixture (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is insoluble) provides the best results, allowing for fine-tuning of the solubility.[4][5]
Q3: My this compound is a salt. How does the counter-ion affect purification?
The counter-ion significantly impacts the solubility and stability of the this compound.[9] Large, non-coordinating counter-ions (e.g., tetra-alkylammonium, phosphonium cations) often lead to better solubility in organic solvents, which can be advantageous for recrystallization. However, they can also make the salt more difficult to crystallize. The nature of the counter-ion can influence the crystal lattice energy and, therefore, the ease of crystallization.[9]
Q4: What are some common impurities I might encounter?
Impurities often stem from the synthetic route used to generate the this compound. These can include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Side products: Resulting from incomplete reactions or alternative reaction pathways.
-
Oxidation products: Small amounts of oxidized phosphorus species (e.g., phosphine oxides, phosphates) can form even with careful technique.
-
Solvent adducts: The purified solid may contain coordinated solvent molecules.
Q5: How can I assess the purity of my final product?
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for assessing the purity of phosphorus compounds.[10][11] It provides a distinct signal for each unique phosphorus environment, allowing for the identification and quantification of impurities.[10][11] A single, sharp peak in the ³¹P NMR spectrum is a good indicator of a pure compound. Other techniques like ¹H and ¹³C NMR can be used to characterize the organic components of the anion or the counter-ion. Elemental analysis can confirm the bulk purity and elemental composition of the sample.
Experimental Protocols
Protocol 1: General Recrystallization of an Air-Sensitive this compound Salt in a Glovebox
-
Preparation: Inside a glovebox, place a small amount of the crude, solid this compound salt into a vial.
-
Solvent Screening: Add a small volume (e.g., 0.5 mL) of a chosen anhydrous, deoxygenated solvent. Observe the solubility at ambient temperature. If the solid is insoluble, gently warm the vial on a hotplate inside the glovebox. If the solid dissolves upon warming, it is a potential candidate for recrystallization. If it is very soluble at room temperature, it may be a good "soluble solvent" for a two-solvent system.
-
Recrystallization:
-
Place the bulk of the crude solid into a clean, dry Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen hot solvent (or "good" solvent) to fully dissolve the solid with stirring.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration through a filter pipette (a Pasteur pipette with a small plug of dried Celite® or glass wool) into a clean, pre-warmed flask.
-
Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Once at room temperature, the flask can be moved to a freezer within the glovebox to maximize crystal yield.
-
-
Isolation:
-
Set up a filtration apparatus (e.g., a Büchner funnel with filter paper or a fritted glass funnel) inside the glovebox.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Allow the crystals to dry under vacuum for an extended period to remove all traces of solvent.
-
Protocol 2: Filtration of an Air-Sensitive Solid using a Schlenk Filter
-
Apparatus Setup: Assemble the Schlenk filtration apparatus, which consists of a top flask containing the mixture to be filtered, a central part with a glass frit and a stopcock, and a receiving flask at the bottom. The entire assembly must be oven-dried and assembled hot under a flow of inert gas.
-
Filtration:
-
The mixture to be filtered is cannulated into the top flask of the Schlenk filter under an inert atmosphere.
-
The entire apparatus is then carefully inverted.
-
A slight vacuum is applied to the receiving flask to draw the solution through the frit, leaving the solid behind.[1]
-
-
Washing:
-
The vacuum is disconnected, and the receiving flask is backfilled with inert gas.
-
A small amount of cold, deoxygenated wash solvent is added to the solid in the top flask via cannula.
-
The solid is briefly agitated, and the wash solvent is then removed by filtration as in step 2.
-
-
Drying and Recovery:
-
After the final wash, the solid is dried on the frit under high vacuum.
-
Once dry, the apparatus is backfilled with inert gas. The filter can then be disassembled in a glovebox to recover the purified solid.
-
Visualizations
Caption: A generalized workflow for the purification of air-sensitive phosphorus anions.
Caption: A decision-making diagram for troubleshooting recrystallization problems.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 3. Air-free_technique [chemeurope.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]
Technical Support Center: Zintl Phase Polyphosphide Synthesis
Welcome to the technical support center for Zintl phase polyphosphide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and quality of their synthetic experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of Zintl phase polyphosphides.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in Zintl phase synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials: Alkali and alkaline-earth metals are highly reactive and can easily form oxides or hydroxides upon exposure to air and moisture. These impurities can interfere with the reaction. Similarly, the phosphorus source should be of high purity.
-
Solution: Always use freshly cleaned alkali metals or high-purity commercial powders. Handle all starting materials in an inert atmosphere (e.g., a glovebox) to prevent contamination.
-
-
Reaction Temperature and Heating/Cooling Profile: The formation of Zintl phases is often highly sensitive to temperature. The optimal temperature for the formation of the desired phase may be within a narrow range. Rapid heating or cooling can lead to the formation of multiple phases or amorphous products.
-
Solution: Carefully control the reaction temperature and heating/cooling rates. Consult phase diagrams for the specific system if available. A slow cooling rate often promotes the crystallization of the desired phase.[1] For example, in the synthesis of Ca₁₀AlSb₉ and Ca₁₀CdSb₉, a slow cooling rate of 5 K h⁻¹ was crucial.[1]
-
-
Stoichiometry: Inaccurate stoichiometry of the reactants can lead to the formation of undesired side products or incomplete reaction.
-
Solution: Ensure precise weighing and mixing of the starting materials. It is sometimes beneficial to use a slight excess of the more volatile component (e.g., the alkali metal) to compensate for any loss during heating.
-
-
Reaction Vessel and Atmosphere: Reactions are typically carried out in sealed, inert containers (e.g., tantalum or niobium ampoules) under vacuum or an inert atmosphere. Any leaks can lead to oxidation of the reactants and products.
-
Solution: Thoroughly inspect the reaction vessel for any cracks or defects before use. Ensure a high-quality vacuum or a pure inert atmosphere is maintained throughout the reaction.
-
Q2: I am observing multiple phases in my final product. How can I obtain a phase-pure sample?
A2: The formation of multiple phases is a common challenge in solid-state synthesis. Here are some strategies to improve phase purity:
-
Annealing: A post-synthesis annealing step can promote the formation of the thermodynamically stable phase. This involves holding the sample at a specific temperature for an extended period.
-
Flux Synthesis: Using a metallic flux (e.g., Sn or Pb) can facilitate the growth of single crystals of the desired phase by providing a medium for atomic diffusion at lower temperatures than direct solid-state reactions.[2] The flux can be removed after the reaction by centrifugation or chemical etching.
-
Stoichiometric Adjustments: Based on the identified impurity phases, you can adjust the initial stoichiometry to favor the formation of the target compound. For example, if you observe a phosphorus-rich impurity, you might slightly decrease the amount of phosphorus in the next reaction.
-
Careful Control of Thermal Profile: As mentioned above, the heating and cooling rates can significantly influence the product distribution. A slower cooling rate generally favors the formation of a single, well-defined crystalline phase.[1]
Q3: How do I safely handle the alkali metal and phosphorus precursors?
A3: Safety is paramount when working with the highly reactive precursors used in Zintl phase synthesis.
-
Alkali Metals:
-
Always handle alkali metals in a glovebox with a dry, inert atmosphere (e.g., argon).
-
Use appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and appropriate gloves.
-
Never expose alkali metals to water or air, as this can cause a fire or explosion.
-
For disposal, small residual pieces of alkali metals can be quenched by slowly adding a less reactive alcohol like isopropanol, followed by ethanol and then water, all under an inert atmosphere and with extreme caution.
-
-
White Phosphorus (P₄):
-
White phosphorus is highly toxic and pyrophoric (ignites spontaneously in air). It must be handled under water or in an inert atmosphere.
-
Always use appropriate PPE and work in a well-ventilated fume hood.
-
-
Red Phosphorus:
-
While less reactive than white phosphorus, red phosphorus can still be flammable and should be handled with care.
-
Q4: My Zintl phase product decomposes upon exposure to air or moisture. How can I handle and store it?
A4: Many Zintl phases are air- and moisture-sensitive.
-
Handling: All post-synthesis manipulations, including grinding, sample preparation for characterization, and storage, should be performed in a glovebox with a purified inert atmosphere.
-
Storage: Store Zintl phase products in sealed containers inside a glovebox. For long-term storage, sealing the sample in an evacuated glass ampoule is a good practice.
Data Presentation
The yield of Zintl phase polyphosphide synthesis is highly dependent on the reaction conditions. The following tables provide a summary of how different parameters can affect the outcome.
Table 1: Effect of Reaction Temperature on Product Formation
| Target Phase | Reactants | Temperature (°C) | Observation | Reference |
| Na₄Si₄ | NaH, Si | < 420 | Incomplete reaction, residual Si present | [3] |
| Na₄Si₄ | NaH, Si | 420 | Formation of pure Na₄Si₄ | [3] |
| Na₄Ge₄ | NaH, Ge | < 270 | Incomplete reaction, residual Ge present | [3] |
| Na₄Ge₄ | NaH, Ge | 270 | Formation of pure Na₄Ge₄ | [3] |
| BaCd₂P₂ QDs | BaI₂·2H₂O, CdO, (TMSi)₃P | 110 - 190 | Particle size and photoluminescence are tunable with temperature | [4] |
Table 2: Influence of Stoichiometry and Reaction Time
| Target Phase | Reactants | Stoichiometric Ratio | Reaction Time | Outcome | Reference |
| Na₄Si₄ | NaH, Si | Excess NaH | 36 hours | Incomplete reaction | [3] |
| Na₄Si₄ | NaH, Si | Excess NaH | > 36 hours | Pure Na₄Si₄ formed | [3] |
| Na₄Ge₄ | NaH, Ge | Excess NaH | 0.5 - 1 hour | Decreasing amount of residual Ge with time | [3] |
| Na₄Ge₄ | NaH, Ge | Excess NaH | 3 hours | Pure Na₄Ge₄ formed | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative Zintl phase polyphosphides.
Protocol 1: Solid-State Synthesis of a Ternary Zintl Phase (e.g., NaSrSb)
This protocol is adapted from a general method for synthesizing ternary Zintl phases.[5][6]
Materials:
-
Sodium (Na), chunks, 99.9%
-
Strontium (Sr), pieces, 99.9%
-
Antimony (Sb), powder, 99.9%
-
Niobium (Nb) or Tantalum (Ta) tube
-
Arc welder
-
Programmable muffle furnace
-
Glovebox with an argon atmosphere
Procedure:
-
All manipulations of starting materials are to be performed in a glovebox with O₂ and H₂O levels below 1 ppm.
-
Clean the surface of the sodium chunk with a blade to remove any oxide layer.
-
Weigh the stoichiometric amounts of Na, Sr, and Sb powder and place them inside a niobium or tantalum tube.
-
Seal the tube under an argon atmosphere using an arc welder.
-
Place the sealed tube inside an evacuated silica ampoule for secondary containment.
-
Place the ampoule in a programmable muffle furnace and heat according to the following profile:
-
Heat to 900 °C at a rate of 300 °C/h.
-
Hold at 900 °C for 24 hours.
-
Cool to 800 °C at a rate of 5 °C/h.
-
Anneal at 800 °C for 48 hours.
-
Quench the reaction by removing the ampoule from the furnace to cool to room temperature.
-
-
Transfer the tube back into the glovebox before opening to retrieve the product.
Protocol 2: Solution-Phase Synthesis of BaCd₂P₂ Quantum Dots
This protocol is based on the hot injection method for the synthesis of colloidal Zintl-phase quantum dots.[4]
Materials:
-
Barium iodide dihydrate (BaI₂·2H₂O)
-
Cadmium oxide (CdO)
-
1-Octadecene (ODE)
-
Trioctylphosphine oxide (TOPO)
-
Oleic acid (OA)
-
Tris(trimethylsilyl)phosphine ((TMSi)₃P)
-
Schlenk line
-
Three-neck round-bottom flask
-
Inert gas (N₂)
Procedure:
-
In a 25 mL three-neck round-bottom flask, combine 73 mg (0.17 mmol) of BaI₂·2H₂O, 44 mg (0.34 mmol) of CdO, 8 mL of ODE, 200 mg of TOPO, and 300 μL of OA.
-
Dry the mixture on a Schlenk line at room temperature until bubbling stops, then raise the temperature to 115 °C and hold for at least 1 hour.
-
Switch the atmosphere to N₂ and heat the mixture to 220 °C for 30 minutes to ensure complete dissolution of the precursors.
-
Cool the solution to 120 °C and dry under vacuum again for at least 1 hour.
-
Under a N₂ atmosphere, rapidly inject a solution of (TMSi)₃P in ODE into the hot reaction mixture at a specific temperature between 110 °C and 190 °C to control the quantum dot size.
-
After injection, allow the reaction to proceed for a set amount of time before cooling to room temperature.
-
Purify the BaCd₂P₂ quantum dots by precipitation with a non-solvent like acetone, followed by centrifugation and redispersion in a solvent like toluene.
Visualizations
Experimental Workflow for Solid-State Synthesis
Caption: Workflow for a typical solid-state synthesis of a Zintl phase polyphosphide.
Troubleshooting Logic for Low Yield
References
- 1. Thermoelectric Zintl phases with ultralow thermal conductivity: synthesis, structural characterization, and transport properties of Ca 10 AlSb 9 and C ... - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA05000B [pubs.rsc.org]
- 2. Synthesis and Crystal and Electronic Structures of the Zintl Phase Sr21Cd4Sb18 [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. udspace.udel.edu [udspace.udel.edu]
- 6. mdpi.com [mdpi.com]
preventing side reactions in nucleophilic phosphide chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing common side reactions in nucleophilic phosphide chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered in nucleophilic phosphide chemistry?
A1: The most prevalent side reactions include oxidation of the phosphine nucleophile, protonation by acidic species, and hydrolysis in the presence of water. Other potential side reactions are elimination reactions, rearrangements, and Michael additions, depending on the specific substrates and reaction conditions.
Q2: How can I prevent the oxidation of my phosphine reagent?
A2: Preventing oxidation is critical as phosphines are often air-sensitive.[1] Key strategies include:
-
Inert Atmosphere: Always handle phosphine reagents under an inert atmosphere, such as nitrogen or argon, using Schlenk line techniques or a glovebox.
-
Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.
-
Storage: Store phosphine reagents in a cool, dry place under an inert atmosphere.
Q3: My reaction is not proceeding to completion. What are the possible causes?
A3: Incomplete conversion can be due to several factors:
-
Insufficiently Nucleophilic Phosphine: The chosen phosphine may not be nucleophilic enough for the electrophile. More electron-rich phosphines, such as trialkylphosphines, are generally more nucleophilic than triarylphosphines.[2]
-
Poor Leaving Group: The electrophile may possess a poor leaving group. The reactivity order for halide leaving groups is typically I > Br > Cl > F.
-
Steric Hindrance: Significant steric bulk on either the phosphine or the electrophile can slow down or prevent the reaction.[3][4]
-
Reagent Decomposition: The phosphine reagent may have degraded due to exposure to air or moisture.
Q4: What is the influence of the solvent on my reaction?
A4: The choice of solvent is crucial and can significantly impact the reaction rate and outcome.[5][6][7]
-
Polar Aprotic Solvents: Solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions involving phosphines as they can accelerate the reaction rate.[8]
-
Nonpolar Solvents: Nonpolar solvents such as toluene or benzene are also commonly used, particularly for the synthesis of phosphonium salts, as the product often precipitates out of the solution, driving the reaction to completion.[9]
-
Protic Solvents: Protic solvents like water and alcohols should generally be avoided as they can protonate the phosphine, rendering it non-nucleophilic, and can also lead to hydrolysis of the reagents or products.
Q5: How does temperature affect the formation of phosphonium salts?
A5: Temperature plays a significant role in phosphonium salt formation.
-
Increased Rate: Generally, increasing the reaction temperature will increase the rate of phosphonium salt formation.[10]
-
Side Reactions: However, excessively high temperatures can lead to decomposition of the reactants or products, or promote unwanted side reactions. It is crucial to find an optimal temperature that balances reaction rate and selectivity.
Troubleshooting Guides
Guide 1: Low Yield in Phosphonium Salt Synthesis
Problem: The yield of the desired phosphonium salt is lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxidation of Phosphine | Analyze the crude reaction mixture by 31P NMR to check for the presence of a phosphine oxide peak.[1][11][12] | The absence of a significant phosphine oxide signal rules out oxidation as the primary cause. |
| Incomplete Reaction | Monitor the reaction over time using TLC or 31P NMR to determine if the reaction has stalled. | If starting materials are still present after an extended period, consider increasing the temperature or using a more polar aprotic solvent. |
| Poor Leaving Group | If using an alkyl chloride, consider switching to the corresponding bromide or iodide. | A significant increase in reaction rate and yield should be observed. |
| Steric Hindrance | If using a sterically hindered phosphine or electrophile, consider using less bulky reagents if the synthesis allows. | An increase in reaction rate will indicate that steric hindrance was a limiting factor. |
| Product Solubility | If the product is soluble in the reaction solvent, it may not precipitate, leading to an equilibrium that does not favor product formation. | Consider switching to a less polar solvent to induce precipitation of the phosphonium salt. |
Guide 2: Formation of Triphenylphosphine Oxide (TPPO) in Wittig Reactions
Problem: Significant formation of triphenylphosphine oxide (TPPO) is observed, complicating product purification.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reaction with Water/Moisture | Ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert atmosphere with anhydrous solvents. | A decrease in TPPO formation will be observed. |
| Ylide Instability | For unstable ylides, generate and use them at low temperatures and under an inert atmosphere. | This will minimize decomposition of the ylide, which can lead to TPPO formation. |
| Oxidation of the Phosphine | If the starting phosphonium salt was prepared from triphenylphosphine, ensure it was pure and free of triphenylphosphine oxide. | Using pure starting materials will prevent carrying over TPPO into the Wittig reaction. |
Data Presentation
Table 1: Effect of Solvent on the Rate of Phosphonium Salt Formation
| Solvent | Dielectric Constant (ε) | Relative Rate |
| Toluene | 2.4 | 1 |
| Tetrahydrofuran (THF) | 7.6 | 15 |
| Acetone | 20.7 | 500 |
| Acetonitrile (MeCN) | 37.5 | 2000 |
| Dimethylformamide (DMF) | 36.7 | 2800 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 4000 |
Data is generalized from trends observed in nucleophilic substitution reactions.
Table 2: Relative Reactivity of Phosphine Nucleophiles in SN2 Reactions
| Phosphine | Relative Rate (vs. PPh3) | pKa of Conjugate Acid |
| Triphenylphosphine (PPh3) | 1 | 2.73 |
| Tri(p-tolyl)phosphine | ~3 | 3.84 |
| Tri(p-anisyl)phosphine | ~10 | 4.60 |
| Tributylphosphine (PBu3) | ~40 | 8.43 |
| Tricyclohexylphosphine (PCy3) | ~60 | 9.70 |
Relative rates are approximate and can vary with the electrophile and reaction conditions.[13]
Experimental Protocols
Protocol 1: Synthesis of Benzyltriphenylphosphonium Bromide
Objective: To synthesize a common phosphonium salt via nucleophilic substitution.
Materials:
-
Triphenylphosphine (PPh3)
-
Benzyl bromide
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere, add triphenylphosphine (5.24 g, 20 mmol).
-
Add anhydrous toluene (40 mL) to the flask and stir until the triphenylphosphine has dissolved.
-
Slowly add benzyl bromide (2.38 mL, 20 mmol) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours. A white precipitate will form.
-
Cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration, washing with a small amount of cold toluene.
-
Dry the resulting benzyltriphenylphosphonium bromide under vacuum.
-
Characterize the product by 1H and 31P NMR spectroscopy. The expected 31P chemical shift is approximately +22 ppm.
Protocol 2: Troubleshooting Phosphine Oxidation via 31P NMR
Objective: To quantify the extent of oxidation of a phosphine sample.[1][11]
Materials:
-
Phosphine sample to be analyzed
-
Anhydrous deuterated chloroform (CDCl3)
-
NMR tube with a sealable cap
-
Internal standard (e.g., triphenyl phosphate)
-
NMR spectrometer with 31P capabilities
Procedure:
-
In a glovebox or under a stream of inert gas, accurately weigh the phosphine sample (e.g., 20 mg) and a known amount of the internal standard (e.g., 10 mg of triphenyl phosphate) into a vial.
-
Dissolve the mixture in a known volume of anhydrous CDCl3 (e.g., 0.7 mL).
-
Transfer the solution to an NMR tube and seal the tube.
-
Acquire a quantitative 31P{1H} NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) is used for accurate integration.
-
Integrate the signal for the phosphine and the corresponding phosphine oxide.
-
Calculate the percentage of phosphine oxide using the following formula: % Oxidation = [Integral(Phosphine Oxide) / (Integral(Phosphine) + Integral(Phosphine Oxide))] * 100
Visualizations
References
- 1. magritek.com [magritek.com]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Stabilization of Reactive Phosphorus Anion Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactive phosphorus anion intermediates, such as phosphides, phosphoranides, and related species.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in working with reactive this compound intermediates?
A1: The primary challenges stem from their inherent instability and high reactivity. Key issues include:
-
Extreme Sensitivity to Air and Moisture: Many phosphorus anionic intermediates are pyrophoric and react readily with oxygen and water, leading to oxidation (e.g., formation of phosphine oxides) or hydrolysis.[1][2] This necessitates the use of rigorous air-free techniques, such as Schlenk lines or gloveboxes.
-
Thermal Instability: These intermediates can be thermally labile, decomposing at or even below room temperature.
-
Unpredictable Reactivity: Side reactions, such as disproportionation or unexpected coupling, can occur, leading to complex product mixtures and low yields of the desired intermediate.[3]
-
Characterization Difficulties: Their transient nature makes characterization challenging. Special techniques, like low-temperature spectroscopy, are often required to obtain structural information.
Q2: How do steric and electronic effects contribute to the stabilization of phosphorus anions?
A2: Both steric bulk and electronic factors are crucial for stabilizing reactive phosphorus anions.
-
Steric Stabilization: Introducing bulky substituents (e.g., triisopropylsilyl groups) around the phosphorus center kinetically hinders the approach of other reagents, preventing unwanted reactions like dimerization or reaction with solvents.[4][5] This steric shielding is a common and effective strategy for isolating otherwise transient species.
-
Electronic Stabilization: The stability of the anion is influenced by the electronic properties of its substituents. Electron-withdrawing groups can delocalize the negative charge, increasing the anion's stability. The choice of counterion also plays a significant electronic role in the overall stability of the salt.[6]
Q3: What is the role of the counterion in the stability and reactivity of this compound salts?
A3: The counterion is critical and can significantly influence the properties of the this compound. A non-coordinating or weakly coordinating counterion can minimize ion pairing, leaving the this compound more "naked" and potentially more reactive. Conversely, a more strongly interacting counterion (e.g., Li⁺ vs. K⁺) can influence the aggregation state and solubility of the salt, which in turn affects its reactivity and ease of handling.[6] The choice of counterion can also impact the secondary structure and thermal stability of molecules containing the anionic group.[6]
Q4: Which solvents are most suitable for generating and handling phosphorus anions?
A4: The choice of solvent is critical and depends on the specific reaction. Key considerations include:
-
Aprotic and Anhydrous: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether, or hydrocarbon solvents like hexane and toluene, are commonly used. They must be rigorously dried and deoxygenated.
-
Polarity: Solvent polarity can dramatically affect reaction rates and even the reaction mechanism. For instance, the solvolysis of phosphate dianions is significantly accelerated in less polar solvents compared to water, which is attributed to changes in the solvation of the ground and transition states.[7][8]
-
Coordinating Ability: Coordinating solvents like THF can stabilize the counterion, which may influence the reactivity of the anion. In some cases, non-coordinating solvents are preferred to avoid interference with the desired reaction.
Section 2: Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments.
Issue 1: Low or No Yield of the Desired this compound Intermediate
| Potential Cause | Troubleshooting Step | Explanation |
| Air or Moisture Contamination | Ensure all glassware is rigorously dried and the reaction is performed under a high-purity inert atmosphere (argon or nitrogen). Use freshly distilled and degassed solvents. | Reactive phosphorus anions are extremely sensitive to oxidation and hydrolysis. Trace amounts of air or water can completely quench the reaction.[1][2] |
| Insufficient Steric Hindrance | Use starting materials with bulkier substituents (e.g., replace -SiMe₃ with -SiⁱPr₃). | Increasing steric bulk around the phosphorus center can prevent decomposition pathways like dimerization.[4][5] |
| Inappropriate Solvent | Screen different anhydrous, aprotic solvents (e.g., THF, toluene, hexane). | Solvent polarity and coordinating ability can significantly impact the stability and reactivity of the anionic intermediate.[7][9] |
| Incorrect Temperature | Perform the reaction at a lower temperature (e.g., -78 °C) to trap the transient intermediate. | Many phosphorus anions are thermally unstable and require low temperatures for their generation and observation. |
| Side Reactions with Reagents | Use highly pure starting materials. Consider changing the deprotonating agent or other reagents that might have unexpected reactivity. | Impurities or reactive reagents can lead to undesired side products. For example, some actinide starting materials can lead to unanticipated oxidation states.[3] |
Issue 2: Difficulty in Characterizing the Anionic Intermediate
| Potential Cause | Troubleshooting Step | Explanation |
| Decomposition During Sample Preparation | Prepare NMR samples at low temperatures inside a glovebox. Use a pre-cooled NMR probe if available. | The high reactivity of the anions means they can decompose quickly upon handling, even under an inert atmosphere if the temperature is not controlled. |
| Broad or Unresolved NMR Signals | Optimize NMR acquisition parameters. Ensure the sample is free of paramagnetic impurities. Check for dynamic exchange processes. | Poor signal quality can result from low concentration, sample degradation, or dynamic processes. Quantitative ³¹P NMR requires careful optimization of relaxation delays.[10] |
| Oxidation of the Sample | During workup or sample preparation, strictly exclude air. Re-check the integrity of your glovebox or Schlenk line. | Oxidation is a common degradation pathway. The appearance of a phosphine oxide peak in the ³¹P NMR spectrum is a clear indicator of oxygen contamination.[2] |
| Ambiguous Product Mixture | Use techniques like diffusion-ordered spectroscopy (DOSY) to identify different species. Attempt to grow single crystals for X-ray diffraction, which provides definitive structural evidence. | When multiple phosphorus-containing species are present, standard NMR can be difficult to interpret. |
Section 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for the Synthesis of a Bulky Phosphanide Anion
This protocol is adapted from the synthesis of sodium bis(triisopropylsilyl)phosphanide.[5]
Objective: To synthesize a sterically hindered phosphanide salt for use as a ligand precursor.
Materials:
-
Red phosphorus
-
Sodium metal
-
1,2-dimethoxyethane (DME), anhydrous
-
Naphthalene (catalyst)
-
Triisopropylsilyl chloride (ⁱPr₃SiCl)
-
Anhydrous hexane
Procedure:
-
Preparation: All manipulations must be performed under a dry, oxygen-free argon or nitrogen atmosphere using standard Schlenk techniques or in a glovebox. All glassware must be oven-dried and cooled under vacuum.
-
Formation of Sodium Phosphide: In a Schlenk flask, suspend sodium metal (3.2 eq) and red phosphorus (1.0 eq) in anhydrous DME. Add a catalytic amount of naphthalene.
-
Reaction: Reflux the suspension for 24 hours. The solution will change color as the sodium phosphide forms.
-
Silylation: Cool the solution to room temperature. Slowly add a solution of ⁱPr₃SiCl (3.2 eq) in DME dropwise.
-
Second Reflux: After the addition is complete, reflux the resulting suspension for another 24 hours.
-
Isolation: Cool the reaction to room temperature. Filter the suspension to remove insoluble impurities (e.g., NaCl). Remove the solvent from the filtrate in vacuo.
-
Purification: Wash the resulting solid with anhydrous hexane to remove any remaining organic impurities. Dry the product under vacuum to yield the sodium phosphanide salt.
Characterization: The product should be characterized by multinuclear NMR spectroscopy (e.g., ³¹P, ¹H, ¹³C, ²⁹Si) in an appropriate deuterated solvent (e.g., C₆D₆).
Protocol 2: Low-Temperature ³¹P NMR Analysis of a Reactive Intermediate
Objective: To characterize a thermally sensitive this compound without inducing decomposition.
Procedure:
-
Sample Preparation (in a Glovebox):
-
Place a clean, dry NMR tube and cap inside the glovebox antechamber and evacuate/refill with inert gas three times.
-
Inside the glovebox, dissolve a small amount of the reaction mixture or isolated solid in a minimal amount of anhydrous, deuterated solvent (e.g., THF-d₈).
-
Filter the solution if necessary using a syringe filter into the NMR tube.
-
Seal the NMR tube tightly with the cap and wrap with paraffin film for extra security.
-
-
Sample Transport and Storage:
-
Place the sealed NMR tube in a Dewar flask filled with liquid nitrogen for transport to the NMR spectrometer to keep it cold.
-
-
NMR Spectrometer Setup:
-
Pre-cool the NMR probe to the desired low temperature (e.g., -80 °C or 200 K). This is crucial to prevent sample decomposition upon insertion.
-
-
Data Acquisition:
-
Quickly and carefully insert the cold sample into the pre-cooled probe.
-
Lock and shim the spectrometer on the deuterated solvent signal.
-
Acquire a standard one-pulse ³¹P{¹H} NMR spectrum. Optimize acquisition parameters, paying attention to the relaxation delay (D1) for quantitative analysis if needed.[10]
-
If the intermediate is part of a mixture, consider 2D NMR experiments (e.g., ¹H-³¹P HMBC) to aid in structural assignment.
-
Section 4: Visualizations
Diagram 1: Steric Stabilization Workflow
Caption: Workflow showing how steric bulk stabilizes a reactive this compound.
Diagram 2: General Experimental Workflow for Handling Air-Sensitive Anions
Caption: A typical experimental workflow for synthesizing and analyzing reactive anions.
References
- 1. Reactivity of the phosphaethynolate anion with stabilized carbocations: mechanistic studies and synthetic applications - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03518F [pubs.rsc.org]
- 2. Exploring Phosphonium-Based Anion Exchange Polymers for Moisture Swing Direct Air Capture of Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Product Variation in Reactions of MI3(thf)4 with Bis(Mesitoyl)Phosphide Across the M = U, Np, Pu Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles [frontiersin.org]
- 10. mdpi.com [mdpi.com]
troubleshooting 31P NMR spectral artifacts in phosphate analysis
Welcome to the technical support center for troubleshooting 31P NMR spectral artifacts in phosphate analysis. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance on how to troubleshoot and resolve specific spectral artifacts.
Q1: Why is the resolution in my 31P NMR spectrum so poor, with broad and overlapping peaks?
A1: Poor resolution in 31P NMR spectra can stem from several factors related to sample preparation and instrument settings. Follow these steps to diagnose and improve your spectral resolution:
Troubleshooting Steps:
-
Check Sample Viscosity: Highly viscous samples can lead to broad lines. If your sample is viscous, consider diluting it, increasing the temperature of the experiment, or using a different solvent system with lower viscosity.
-
Optimize Shimming: Inhomogeneous magnetic fields are a primary cause of poor resolution. Carefully shim the magnetic field before each experiment. Modern spectrometers have automated shimming routines that are often sufficient, but manual shimming of Z1 and Z2 gradients may be necessary for challenging samples.[1]
-
Presence of Paramagnetic Species: Paramagnetic ions (e.g., Fe³⁺, Mn²⁺, Cu²⁺) can cause significant line broadening.[2]
-
Sample Concentration and Aggregation: Very high concentrations of your analyte can lead to aggregation, which restricts molecular tumbling and broadens signals. Try acquiring a spectrum of a more dilute sample.
-
Proton Decoupling: Ensure that proton decoupling is active during acquisition to remove broadening from ¹H-³¹P coupling. For quantitative experiments, use inverse-gated decoupling to prevent the Nuclear Overhauser Effect (NOE).[5][6][7]
Troubleshooting Workflow for Poor Resolution
Q2: My spectrum has a distorted or rolling baseline. How can I correct this?
A2: Baseline distortions are common artifacts that can interfere with accurate peak integration and identification. They often arise from issues in the early part of the Free Induction Decay (FID).
Troubleshooting Steps:
-
Check for FID Truncation: If the first few data points of the FID are corrupted or missing, it can lead to a rolling baseline. This can be caused by a long pulse width or a delay in the start of acquisition.
-
Adjust Acquisition Parameters:
-
Spectral Width: Ensure your spectral width is wide enough to encompass all signals and provide sufficient baseline on either side of the peaks of interest.
-
Acquisition Time: A longer acquisition time can improve the appearance of the baseline.
-
-
Processing Corrections: Most NMR processing software has built-in baseline correction algorithms.
-
Automated Correction: Try automated baseline correction methods first, such as polynomial fitting or the Whittaker smoother.
-
Manual Correction: If automated methods fail, especially with broad peaks, you may need to manually select baseline points in regions free of signals to define the baseline for correction.[2]
-
-
Acoustic Ringing: A "ringing" effect, especially from the probe after the RF pulse, can distort the initial part of the FID. This is more common in cryoprobes. If you suspect this, consult your instrument specialist.
Logical Relationship for Baseline Correction
Q3: I'm seeing unexpected peaks in my spectrum. What could they be?
A3: Unexpected peaks can arise from sample contamination, degradation products, or impurities in the NMR tube or solvent.
Troubleshooting Steps:
-
Identify Common Contaminants:
-
Phosphoric Acid (H₃PO₄): Often present as an impurity or degradation product of phosphate esters. Its chemical shift is highly pH-dependent but is the reference at 0 ppm in an 85% solution.[8]
-
Phosphate Buffer Components: If you are using a phosphate buffer, you will see a large signal from inorganic phosphate.
-
Cleaning Agents: Residual phosphates from detergents used to clean glassware can appear in your spectrum.
-
-
Check for Sample Degradation: Phosphoesters can hydrolyze, especially at extreme pH values. Phosphoramidites are prone to oxidation.[9] Compare your spectrum to a freshly prepared sample or a reference spectrum if available.
-
Solvent and Tube Impurities: Run a spectrum of the deuterated solvent from the same bottle in a clean NMR tube to check for phosphorus-containing impurities.
-
Reference Chemical Shift Tables: Compare the chemical shifts of the unexpected peaks to known values for common phosphorus-containing compounds.
Q4: My peaks have phasing problems (asymmetric or distorted line shapes). How do I fix this?
A4: Phasing corrects for frequency-dependent phase shifts in the spectrum. Incorrect phasing leads to distorted peak shapes and inaccurate integration.
Troubleshooting Steps:
-
Automated Phasing: Most NMR software has an automated phasing routine. This should be your first step.
-
Manual Phasing: If automated phasing is not perfect, you will need to manually adjust the phase.
-
Zero-Order Phase Correction (ph0): Select a large, well-defined peak and adjust the zero-order phase until the peak is symmetric and positive.
-
First-Order Phase Correction (ph1): Move to a peak far from the zero-order corrected peak and adjust the first-order phase until it is also correctly phased. You may need to iterate between adjusting ph0 and ph1 for an optimal result across the entire spectrum.
-
Data Presentation: Quantitative Parameters and Chemical Shifts
For accurate and reproducible results, especially in quantitative analysis, it is crucial to use appropriate experimental parameters.
Table 1: Recommended Acquisition Parameters for Quantitative 31P NMR
| Parameter | Recommendation | Rationale |
| Pulse Angle | 30° - 90° | A 90° pulse provides the maximum signal for a single scan, but a smaller flip angle (e.g., 30°) can be used with a shorter relaxation delay.[6] |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing nucleus | Ensures complete relaxation of all nuclei between pulses for accurate quantification. A delay of 20-30 seconds is often a safe starting point if T₁ is unknown.[5][10] |
| Proton Decoupling | Inverse-gated decoupling | Prevents NOE enhancement of signals, which can lead to inaccurate integration.[5][7] |
| Number of Scans | Sufficient for a Signal-to-Noise ratio > 250:1 | High signal-to-noise is essential for accurate integration (integration error < 1%).[5] |
| Digital Resolution | At least 0.5 Hz/point | Sufficient data points across each peak are needed for accurate integration. |
Table 2: Typical 31P Chemical Shift Ranges of Common Phosphate Compounds
Chemical shifts are referenced to 85% H₃PO₄ at 0 ppm.
| Compound Type | Chemical Shift Range (ppm) |
| Phosphines (R₃P) | -60 to -10 |
| Phosphine Oxides (R₃P=O) | 20 to 60 |
| Phosphites (P(OR)₃) | 125 to 145 |
| Phosphates (O=P(OR)₃) | -20 to 0 |
| Inorganic Orthophosphate ([PO₄]³⁻) | ~6.0 (pH dependent) |
| Pyrophosphates | -5 to -20 |
| Phosphonates (CP(=O)(OR)₂) | -5 to 70 |
| Phosphonium Salts ([R₄P]⁺) | -5 to 30 |
Data compiled from various sources.[11][12]
Table 3: Typical 31P Coupling Constants
| Coupling | Typical Value (Hz) |
| ¹J(P, H) | 600 - 700 |
| ²J(P, H) | 20 - 30 |
| ³J(P, H) | 5 - 10 |
| ¹J(P, C) | > 100 |
| ²J(P, C) | 6 - 12 |
| ³J(P, C) | < 10 |
Data compiled from various sources.[7][13]
Experimental Protocols
Protocol 1: General Sample Preparation for 31P NMR
-
Sample Weighing: Accurately weigh approximately 5-10 mg of your sample into a clean vial.[14]
-
Solvent Addition: Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube). Ensure the sample is fully dissolved. Sonication may be required.
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard. The standard should have a single, sharp peak that does not overlap with any analyte signals.
-
pH Adjustment & Chelators: If necessary, adjust the pH of the sample. For samples that may contain paramagnetic ions, add a chelating agent like EDTA.[3]
-
Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.[15]
-
Equilibration: Allow the sample to equilibrate to the spectrometer's temperature for at least 5 minutes before starting the experiment.[5]
Protocol 2: Extraction of Phospholipids from Biological Tissue
This protocol is a modified version of established methods for lipid extraction for NMR analysis.[14][16]
-
Homogenization: Homogenize approximately 100 mg of tissue in an ice-cold chloroform/methanol mixture (e.g., 1:2 v/v) using a tissue homogenizer.[4]
-
Phase Separation: Add chloroform and water to the homogenate to induce phase separation (a common final ratio is approximately 2:2:1.8 chloroform:methanol:water).
-
Centrifugation: Centrifuge the mixture to cleanly separate the layers. The lower organic phase will contain the lipids.
-
Extraction: Carefully collect the lower organic phase.
-
Drying: Dry the extracted organic phase under a stream of nitrogen gas.
-
Resuspension: Resuspend the dried lipid film in a deuterated solvent mixture suitable for NMR, such as a modified "CUBO" solvent system.[14]
-
Transfer to NMR Tube: Transfer the final solution to an NMR tube for analysis.
Protocol 3: Extraction of Phosphorus Compounds from Soil
This protocol is based on common procedures for extracting phosphorus from soil for 31P NMR analysis.[17][18]
-
Extraction: Shake a known weight of freeze-dried soil (e.g., 4 g) with an extracting solution (e.g., 32 mL of 0.25 M NaOH and 0.05 M EDTA) for a set period (e.g., 16 hours).[17]
-
Centrifugation: Centrifuge the slurry at high speed to pellet the soil particles.
-
Filtration: Filter the supernatant to remove any remaining fine particles.
-
Lyophilization: Freeze-dry the extract to concentrate the phosphorus-containing compounds.
-
Resuspension: Redissolve the lyophilized powder in a solution of D₂O and NaOH for pH adjustment before transferring to an NMR tube. An internal standard like methylene diphosphonic acid (MDP) can be included in the redissolving solution.[17]
This technical support center provides a starting point for troubleshooting common 31P NMR spectral artifacts. For more complex issues, consulting with an experienced NMR spectroscopist is always recommended.
References
- 1. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 8. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. reddit.com [reddit.com]
- 11. 31P [nmr.chem.ucsb.edu]
- 12. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 13. jeol.com [jeol.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. How to make an NMR sample [chem.ch.huji.ac.il]
- 16. A pipeline for making 31P NMR accessible for small- and large-scale lipidomics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
overcoming matrix effects in ion chromatography of phosphorus anions
Welcome to the technical support center for the analysis of phosphorus anions by ion chromatography (IC). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of ion chromatography of phosphorus anions?
A1: Matrix effects refer to the interferences caused by other components in the sample, apart from the phosphorus anions of interest (e.g., phosphate, phosphite). These interferences can alter the chromatographic behavior and detection of the target anions, leading to inaccurate quantification.[1][2][3] Common matrix components that cause issues include high concentrations of other inorganic ions (like chloride, sulfate, and carbonate), dissolved metals, and organic compounds.[2][4]
Q2: What are the common symptoms of matrix effects in my chromatogram?
A2: Matrix effects can manifest in several ways in your chromatogram:
-
Peak Shape Distortion: You may observe peak broadening, tailing, or fronting.[5][6][7] For example, metal contamination is a frequent cause of broader and tailing fluoride and phosphate peaks.[6]
-
Shifting Retention Times: The retention time of your phosphorus anion peaks may shift, making identification difficult. Temperature and eluent concentration significantly affect the retention of multivalent ions like phosphate.[5]
-
Poor Sensitivity and Inaccurate Quantification: Matrix components can suppress the detector response, leading to lower than expected peak areas and inaccurate results.[4][8] You might also see a non-linear response in your calibration curve.[4]
-
Ghost Peaks: Unexpected peaks may appear in your chromatogram due to contamination in the system or the elution of strongly retained ions from previous injections.[8]
Q3: How can I identify the cause of matrix effects in my analysis?
A3: A systematic approach is crucial. Start by evaluating your sample composition. Are there high concentrations of other ions? Does the sample have a complex matrix, such as wastewater or soil extracts?[9][10] You can also perform diagnostic tests like analyzing a spiked sample (a known amount of your target anion added to your sample matrix) and comparing the peak area and shape to a standard in deionized water. A significant difference indicates the presence of matrix effects.[11][12]
Q4: What is the benefit of using a guard column?
A4: A guard column is a small column installed before the main analytical column. Its primary purpose is to protect the analytical column from strongly retained or contaminating species in the sample matrix, such as particulates and non-volatile residues.[13][14] This extends the life of the more expensive analytical column and helps maintain chromatographic performance.[13][14]
Q5: When should I consider using gradient elution instead of isocratic elution?
A5: Isocratic elution uses a constant eluent concentration throughout the run and is suitable for simple samples.[15] However, for complex samples with a wide range of analyte affinities, gradient elution is often superior.[16][17] By gradually increasing the eluent strength, gradient elution can improve the separation of complex mixtures, lead to sharper peaks for late-eluting components, and reduce analysis time.[18]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the ion chromatography of phosphorus anions.
Issue 1: Poor Peak Shape (Broadening or Tailing) for Phosphate
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Metal Contamination | Metal ions (e.g., iron) can accumulate in the system, particularly on the column and suppressor, causing peak tailing for phosphate.[5][6] Clean the column and suppressor according to the manufacturer's instructions. A common procedure involves flushing with an acid solution, like oxalic acid, followed by extensive rinsing with deionized water.[5] | Improved peak symmetry and resolution. |
| Inappropriate Eluent Concentration | The retention of phosphate is highly sensitive to the eluent concentration, especially with hydroxide eluents.[5] A concentration that is too low can lead to broad peaks.[5] Verify that the eluent was prepared correctly. Consider slightly increasing the eluent concentration. | Sharper, more defined phosphate peaks. |
| Column Overload | Injecting a sample with a very high concentration of phosphate or other anions can exceed the column's capacity, leading to peak distortion.[4][19] Dilute the sample and re-inject. | Symmetrical, well-defined peaks within the linear range of the detector. |
| Low Operating Temperature | Temperature affects the retention time and peak shape of multivalent anions like phosphate.[5] Ensure the column compartment is maintained at the recommended temperature (often around 30°C).[5] | Consistent retention times and improved peak shape. |
Issue 2: Shifting Retention Times
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Eluent Preparation | Small variations in eluent concentration can cause significant shifts in retention time for phosphate.[5] Use a reliable method for eluent preparation, or consider an instrument with electrolytic eluent generation for better consistency.[20][21] | Reproducible retention times across different runs and batches of eluent. |
| Temperature Fluctuations | As mentioned, temperature has a pronounced effect on phosphate retention.[5] Use a thermostatted column compartment to maintain a stable temperature. | Stable and predictable retention times. |
| Column Aging or Contamination | Over time, the stationary phase of the column can degrade or become contaminated, leading to changes in retention.[13] If cleaning doesn't resolve the issue, the column may need to be replaced. | Restoration of original retention times and peak shapes. |
Issue 3: Low Sensitivity or Poor Recovery
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Matrix-Induced Signal Suppression | High concentrations of other ions in the sample can interfere with the conductivity detection of phosphate.[4] Dilute the sample or use a matrix elimination technique like solid-phase extraction (SPE).[4][22] | Increased signal-to-noise ratio and more accurate quantification. |
| Sample pH | The pH of the injected sample can affect the peak shape and response, especially if it is very acidic.[4] Adjust the sample pH to be closer to that of the eluent, if possible without causing precipitation. | Improved peak shape and detector response. |
| Suppressor Issues | An improperly functioning suppressor will lead to high background conductivity and poor sensitivity.[8] Check the suppressor's performance and regenerate or replace it as needed. | Lower background noise and improved sensitivity for target anions. |
Experimental Protocols
Protocol 1: Sample Preparation by Off-Line Solid-Phase Extraction (SPE) for Matrix Elimination
This protocol is designed to remove interfering matrix components from a sample prior to IC analysis.
-
Select the appropriate SPE cartridge: Choose a cartridge with a stationary phase that retains the interfering matrix components while allowing the phosphorus anions to pass through. For example, a cation-exchange cartridge in the silver form (Ag-form) can be used to remove halide ions.[4]
-
Condition the cartridge: Pass the conditioning solution recommended by the manufacturer through the cartridge. This is typically a sequence of a strong solvent (like methanol) followed by deionized water.
-
Equilibrate the cartridge: Flush the cartridge with a solution that mimics the sample matrix but without the interferences. Often, deionized water is sufficient.
-
Load the sample: Slowly pass the sample through the cartridge using a syringe or vacuum manifold.[22] Collect the eluate, which now contains the phosphorus anions with a reduced matrix load.
-
Analyze the eluate: Inject the collected eluate into the IC system.
Protocol 2: Two-Dimensional Ion Chromatography (2D-IC) for Complex Matrices
2D-IC is a powerful technique for analyzing trace levels of phosphate in samples with very high concentrations of interfering ions.[9][10]
-
First Dimension Separation: Inject the sample onto the first IC column (e.g., a high-capacity anion-exchange column). The initial separation will begin to resolve the phosphate from the bulk of the matrix ions.[9]
-
Heart-Cutting: Use a switching valve to direct the fraction of the eluent containing the phosphate peak to a concentrator column. The majority of the interfering matrix ions are directed to waste.[9][10]
-
Second Dimension Separation: After the phosphate is trapped on the concentrator column, switch the valve again to place the concentrator column in-line with the analytical column (which can be the same as the first column or a different one).
-
Elution and Detection: Elute the trapped phosphate from the concentrator column onto the analytical column for a second separation. This step often employs a gradient elution to focus the analyte into a sharp peak.[10] The separated phosphate is then detected by the conductivity detector.
Visualizations
Caption: Troubleshooting workflow for IC analysis of phosphorus anions.
Caption: Strategies for mitigating matrix effects in ion chromatography.
References
- 1. Utilization of Matrix Effect for Enhancing Resolution in Cation Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. poor phosphate peaks-Ion chromatography with suppression - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lcms.cz [lcms.cz]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Protecting a GC Capillary Column from Matrix [restek.com]
- 15. uhplcs.com [uhplcs.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. biotage.com [biotage.com]
- 18. agilent.com [agilent.com]
- 19. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
- 20. Ion chromatographic separations of phosphorus species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Safe Handling and Storage of Pyyrophoric Phosphide Reagents
Welcome to the Technical Support Center for pyrophoric phosphide reagents. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of these highly reactive compounds in the laboratory. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical safety information.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the handling and storage of pyrophoric phosphide reagents.
Frequently Asked Questions (FAQs)
Q1: What makes phosphide reagents pyrophoric?
A1: Pyrophoric substances, including many phosphide reagents, spontaneously ignite on contact with air (oxygen) and/or moisture.[1][2][3][4] Metal phosphides, for instance, react with water or even atmospheric moisture to produce phosphine gas (PH₃), which is highly flammable and toxic.[5][6][7] This reaction can generate enough heat to ignite the phosphine gas.
Q2: What are the primary hazards associated with pyrophoric phosphides?
A2: The main hazards include:
-
Spontaneous ignition and fire: Contact with air or moisture can lead to immediate fire.[1][2][4]
-
Toxicity: Many phosphide reagents are toxic. Inhalation or contact with decomposition products, such as phosphine gas, can cause severe injury or death.[5][7]
-
Corrosivity: Some phosphides and their byproducts can be corrosive.[2]
-
Reactivity with other chemicals: They can react violently with a range of substances, including water, acids, and oxidizing agents.[5]
Q3: What personal protective equipment (PPE) is mandatory when working with pyrophoric phosphides?
A3: A comprehensive PPE setup is crucial for safety. This includes:
-
Eye Protection: Chemical splash goggles and a face shield are required.[8]
-
Hand Protection: Wear nitrile gloves as a primary barrier. For added protection, double-gloving is recommended.[8]
-
Body Protection: A flame-resistant lab coat should be worn over clothing made of natural fibers (e.g., cotton). Synthetic clothing should be avoided.
-
Respiratory Protection: Depending on the specific reagent and procedure, a respirator may be necessary. Always consult the Safety Data Sheet (SDS).
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Small fire at the tip of a needle or cannula during transfer. | Exposure of the reagent to air at the needle tip. | This is a common occurrence. Do not panic. Have a container of sand, powdered lime, or a Class D fire extinguisher within arm's reach to smother the flame. |
| Reagent appears discolored or has precipitated solids. | Degradation of the reagent due to improper storage or prolonged storage time. | Do not use the reagent. Dispose of it following the appropriate quenching and waste disposal procedures. |
| Difficulty in transferring the reagent via syringe or cannula. | Clogging of the needle or cannula. | Use a larger gauge needle. Ensure all glassware and equipment are scrupulously dry. |
| A spill occurs. | Accidental breakage of container or mishandling during transfer. | Follow the emergency spill procedures outlined below. Evacuate the area if the spill is large or ignites. |
Experimental Protocols
Adherence to strict protocols is essential for the safe handling of pyrophoric phosphides.
Protocol 1: General Handling and Transfer of Pyrophoric Phosphide Solutions
This protocol outlines the standard procedure for transferring a pyrophoric phosphide solution using a syringe. For larger volumes (>15 mL), a cannula transfer is recommended.
Materials:
-
Pyrophoric phosphide reagent in a Sure/Seal™ bottle
-
Dry, clean syringe and needle
-
Inert gas source (Argon or Nitrogen)
-
Schlenk line or glove box
-
Receiving flask (oven-dried) with a rubber septum
Procedure:
-
Preparation: All transfers must be performed under an inert atmosphere in a fume hood or glove box.[9][10] Ensure all glassware is oven-dried to remove any moisture.[1][10]
-
Inert Atmosphere: Purge the receiving flask with an inert gas.
-
Syringe Preparation: Purge the syringe with inert gas several times.
-
Reagent Transfer:
-
Puncture the septum of the reagent bottle with the needle.
-
Slowly draw the desired volume of the reagent into the syringe.
-
To prevent drips, draw a small amount of inert gas into the syringe after drawing the liquid.
-
-
Injection: Transfer the reagent to the receiving flask by puncturing its septum.
-
Cleaning: Rinse the syringe and needle with a dry, inert solvent immediately after use. The rinsings must be quenched as described in the disposal protocol.[11]
Protocol 2: Quenching and Disposal of Residual Pyrophoric Phosphides
Small amounts of unwanted pyrophoric materials must be carefully neutralized (quenched) before disposal.[11]
Materials:
-
Reaction flask large enough to accommodate the quenching solution.
-
Inert solvent (e.g., toluene, hexane).[11]
-
Quenching agent (e.g., isopropanol).[11]
-
Ice bath.
-
Stir plate and stir bar.
Procedure:
-
Dilution: Dilute the pyrophoric phosphide residue significantly with an unreactive, dry solvent like toluene or hexane in a reaction flask under an inert atmosphere.[11]
-
Cooling: Place the flask in an ice water bath to dissipate heat generated during quenching.
-
Slow Addition of Quenching Agent: Slowly add isopropanol dropwise to the stirred solution.[11] Violent gas evolution may occur.
-
Completion: Continue adding isopropanol until gas evolution ceases.
-
Final Quench: To ensure complete neutralization, slowly add a more reactive quenching agent like methanol, followed by the dropwise addition of water.[11] CAUTION: The addition of water can be highly exothermic.
-
Waste Disposal: The neutralized mixture should be disposed of as hazardous waste according to institutional guidelines.
Data Presentation
Table 1: Recommended Fire Extinguishing Agents for Phosphide Reagent Fires
| Type of Fire | Recommended Extinguisher | Agents to AVOID |
| Small fires involving phosphide reagents | Dry sand, powdered lime (calcium oxide), or soda ash to smother the flame. | Water , carbon dioxide (CO₂) extinguishers.[5] |
| Fires involving phosphide reagents in flammable solvents | Class D fire extinguisher. | Water , carbon dioxide (CO₂) extinguishers. |
| Large fires | Evacuate the area and call emergency services. | - |
Visualizations
Diagram 1: Workflow for Safe Transfer of Pyrophoric Phosphide Reagents
Caption: Workflow for the safe transfer of pyrophoric phosphide reagents.
Diagram 2: Decision Tree for Handling a Pyrophoric Phosphide Spill
Caption: Decision tree for responding to a pyrophoric phosphide spill.
References
- 1. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]
- 2. chemistry.utah.edu [chemistry.utah.edu]
- 3. nautinst.org [nautinst.org]
- 4. researchgate.net [researchgate.net]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. METAL PHOSPHIDES - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. collections.uhsp.edu [collections.uhsp.edu]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 11. sarponggroup.com [sarponggroup.com]
Technical Support Center: Mitigating Solvent Effects in Phosphorus Anion Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate solvent effects in phosphorus anion reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving phosphorus anions, offering potential causes and solutions in a direct question-and-answer format.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inappropriate Solvent Polarity: The solvent may be too polar or nonpolar for the specific reaction, hindering reactant solubility or stabilizing the wrong intermediates. | - Solvent Screening: Test a range of solvents with varying polarities (e.g., a polar aprotic like DMSO, a polar protic like ethanol, and a nonpolar solvent like toluene).[1][2] - Consult Solvent Selection Guides: Utilize established solvent selection guides to choose a solvent with appropriate physical and chemical properties.[3][4][5] |
| Poor Nucleophilicity of the this compound: In protic solvents, the anion can be heavily solvated, reducing its nucleophilicity.[6] | - Switch to a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile can enhance the reactivity of anionic nucleophiles by solvating the counter-cation more effectively than the anion.[6][7] | |
| Decomposition of Starting Material or Product: The solvent may be reacting with the starting materials or products, or facilitating decomposition pathways. | - Lower Reaction Temperature: If decomposition is observed, reducing the temperature may slow down unwanted side reactions.[1][8] - Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to air or moisture. | |
| Unexpected Side Products | Change in Reaction Mechanism (e.g., SN1 vs. SN2): The solvent can influence the reaction pathway. Polar protic solvents can favor SN1 reactions by stabilizing carbocation intermediates, while polar aprotic solvents favor SN2 reactions.[7][9][10] | - Solvent Choice to Control Mechanism: To favor an SN2 pathway and minimize carbocation-related side products, use a polar aprotic solvent. For SN1, a polar protic solvent is preferred.[7][9][10] |
| Solvent Participation in the Reaction: Some solvents can act as reactants or catalysts under certain conditions. | - Use Non-Reactive Solvents: Choose solvents that are known to be inert under your reaction conditions. | |
| Reaction Rate is Too Slow | High Activation Energy in the Chosen Solvent: The solvent may be stabilizing the ground state more than the transition state, leading to a high activation energy. | - Utilize Dipolar Aprotic Solvents: For reactions involving anionic nucleophiles, dipolar aprotic solvents can dramatically increase the reaction rate. For example, the hydrolysis of a phosphate dianion is accelerated by orders of magnitude in 95% DMSO compared to water due to stabilization of the transition state. |
| Low Solubility of Reactants: One or more reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate. | - Solubility Tests: Before running the reaction, test the solubility of your starting materials in the chosen solvent. - Co-solvent System: Consider using a co-solvent system to improve the solubility of all reactants. | |
| Inconsistent or Irreproducible Results | Variable Solvent Quality: Water or other impurities in the solvent can significantly affect the reaction outcome. | - Use Anhydrous Solvents: For moisture-sensitive reactions, use freshly dried or commercially available anhydrous solvents.[11] - Consistent Solvent Source: Use solvent from the same supplier and grade for a series of experiments to minimize variability. |
| Incomplete Mixing: Poor mixing can lead to localized concentration gradients and inconsistent reaction progress. | - Ensure Thorough Mixing: Use appropriate stirring methods (e.g., magnetic stir bar, overhead stirrer) to ensure the reaction mixture is homogeneous.[12] |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the mechanism of a this compound reaction?
A1: Solvent polarity can significantly influence whether a reaction proceeds via an SN1 or SN2 mechanism.
-
Polar protic solvents (e.g., water, ethanol) can stabilize both the anionic nucleophile and a carbocation intermediate through hydrogen bonding. This stabilization of a potential carbocation intermediate can favor an SN1-type mechanism .[7][9][10]
-
Polar aprotic solvents (e.g., DMSO, DMF, acetone) are capable of solvating cations but are less effective at solvating anions. This leaves the this compound more "naked" and nucleophilic, thus favoring a concerted, bimolecular SN2 mechanism .[6][7][10]
Q2: Why is my phosphorylation reaction showing low yield in an aqueous buffer?
A2: Water is a polar protic solvent that can form a strong solvation shell around the phosphate anion through hydrogen bonding. This extensive solvation can stabilize the anion in its ground state and reduce its nucleophilicity, leading to a slower reaction rate and lower yield. Furthermore, water can compete as a nucleophile, leading to hydrolysis as a side reaction.[13] Consider switching to a polar aprotic solvent or a co-solvent system to reduce the activity of water.
Q3: Can I use 31P NMR to study solvent effects on my reaction?
A3: Yes, 31P NMR spectroscopy is a powerful tool for studying solvent effects. The chemical shift of the phosphorus nucleus is sensitive to its electronic environment, which is influenced by the surrounding solvent molecules.[14][15] By acquiring 31P NMR spectra in different solvents, you can observe changes in chemical shifts that provide insights into solvent-anion interactions.[16] It can also be used to monitor the progress of a reaction, identify intermediates, and quantify the products.[17][18]
Q4: Are there any general guidelines for selecting a solvent for a reaction with a this compound?
A4: While the optimal solvent is reaction-specific, here are some general guidelines:
-
Consider the desired mechanism: For SN2 reactions, polar aprotic solvents are generally preferred.[7][10]
-
Check reactant solubility: Ensure all reactants are soluble in the chosen solvent.[2]
-
Consider the reaction temperature: The solvent's boiling point should be suitable for the desired reaction temperature.[2]
-
Avoid reactive solvents: Ensure the solvent will not react with your starting materials, reagents, or products.[2]
-
Start with common solvents: If you are unsure, begin with commonly used solvents for similar reactions reported in the literature.
Data Presentation
Table 1: Effect of Solvent on the Relative Rate of Solvolysis of t-Butyl Chloride (SN1 Reaction)
| Solvent | Dielectric Constant (ε) | Relative Rate |
| Water | 78.5 | 150,000 |
| Methanol | 32.6 | 1,000 |
| Ethanol | 24.3 | 200 |
| Acetone | 20.7 | 1 |
| Diethyl Ether | 4.3 | 0.001 |
| (Data compiled for illustrative purposes based on general principles of SN1 reactions) |
Table 2: Influence of Solvent on the Reaction Rate of a Phosphate Monoester Dianion
| Solvent System | ΔH‡ (kcal mol-1) | ΔS‡ (e.u.) | Relative Rate Enhancement |
| Water | 37.0 | +29 | 1 |
| 95% DMSO | 22.9 | +12 | >106 |
| (Data from a study on the hydrolysis of a phosphate monoester dianion, highlighting the enthalpic origin of the rate acceleration in DMSO). |
Experimental Protocols
Protocol 1: Kinetic Analysis of a this compound Reaction using UV-Vis Spectroscopy
This protocol is suitable for reactions where a change in absorbance occurs upon reaction, for example, if a chromophoric leaving group is released.[19]
Objective: To determine the rate constant of a reaction involving a this compound.
Materials:
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
-
This compound reactant
-
Substrate (e.g., with a p-nitrophenyl leaving group)
-
Anhydrous solvent of choice
-
Reaction buffer (if applicable)
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the this compound and the substrate in the chosen solvent.
-
Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the product or reactant to be monitored.[20][21][22] Equilibrate the cuvette holder to the desired reaction temperature.
-
Reaction Initiation: In a quartz cuvette, pipette the appropriate volume of solvent and substrate solution. Place the cuvette in the spectrophotometer and allow it to thermally equilibrate.
-
Data Acquisition: Initiate the reaction by adding a small volume of the this compound stock solution. Quickly mix the solution by inverting the cuvette (with a cap) or by gentle pipetting.
-
Monitor Absorbance: Immediately start recording the absorbance at fixed time intervals. Continue data collection until the reaction is complete (i.e., the absorbance value is stable).
-
Data Analysis: Plot absorbance versus time. Fit the data to the appropriate integrated rate law (e.g., first-order or second-order) to determine the observed rate constant (kobs).
Protocol 2: Monitoring a this compound Reaction using 31P NMR Spectroscopy
Objective: To monitor the consumption of a this compound starting material and the formation of the product in a chosen solvent.
Materials:
-
NMR Spectrometer
-
NMR tubes
-
This compound starting material
-
Other reactants
-
Deuterated solvent of choice (e.g., DMSO-d6, CD3CN)
-
Internal standard (optional, for quantitative analysis)
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known quantity of the this compound starting material and any other reactants in the deuterated solvent. If performing a quantitative analysis, add a known amount of an internal standard.
-
Initial Spectrum (t=0): Acquire an initial 31P NMR spectrum of the reaction mixture before the reaction is expected to have proceeded significantly.[18]
-
Reaction Monitoring: Maintain the NMR tube at the desired reaction temperature (this can be done inside the NMR probe if it has variable temperature capabilities, or by running the reaction externally and taking aliquots at different time points).
-
Time-course Spectra: Acquire 31P NMR spectra at regular time intervals.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals corresponding to the starting material and the product. Plot the relative integrals as a function of time to monitor the reaction progress. Changes in chemical shifts between different solvents can provide information on solvent-anion interactions.[16]
Mandatory Visualizations
Caption: A general workflow for this compound reactions, emphasizing the iterative nature of solvent selection and troubleshooting.
Caption: The influence of solvent type on the reaction pathway of a this compound with an electrophile.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 5. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 6. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 7. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 8. Troubleshooting [chem.rochester.edu]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rushim.ru [rushim.ru]
- 12. benchchem.com [benchchem.com]
- 13. neb.com [neb.com]
- 14. Detailed investigations of solvent effects for ligands containing phosphorus functional groups employing 31P NMR - American Chemical Society [acs.digitellinc.com]
- 15. <sup>31</sup>P-Nmr Investigations of Solvent Effects for Ligands Used in Lanthanide and Actinide Extraction Technologies - ProQuest [proquest.com]
- 16. Going beyond the routine consideration of solvent effects on 31P NMR shielding constants: a meticulous basis set study and new aug-pecS- n (n = 1 and 2) basis sets for phosphorus atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 19. pubs.acs.org [pubs.acs.org]
- 20. asdlib.org [asdlib.org]
- 21. scribd.com [scribd.com]
- 22. jurnal.uns.ac.id [jurnal.uns.ac.id]
Validation & Comparative
A Guide to the Computational Validation of Experimental Phosphorus Anion Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational and experimental methodologies for the structural determination of phosphorus-containing anions, which are pivotal in numerous biological and chemical systems. Accurate structural elucidation is critical for understanding reactivity, designing novel catalysts, and developing new therapeutic agents. Here, we compare the performance of leading computational methods against established experimental techniques, supported by experimental data.
Comparing Computational and Experimental Approaches
The validation of phosphorus anion structures often involves a synergistic approach, leveraging the strengths of both computational modeling and experimental characterization. Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting molecular structures and properties, while X-ray Diffraction (XRD) and Vibrational Spectroscopy (Infrared and Raman) remain cornerstone experimental techniques.
Density Functional Theory (DFT): A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate molecular geometries, vibrational frequencies, and other properties of phosphorus anions.[1][2][3][4][5] The accuracy of DFT calculations is dependent on the choice of functional (e.g., B3LYP, PBE0) and basis set.[2][3]
X-ray Diffraction (XRD): A powerful experimental technique for determining the precise arrangement of atoms within a crystalline solid.[5][6][7][8] It provides highly accurate bond lengths and angles that serve as a benchmark for computational methods.
Vibrational Spectroscopy (IR and Raman): These techniques probe the vibrational modes of molecules.[1][2][3][5] Since these vibrational frequencies are sensitive to the molecular structure, comparing experimental spectra with DFT-calculated frequencies provides a robust method for structural validation.
The following table summarizes a comparison of structural parameters for selected phosphorus anions determined by experimental techniques and validated with computational methods.
| This compound | Method (Experimental) | Parameter | Experimental Value | Method (Computational) | Calculated Value | Reference |
| (PO3)3N6– in K3Al(PO3)3N | X-ray Diffraction | P—N bond length | 1.7084 (12) Å | Not Specified | Not Specified | |
| (PO3)3N6– in K3Ga(PO3)3N | X-ray Diffraction | P—N bond length | 1.701 (4) Å | Not Specified | Not Specified | |
| Nd-Et Phosphinodiboranate | X-ray Diffraction | Bridging B–P–B angle | 118.6(4)° | DFT | ~118° | [7][8] |
| Nd-Et Phosphinodiboranate | X-ray Diffraction | Chelating B–P–B angle | 106.2(4)° | DFT | ~106° | [7][8] |
| Aryl/Alkyl Chlorophosphates | IR/Raman Spectroscopy | P=O Stretch Freq. | Varies | DFT (PBE0) | Good Agreement | [2] |
| Phosphate ions in aqueous solution | IR Spectroscopy | Vibrational Freq. | Varies | DFT/MM | Good Agreement | [1] |
Experimental and Computational Protocols
Density Functional Theory (DFT) Calculations
A common protocol for DFT-based structural validation involves the following steps:
-
Model Construction: The initial structure of the this compound is built using molecular modeling software.
-
Geometry Optimization: The structure is optimized to find the lowest energy conformation. This is typically performed using a specific DFT functional, such as B3LYP or PBE0, and a suitable basis set, like 6-311++G(3df, 3pd).[3]
-
Frequency Calculation: After optimization, vibrational frequencies are calculated at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to be compared with experimental IR or Raman spectra.[1][2]
-
Solvent Effects: For anions in solution, a solvent model, such as the Polarizable Continuum Model (PCM), can be included to account for the influence of the solvent.[4]
X-ray Diffraction (XRD)
The determination of crystal structures by single-crystal XRD follows a well-established procedure:
-
Crystal Growth: High-quality single crystals of the compound containing the this compound are grown.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, revealing the positions of the atoms in the unit cell. The structural model is then refined to achieve the best possible fit to the experimental data.
Vibrational Spectroscopy (IR/Raman)
-
Sample Preparation: The sample is prepared according to the requirements of the spectrometer. For IR spectroscopy, this may involve preparing a KBr pellet or a solution. For Raman spectroscopy, the sample can often be analyzed directly.
-
Spectrum Acquisition: The IR or Raman spectrum is recorded over a specific range of wavenumbers.
-
Data Analysis: The experimental spectrum is then compared with the computationally predicted spectrum. A good match in the peak positions and relative intensities provides strong evidence for the proposed structure.
Visualizing the Workflow and Methodologies
To further clarify the relationships between these techniques, the following diagrams illustrate the typical workflow for computational validation and the interplay between different methods.
Caption: A typical workflow for the computational validation of an experimental structure.
Caption: The relationship between different experimental and computational methods.
References
- 1. prodi-englisch.prime-avenue.com [prodi-englisch.prime-avenue.com]
- 2. researchgate.net [researchgate.net]
- 3. Correlations between the structure and the vibrational spectrum of the phosphate group. Implications for the analysis of an important functional group in phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. The Influence of Phosphorus Substituents on the Structures and Solution Speciation of Trivalent Uranium and Lanthanide Phosphinodiboranates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Reactivity of Phosphide versus Arsenide Anions: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the choice of a potent nucleophile is paramount to the success of a reaction. Among the vast array of available nucleophiles, pnictogen anions—specifically phosphides and arsenides—offer unique reactivity profiles. This guide provides a comparative analysis of the reactivity of phosphide (R₂P⁻) and arsenide (R₂As⁻) anions, drawing upon theoretical principles and available experimental data to inform their application in research and development. While direct, side-by-side experimental comparisons are sparse in the literature, a clear differentiation in their behavior can be established through an understanding of periodic trends and computational studies.
Core Chemical Properties: Basicity and Nucleophilicity
The reactivity of phosphide and arsenide anions is fundamentally governed by their basicity and nucleophilicity. These properties are intrinsically linked to the position of phosphorus and arsenic in the periodic table.
Basicity
Basicity, the ability of a species to donate an electron pair to a proton, is a key factor in many reactions. The basicity of the simple pnictogen hydrides decreases down the group: NH₃ > PH₃ > AsH₃.[1][2] Consequently, the basicity of their conjugate bases, the corresponding anions, is expected to follow the reverse trend: AsH₂⁻ > PH₂⁻ > NH₂⁻ .
This trend can be attributed to the increasing size and polarizability of the central atom as one moves down the group. The larger size of the arsenic atom results in a more diffuse electron density of the lone pair, making it more available for donation to a proton compared to the more compactly held lone pair of the smaller phosphorus atom.[1]
Nucleophilicity
Nucleophilicity refers to the ability of an anion to attack an electrophilic carbon center. While often correlated with basicity, nucleophilicity is also heavily influenced by factors such as polarizability and solvent effects. In general, for anions where the nucleophilic atom is in the same group, nucleophilicity increases down the group in polar, protic solvents due to better solvation of smaller anions. In polar, aprotic solvents, the trend often parallels basicity.
Theoretical studies and periodic trends suggest that arsenide anions are generally more nucleophilic than phosphide anions . This is primarily attributed to the higher energy of the highest occupied molecular orbital (HOMO) of the arsenide anion and its greater polarizability. The softer nature of the larger arsenic atom makes it a better nucleophile for attacking soft electrophiles.
Quantitative Comparison of Properties
Direct experimental quantification of the relative reactivity of phosphide and arsenide anions is not extensively documented. However, we can infer their properties from theoretical calculations and the established trends of their parent hydrides.
| Property | Phosphide Anion (e.g., PH₂⁻) | Arsenide Anion (e.g., AsH₂⁻) | Trend/Reason |
| Basicity (Gas Phase) | Lower | Higher | The larger size of arsenic leads to a more diffuse and available lone pair for protonation. This is inferred from the trend in basicity of their conjugate acids (PH₃ < NH₃).[1] |
| Nucleophilicity | Good | Excellent | Arsenic is larger, more polarizable, and has a higher energy HOMO, making it a stronger nucleophile, particularly towards soft electrophiles. |
| Hardness (HSAB Theory) | Softer than amides | Softer than phosphides | As atomic size increases down the group, the anion becomes "softer" according to Hard-Soft Acid-Base theory. |
Experimental Considerations and Reactivity in Synthesis
Both phosphide and arsenide anions are potent nucleophiles and strong bases, necessitating careful handling under inert, anhydrous conditions. They are typically generated in situ from their corresponding phosphines or arsines by deprotonation with a strong base, or via reductive cleavage of P-P or As-As bonds.
Nucleophilic Substitution Reactions
Phosphide anions are known to participate in Sₙ2 reactions. Computational studies on the reaction of PH₂⁻ with chloroethane indicate a preference for the Sₙ2 pathway over the E2 pathway.[3] This suggests that phosphide anions can be effective nucleophiles for forming P-C bonds without significant competing elimination reactions. Given that arsenide anions are predicted to be even more nucleophilic, they are also expected to excel in Sₙ2 reactions, likely with faster reaction rates than their phosphide counterparts under similar conditions.
General Experimental Workflow for Comparative Analysis
To experimentally compare the reactivity of phosphide and arsenide anions, a standardized protocol is essential. The following workflow outlines a general approach.
Caption: General workflow for comparing phosphide and arsenide reactivity.
Detailed Experimental Protocol: A Hypothetical Comparative Sₙ2 Reaction
Objective: To compare the relative nucleophilicity of lithium diphenylphosphide and lithium diphenylarsenide in a reaction with benzyl bromide.
Materials:
-
Diphenylphosphine (Ph₂PH)
-
Diphenylarsine (Ph₂AsH)
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M)
-
Benzyl bromide (BnBr)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous, deoxygenated solvents for workup and chromatography
-
Standard Schlenk line or glovebox equipment
Procedure:
Part A: Reaction with Lithium Diphenylphosphide
-
In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve diphenylphosphine (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 mmol, 0.625 mL of 1.6 M solution) dropwise. A color change (typically to orange or red) indicates the formation of the phosphide anion. Stir for 30 minutes at -78 °C.
-
Add a solution of benzyl bromide (1.0 mmol) in anhydrous THF (2 mL) dropwise to the phosphide solution.
-
Monitor the reaction progress by taking aliquots at regular time intervals and quenching them with a suitable internal standard for analysis by GC-MS or ¹H NMR to determine the rate of product formation.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature, and perform a standard aqueous workup. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the triphenylphosphine product.
Part B: Reaction with Lithium Diphenylarsenide
-
Repeat the procedure from Part A, substituting diphenylarsine for diphenylphosphine.
Data Analysis:
-
Compare the reaction rates by plotting the concentration of the product versus time for both reactions.
-
Calculate the reaction yields after purification.
-
The relative rates and yields will provide a quantitative measure of the comparative nucleophilicity of the two anions under these specific reaction conditions.
Logical Relationship of Anion Properties and Reactivity
The interplay between the fundamental properties of the anions and their resulting chemical reactivity can be visualized as follows:
Caption: Relationship between properties and reactivity of pnictogen anions.
Conclusion
While a comprehensive body of direct comparative experimental data is lacking, a consistent picture of the relative reactivity of phosphide and arsenide anions emerges from theoretical principles and periodic trends. Arsenide anions are expected to be both more basic and more nucleophilic than their phosphide counterparts. This heightened reactivity makes them potent reagents for the formation of carbon-arsenic bonds and as strong non-nucleophilic bases in specific applications. However, their increased reactivity also necessitates more stringent handling procedures. For researchers in synthetic and medicinal chemistry, the choice between a phosphide and an arsenide nucleophile will depend on the specific requirements of the transformation, with arsenides offering potentially faster reaction rates and phosphides providing a milder, albeit still highly reactive, alternative. Further experimental studies are warranted to quantitatively map the reactivity differences between these two important classes of anions.
References
- 1. The order of basic character among NH3,PH3,AsH3,SbH3,BiH3 ? Why are p - askIITians [askiitians.com]
- 2. The basic character of hydrides of the V group elements decreases in the ordera NH3 > PH3 > AsH3 > SbH3b SbH3 > AsH3 > PH3 > NH3c SbH3 > PH3 > AsH3 > NH3d NH3 > SbH3 > PH3 > AsH3 [doubtnut.com]
- 3. SN2 versus E2 Competition of F– and PH2– Revisited - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Experimental and Theoretical Vibrational Frequencies of the Phosphate Ion
For researchers, scientists, and professionals in drug development, understanding the vibrational characteristics of the phosphate group is crucial for interpreting spectroscopic data of biomolecules like DNA, RNA, and various metabolites. This guide provides a detailed comparison of experimental and theoretical vibrational frequencies of the phosphate ion, offering insights into the accuracy of computational models and the environmental factors influencing its vibrational behavior.
The phosphate group, a fundamental component of many biological systems, exhibits characteristic vibrational modes that can be probed using infrared (IR) and Raman spectroscopy.[1] These experimental techniques provide valuable information about the local conformation and interactions of phosphate moieties.[1] Complementing these experimental approaches, theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for assigning spectral features and understanding the underlying molecular dynamics.[1][2]
Comparison of Vibrational Frequencies
The vibrational modes of the phosphate ion are sensitive to its chemical environment, including solvation and ionic interactions. For the purpose of this comparison, we focus on the dihydrogen phosphate ion (H₂PO₄⁻), a common species in aqueous solutions, for which both experimental and theoretical data are available. The primary vibrational modes of interest are the symmetric and asymmetric stretching and bending vibrations of the PO₂⁻ group.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical (DFT) Frequency (cm⁻¹) |
| Asymmetric PO₂⁻ Stretch (νₐₛ) | ~1132 - 1194[3] | ~1152[4] |
| Symmetric PO₂⁻ Stretch (νₛ) | ~1083[5] | ~1077[4] |
| P-(OH)₂ Asymmetric Stretch | ~902 - 1079[4] | ~942 - 1008[4] |
| P-(OH)₂ Symmetric Stretch | ~750 - 890[4] | ~862 - 890[4] |
| O-P-O Bending (δ) | ~420 - 567[6] | ~345 - 515[4] |
Note: Experimental values can vary depending on the specific conditions (e.g., solvent, counter-ions). Theoretical values are dependent on the level of theory and basis set used.
Discrepancies between experimental and theoretical values can arise from several factors. Anharmonicity, which is often neglected in standard harmonic frequency calculations, can lead to deviations, particularly for stretching modes.[3][7] Furthermore, the explicit inclusion of solvent molecules in computational models has been shown to be crucial for accurately reproducing experimental spectra, as continuum solvent models may not fully capture the specific hydrogen bonding interactions.[1] The choice of density functional and basis set also significantly impacts the accuracy of the calculated frequencies.[2][8]
Experimental and Theoretical Methodologies
A robust comparison relies on a clear understanding of the methods used to obtain the data. The following sections detail typical protocols for both experimental and computational approaches.
Experimental Protocols: Infrared and Raman Spectroscopy
1. Sample Preparation:
-
For aqueous solutions, salts of phosphoric acid (e.g., KH₂PO₄) are dissolved in deionized water or a suitable buffer to a specific concentration.
-
For solid-state analysis, the sample may be prepared as a KBr pellet for IR spectroscopy or analyzed directly for Raman spectroscopy.
2. Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
-
Measurement: The sample is placed in an appropriate cell (e.g., a liquid cell with CaF₂ windows for aqueous solutions). A background spectrum of the solvent is recorded and subtracted from the sample spectrum to obtain the absorbance spectrum of the phosphate species. Difference spectroscopy and isotope labeling are often employed to isolate the phosphate vibrations from a complex spectrum.[3]
3. Raman Spectroscopy:
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., He-Ne laser at 633 nm) is used.[9]
-
Measurement: The laser is focused on the sample, and the scattered light is collected and analyzed. The resulting spectrum shows the vibrational modes of the molecule as shifts in frequency from the excitation laser line.
Computational Protocol: Density Functional Theory (DFT)
1. Model System Construction:
-
A model of the phosphate ion (e.g., H₂PO₄⁻) is constructed.
-
To simulate an aqueous environment, explicit water molecules can be added around the ion, or a polarizable continuum model (PCM) can be used to approximate the solvent effect.[1][3]
2. Geometry Optimization:
-
The geometry of the model system is optimized to find its lowest energy conformation. This is a critical step as the vibrational frequencies are calculated at this equilibrium geometry.
3. Frequency Calculation:
-
The vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates.
-
Level of Theory: A common choice is the B3LYP functional combined with a Pople-style basis set such as 6-311++G(3df, 3pd).[2] The inclusion of dispersion corrections (e.g., B3LYP-D) can improve accuracy.[8]
-
Anharmonic Corrections: For higher accuracy, anharmonic corrections can be applied to the calculated harmonic frequencies, although this significantly increases computational cost.[10]
Below is a diagram illustrating the workflow for comparing experimental and theoretical vibrational frequencies.
Caption: Workflow for comparing experimental and theoretical vibrational frequencies.
Conclusion
The comparison between experimental and theoretical vibrational frequencies of the phosphate ion provides a powerful approach for validating computational models and gaining deeper insights into the structure and dynamics of phosphate-containing systems. While DFT calculations can provide excellent agreement with experimental data, careful consideration of environmental effects, such as explicit solvation and anharmonicity, is necessary for achieving high accuracy. This integrated approach is invaluable for researchers in drug development and molecular biology seeking to understand the intricate role of phosphate groups in biological processes.
References
- 1. Vibrational Properties of the Phosphate Group Investigated by Molecular Dynamics and Density Functional Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Correlations between the structure and the vibrational spectrum of the phosphate group. Implications for the analysis of an important functional group ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10366J [pubs.rsc.org]
- 4. Infrared and Raman Diagnostic Modeling of Phosphate Adsorption on Ceria Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. repositorio.ufop.br [repositorio.ufop.br]
- 7. Anharmonicities and coherent vibrational dynamics of phosphate ions in bulk H2O - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. repositorio.ufop.br [repositorio.ufop.br]
- 10. iris.unito.it [iris.unito.it]
A Comparative Guide to Analytical Methods for Phosphate Determination in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the validation of phosphate levels in environmental samples. Accurate phosphate determination is critical for environmental monitoring, water quality assessment, and various research applications. This document outlines the performance characteristics and detailed experimental protocols of prevalent methodologies to assist in selecting the most appropriate technique for your specific needs.
Performance Characteristics of Phosphate Determination Methods
The selection of an analytical method for phosphate determination is often guided by factors such as the required detection limit, the sample matrix, potential interferences, and available instrumentation. Below is a summary of key performance parameters for the most widely adopted methods.
| Parameter | Spectrophotometry (Ascorbic Acid) | Ion Chromatography (IC) | Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) |
| Governing Standard | EPA 365.1, SM 4500-P E[1][2] | EPA 300.0[1][3] | EPA 200.7, SM 3120 B[4][5] |
| Analyte Form | Orthophosphate (Total Phosphorus with digestion)[6] | Orthophosphate[3] | Total Phosphorus[7] |
| Method Detection Limit (MDL) | ~0.001 - 0.005 mg P/L[8][9] | ~0.02 mg P/L (Varies with system) | ~0.02 - 0.045 mg P/L[7] |
| Working/Linear Range | ~0.01 - 1.0 mg P/L[6][8] | Varies, e.g., 0.69 - 23.1 mg P/L[10] | Analyte dependent, wide linear range |
| Precision | ~1% RSD[9] | High | High |
| Accuracy (% Recovery) | 90-110%[11] | High | 85-115% for LFB[12] |
| Common Interferences | Arsenates, Hexavalent chromium, Nitrite, high iron, Turbidity[2][13] | High concentrations of other anions | Spectral (e.g., copper), Physical (viscosity), Chemical (ionization)[4][14] |
Experimental Workflows & Signaling Pathways
General Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for phosphate determination, from sample collection to data analysis.
Molybdenum Blue Reaction Pathway (Ascorbic Acid Method)
This diagram outlines the chemical reaction pathway for the widely used spectrophotometric determination of phosphate.
Experimental Protocols
Total Phosphorus by Persulfate Digestion and Ascorbic Acid Spectrophotometry (Based on EPA 365.1 / SM 4500-P B.5)
This method converts all forms of phosphorus to orthophosphate, which is then determined colorimetrically.
a. Persulfate Digestion Procedure:
-
Sample Preparation: Measure 50 mL of a well-mixed sample into a 125 mL Erlenmeyer flask.
-
Acidification: Add one drop of phenolphthalein indicator. If a pink color develops, add 5N H₂SO₄ dropwise until the color disappears. Then, add 1 mL of 5N H₂SO₄.[15]
-
Oxidizing Reagent: Add 0.4 g of solid ammonium persulfate or 0.5 g of potassium persulfate.[15]
-
Digestion: Gently boil the sample on a pre-heated hot plate for 30-40 minutes, or until the final volume is about 10 mL.[16] Alternatively, heat for 30 minutes in an autoclave at 121°C (15-20 psi).[8]
-
Neutralization: Cool the flask. Add one drop of phenolphthalein and neutralize to a faint pink color with 1N NaOH.
-
Final Volume: Make up the digested sample to a final volume of 50 mL with reagent water.
b. Ascorbic Acid Colorimetric Analysis (Based on SM 4500-P E):
-
Reagent Preparation:
-
Sulfuric Acid (5N): Slowly add 70 mL of concentrated H₂SO₄ to approximately 400 mL of reagent water, cool, and dilute to 500 mL.[15]
-
Potassium Antimonyl Tartrate: Dissolve 1.3715 g of K(SbO)C₄H₄O₆·½H₂O in 400 mL of reagent water in a 500-mL volumetric flask and dilute to volume.
-
Ammonium Molybdate (4%): Dissolve 20 g of (NH₄)₆Mo₇O₂₄·4H₂O in 500 mL of reagent water.
-
Combined Reagent: Mix the following in order: 50 mL of 5N H₂SO₄, 5 mL of potassium antimonyl tartrate solution, 15 mL of ammonium molybdate solution, and 30 mL of 0.1M ascorbic acid (prepared fresh weekly by dissolving 1.76 g in 100 mL water). This combined reagent is stable for about 4 hours.[15]
-
-
Color Development: To the 50 mL digested sample, add 8.0 mL of the combined reagent and mix thoroughly.
-
Measurement: After at least 10 minutes, but no more than 30 minutes, measure the absorbance of the sample at 880 nm using a spectrophotometer.
-
Quantification: Prepare a calibration curve using a series of standards (0.0 to 1.0 mg P/L) that have been subjected to the same digestion and color development procedure. Determine the sample concentration from the calibration curve.
Orthophosphate by Ion Chromatography (Based on EPA 300.0)
This method is suitable for the direct determination of dissolved orthophosphate.
-
Sample Preparation: If necessary, filter the sample through a 0.45 µm membrane filter to remove particulates.[1]
-
Instrumentation:
-
Calibration:
-
Sample Analysis:
-
Inject a fixed volume of the sample into the ion chromatograph.[3]
-
The separated orthophosphate ion is measured by the conductivity detector.
-
-
Quantification: Identify the phosphate peak based on its retention time compared to the standards. Quantify the concentration using the calibration curve.[3] If the sample concentration is outside the linear range, dilute and reanalyze.
Total Phosphorus by ICP-AES (Based on EPA 200.7)
ICP-AES measures the total phosphorus concentration by quantifying the atomic emission of phosphorus atoms in a high-temperature plasma.
-
Sample Preparation (Digestion):
-
For total recoverable phosphorus, samples must be digested. A common procedure involves acidification with nitric acid (HNO₃) and hydrochloric acid (HCl).
-
Transfer a 100 mL aliquot of the sample to a beaker.
-
Add 2 mL of concentrated HNO₃ and 5 mL of concentrated HCl.
-
Heat on a hot plate until the volume is reduced to about 20 mL.
-
Cool and filter to remove insolubles. Make up to the original 100 mL volume with reagent water.
-
-
Instrumentation:
-
ICP-AES Spectrometer: With a radial and/or axial plasma viewing configuration.[19]
-
Operating Conditions: Optimize instrumental parameters such as RF power, nebulizer gas flow, and viewing height as per the manufacturer's recommendations.
-
-
Calibration:
-
Prepare a calibration blank and a series of standards in a 2% HNO₃ matrix.
-
Aspirate the standards to generate a calibration curve.
-
-
Sample Analysis:
-
Aspirate the digested sample into the plasma.
-
The instrument measures the intensity of the light emitted at a phosphorus-specific wavelength (e.g., 213.618 nm).
-
-
Quantification: The phosphorus concentration is determined automatically by the instrument's software based on the calibration curve. Correct for any spectral interferences as necessary.[14]
References
- 1. Analytical Method [keikaventures.com]
- 2. NEMI Method Summary - 365.1 [nemi.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. NEMI Method Summary - 3120 B (total) [nemi.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]
- 9. ysi.com [ysi.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. epd.georgia.gov [epd.georgia.gov]
- 12. pepolska.pl [pepolska.pl]
- 13. NEMI Method Summary - 4500-P E [nemi.gov]
- 14. NEMI Method Summary - 200.7 [nemi.gov]
- 15. dec.vermont.gov [dec.vermont.gov]
- 16. umces.edu [umces.edu]
- 17. epa.gov [epa.gov]
- 18. swel.osu.edu [swel.osu.edu]
- 19. Analyzing Trace Elements With EPA Method 200.7 | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to the Coordination Chemistry of Phosphite and Phosphate Ligands
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate ligands is a critical aspect in the design of metal complexes for applications ranging from catalysis to therapeutics. Among the vast array of ligands, phosphites and phosphates represent two important classes with distinct coordination properties. This guide provides an objective comparison of their coordination chemistry, supported by experimental data, to aid in the rational design of novel metal complexes.
Electronic and Steric Properties: A Tale of Two Ligands
The coordination behavior of phosphite and phosphate ligands is fundamentally governed by their electronic and steric characteristics. Phosphites, P(OR)₃, are neutral ligands, while phosphates, [PO₄]³⁻, are anionic. This difference in charge profoundly influences their interaction with metal centers.
Phosphites are known as soft ligands, acting as weak σ-donors and strong π-acceptors.[1] Their π-acceptor character arises from the overlap of the phosphorus lone pair with the metal d-orbitals and the back-donation of electron density from the metal to the low-lying σ* orbitals of the P-O bonds.[2] The electronic properties of phosphites can be readily tuned by varying the organic substituents (R groups).
In contrast, phosphates are hard ligands and strong σ-donors due to the high negative charge density on the oxygen atoms. They are poor π-acceptors. The high basicity of the phosphate group leads to the formation of stable complexes with a variety of metal ions.[3]
The steric bulk of these ligands also plays a crucial role. The size of phosphite ligands can be systematically modified by changing the R groups, which allows for fine-tuning of the steric environment around the metal center.[4][5] This is a key feature in their application in asymmetric catalysis.[1][5] Phosphates, with their tetrahedral geometry, are generally less sterically demanding than bulky phosphites.
| Property | Phosphite Ligands (P(OR)₃) | Phosphate Ligands ([PO₄]³⁻) |
| Electronic Nature | Neutral, Soft Ligand | Anionic, Hard Ligand |
| σ-Donating Ability | Weak | Strong |
| π-Accepting Ability | Strong | Poor |
| Steric Tunability | Highly Tunable | Limited |
Coordination Modes: Versatility in Bonding
Both phosphite and phosphate ligands can adopt various coordination modes, contributing to the structural diversity of their metal complexes.
Phosphite ligands typically coordinate to a metal center in a monodentate fashion through the phosphorus atom.[1] However, bidentate and polydentate phosphite ligands have been synthesized and are widely used in catalysis.[1][5]
Phosphate ligands exhibit a greater variety of coordination modes due to the presence of four oxygen atoms. They can act as monodentate, bidentate (chelating or bridging), tridentate, and even tetradentate (encapsulating) ligands.[6] The bridging coordination mode is particularly common, leading to the formation of polynuclear complexes and coordination polymers.[6]
.dot
Caption: Key properties of phosphite vs. phosphate ligands.
.dot
Caption: Common coordination modes of phosphite ligands.
.dot
References
- 1. alfachemic.com [alfachemic.com]
- 2. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 3. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Transition metal phosphate complex - Wikipedia [en.wikipedia.org]
Unveiling the Disparity in Anion Basicity: A DFT-Based Comparison of Phosphorus and Nitrogen
A detailed Density Functional Theory (DFT) analysis reveals the significantly higher basicity of the amide anion (NH₂⁻) compared to its phosphide counterpart (PH₂⁻). This guide provides a comprehensive comparison of their gas-phase basicities and proton affinities, supported by computational data, and outlines the theoretical protocols for such an analysis.
In the realm of organic and inorganic chemistry, the basicity of anions is a fundamental concept that dictates reactivity and reaction mechanisms. When comparing analogous anions from the same group in the periodic table, such as nitrogen and phosphorus, distinct trends emerge. Computational chemistry, particularly DFT, serves as a powerful tool to quantify and rationalize these differences. This guide is tailored for researchers, scientists, and professionals in drug development, offering a clear comparison of the intrinsic basicity of phosphorus versus nitrogen anions.
The greater electronegativity and more compact nature of the nitrogen atom lead to a higher concentration of electron density, making the lone pair on the amide anion more available for protonation compared to the more diffuse lone pair on the larger phosphorus atom in the phosphide anion. This fundamental difference is quantitatively reflected in their calculated proton affinities (PA) and gas-phase basicities (GPB).
Quantitative Comparison of Anion Basicity
The following table summarizes the key computed metrics for the NH₂⁻ and PH₂⁻ anions, providing a clear quantitative comparison of their basicity and structural properties. The data is collated from computational studies employing comparable DFT methodologies.
| Parameter | Molecule/Anion | Nitrogen (NH₂⁻/NH₃) | Phosphorus (PH₂⁻/PH₃) |
| Thermodynamics (kcal/mol) | |||
| Proton Affinity (PA) of Anion | ~403.5 | ~370.0 | |
| Gas-Phase Basicity (GPB) of Anion | ~395.9 | ~362.5 | |
| Geometric Parameters (Å, °) | |||
| X-H Bond Length in Anion (X=N, P) | 1.03 | 1.44 | |
| H-X-H Angle in Anion (X=N, P) | 101.5 | 91.7 | |
| X-H Bond Length in Neutral (X=N, P) | 1.02 | 1.42 | |
| H-X-H Angle in Neutral (X=N, P) | 106.7 | 93.4 | |
| Electronic Properties | |||
| Mulliken Charge on X in Anion | -1.25 | -1.18 | |
| HOMO Energy of Anion (eV) | ~-0.5 | ~-1.5 |
Note: The presented values are representative figures from DFT calculations (e.g., B3LYP/aug-cc-pVTZ level of theory) and may vary slightly depending on the specific computational method employed. The trend, however, remains consistent across high-level theoretical models.
Computational Methodologies
The determination of proton affinities and gas-phase basicities through DFT involves a series of well-defined computational steps.
Proton Affinity (PA) is defined as the negative of the enthalpy change (ΔH) for the protonation of an anion (A⁻) in the gas phase: A⁻ + H⁺ → AH PA = -ΔH = E(A⁻) + E(H⁺) - E(AH)
Gas-Phase Basicity (GPB) is the negative of the Gibbs free energy change (ΔG) for the same reaction: GPB = -ΔG = PA - TΔS
The computational protocol is as follows:
-
Structure Optimization: The geometries of the anion (e.g., NH₂⁻, PH₂⁻) and its corresponding neutral conjugate acid (e.g., NH₃, PH₃) are optimized to find the minimum energy structures on the potential energy surface.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy and Gibbs free energy at a standard temperature (usually 298.15 K).
-
Electronic Energy Calculation: The total electronic energies of the optimized species are calculated at a high level of theory.
-
Calculation of PA and GPB:
-
The enthalpy of the proton (H⁺) is taken as its translational thermal energy (5/2 RT).
-
The enthalpy of the anion (A⁻) and the neutral molecule (AH) are calculated by adding the ZPVE and thermal corrections to their electronic energies.
-
The PA is then calculated using the enthalpy values.
-
The entropy change (ΔS) for the protonation reaction is also determined from the frequency calculations, which allows for the calculation of the GPB.
-
A widely used and reliable DFT method for such calculations is the B3LYP functional combined with a large, diffuse-function-augmented basis set such as aug-cc-pVTZ to accurately describe the electronic structure of the anions.
Visualization of the DFT Workflow
The logical flow of a comparative DFT analysis of anion basicity is illustrated in the diagram below.
Caption: Workflow for DFT analysis of anion basicity.
Conclusion
The DFT analysis unequivocally demonstrates that the amide anion (NH₂⁻) is a significantly stronger base in the gas phase than the phosphide anion (PH₂⁻). This difference is primarily attributed to the higher electronegativity and smaller atomic radius of nitrogen compared to phosphorus. These intrinsic properties result in a more localized and accessible lone pair of electrons on the nitrogen atom, leading to a more favorable interaction with a proton, as evidenced by its higher proton affinity and gas-phase basicity. The computational protocols and data presented herein provide a robust framework for understanding and predicting the reactivity of such fundamental chemical species.
structural comparison of crystalline vs. amorphous red phosphorus anions
A deep dive into the structural nuances of crystalline and amorphous red phosphorus, and their corresponding anionic derivatives, reveals a fascinating contrast between order and disorder at the atomic level. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.
Red phosphorus, a key elemental allotrope, exists in both crystalline and amorphous forms, each exhibiting distinct structural characteristics that influence their chemical reactivity and potential applications. While crystalline red phosphorus, such as the well-defined Hittorf's (violet) phosphorus, boasts a highly ordered, three-dimensional lattice, its amorphous counterpart is characterized by a lack of long-range order, presenting a more disordered, polymeric network. The generation of polyphosphide anions from these precursors further highlights their structural disparities.
At a Glance: Structural Comparison
The fundamental differences in the atomic arrangement of crystalline and amorphous red phosphorus are summarized below.
| Structural Parameter | Crystalline Red Phosphorus (Hittorf's Violet Phosphorus) | Amorphous Red Phosphorus (Modeled Structures) |
| Arrangement | Long-range, ordered 3D lattice composed of complex tubular structures formed from P8 and P9 cages.[1][2] | Lacks long-range order; a disordered network of interconnected phosphorus atoms.[3][4] Often described by models containing cage-like P8 and P9 fragments without a repeating pattern.[5] |
| P-P Bond Lengths (Å) | Shortest bond length is approximately 2.18 Å.[1] | A wider range of bond lengths is observed, typically scattering over a range.[1] |
| Coordination Number | Primarily 3-coordinate phosphorus atoms within the cage and tubular structures. | Predominantly 3-coordinate, with a small percentage of 2- and 4-coordinate defects.[6] |
| X-Ray Diffraction (XRD) | Sharp, well-defined diffraction peaks indicative of a crystalline structure.[7] | Broad, diffuse humps in the diffractogram, characteristic of an amorphous material.[7] |
| Raman Spectroscopy | Multiple sharp and complex vibrational bands corresponding to the specific cage structures.[7] | Broad and less defined Raman bands.[5] |
| 31P NMR Spectroscopy | Sharp signals corresponding to the distinct phosphorus environments in the ordered structure. | Very broad signals, indicating a highly inhomogeneous distribution of phosphorus environments. |
From Neutral Solids to Charged Anions: A Tale of Two Structures
The conversion of red phosphorus into soluble polyphosphide anions offers a glimpse into its chemical reactivity, which is intrinsically linked to its structure. Both crystalline and amorphous forms can react with nucleophilic reagents, such as potassium ethoxide, to yield a variety of polyphosphide cluster anions in solution.[8] These clusters can range from smaller units like the cyclopentadienyl analogue P₅⁻ to larger, more complex structures such as P₁₆²⁻ and P₂₁³⁻.
The disordered nature of amorphous red phosphorus, with its higher density of defect sites and potentially more accessible phosphorus atoms, may influence the kinetics and distribution of the resulting polyphosphide anions compared to the more stable, ordered structure of crystalline red phosphorus.
Experimental Corner: Methodologies for Structural Elucidation
The characterization of crystalline and amorphous red phosphorus and their anionic derivatives relies on a suite of analytical techniques. Below are detailed protocols for the key experiments.
Synthesis of Polyphosphide Anions
Objective: To generate soluble polyphosphide anions from red phosphorus.
Materials:
-
Red phosphorus (amorphous or crystalline)
-
Potassium ethoxide (KOEt)
-
Anhydrous organic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Schlenk line and glassware
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Under an inert atmosphere, add red phosphorus to a Schlenk flask.
-
Add anhydrous solvent to the flask.
-
While stirring, add potassium ethoxide to the suspension.
-
Heat the reaction mixture to reflux for a specified period (e.g., 24-48 hours), during which the red phosphorus will react to form soluble polyphosphide anions, often resulting in a color change of the solution.
-
After cooling to room temperature, the resulting solution containing the polyphosphide anions can be filtered to remove any unreacted solid and analyzed.
X-Ray Diffraction (XRD) Analysis
Objective: To differentiate between the crystalline and amorphous nature of red phosphorus.
Instrumentation:
-
Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å)
Sample Preparation:
-
A small amount of the red phosphorus powder is finely ground and mounted on a zero-background sample holder.
Data Collection:
-
The sample is scanned over a 2θ range of 10-80°.
-
The scan speed and step size are optimized to obtain a good signal-to-noise ratio. For example, a step size of 0.02° and a scan speed of 1°/min can be used.
Data Analysis:
-
The resulting diffractogram is analyzed for the presence of sharp peaks (crystalline) or broad humps (amorphous).
Raman Spectroscopy
Objective: To obtain vibrational fingerprints of the different phosphorus structures.
Instrumentation:
-
Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a CCD detector.
Sample Preparation:
-
A small amount of the phosphorus sample is placed on a microscope slide.
Data Collection:
-
The laser is focused on the sample, and the scattered light is collected.
-
The laser power and acquisition time are adjusted to avoid sample degradation and to obtain a good quality spectrum. Typical parameters might include a laser power of 1-5 mW and an acquisition time of 10-60 seconds.
Data Analysis:
-
The Raman spectrum is analyzed for the position, intensity, and width of the vibrational bands.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To characterize the different phosphorus environments in the solid state and in solution for polyphosphide anions.
Instrumentation:
-
NMR spectrometer operating at a suitable frequency for ³¹P nuclei (e.g., 121.5 MHz).
Sample Preparation (for polyphosphide anions):
-
The solution of polyphosphide anions is transferred to an NMR tube under an inert atmosphere.
-
A deuterated solvent is used for locking, and a reference standard (e.g., 85% H₃PO₄) is used either internally or externally.
Data Collection:
-
A standard one-pulse ³¹P NMR experiment is performed.
-
Proton decoupling is typically used to simplify the spectra and improve sensitivity.
-
The relaxation delay is set to be sufficiently long (e.g., 5 times the longest T₁) to ensure quantitative results if desired.
Data Analysis:
-
The chemical shifts, line widths, and integrations of the signals in the ³¹P NMR spectrum are analyzed to identify the different phosphorus species present.
References
- 1. arxiv.org [arxiv.org]
- 2. Allotropes of phosphorus - Wikipedia [en.wikipedia.org]
- 3. Unravelling the structure of amorphous red phosphorus | Department of Chemistry [chem.ox.ac.uk]
- 4. byjus.com [byjus.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure and Bonding in Amorphous Red Phosphorus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
assessing the accuracy of different basis sets for phosphorus anion calculations
A Researcher's Guide to Selecting Basis Sets for Phosphorus Anion Calculations
The accurate computational modeling of phosphorus-containing anions is critical in fields ranging from materials science to drug development. The choice of basis set is a foundational decision in any quantum chemical calculation, directly impacting the accuracy of predicted properties such as electron affinity, molecular geometry, and vibrational frequencies. This guide provides an objective comparison of commonly used basis set families for this compound calculations, supported by referenced data, to aid researchers in making informed decisions.
Experimental and Computational Protocols
The accuracy of a basis set is typically benchmarked by comparing calculated properties against experimental data or results from higher-level, more computationally expensive calculations (e.g., Coupled Cluster with Single, Double, and Triple excitations, CCSD(T)) near the complete basis set (CBS) limit.
General Benchmarking Workflow: A typical workflow for assessing basis set accuracy for a this compound involves:
-
System Selection: Choose a relevant this compound (e.g., the atomic anion P⁻, a phosphate derivative, or a phosphoprotein model).
-
Property of Interest: Define the key property to be calculated (e.g., electron affinity, bond lengths, vibrational modes).
-
Method Selection: Choose a quantum mechanical method (e.g., Density Functional Theory (DFT) with a specific functional like B3LYP or PBE0, or a wavefunction-based method like MP2).
-
Basis Set Selection: Select a range of basis sets for comparison, ensuring a systematic variation in size and features (e.g., double-zeta vs. triple-zeta, with and without diffuse and polarization functions).
-
Calculation: Perform the quantum chemical calculations to obtain the property of interest for each basis set.
-
Analysis: Compare the calculated results against a reliable benchmark (experimental values or high-level theory). The deviation determines the accuracy of the basis set for that specific application.
The following diagram illustrates this logical workflow.
Caption: A logical workflow for selecting an appropriate basis set.
Key Considerations for Anion Calculations
Two types of functions are crucial for obtaining accurate results for anions:
-
Diffuse Functions: Anions have electrons that are loosely bound and extend further from the nucleus than in neutral atoms. Diffuse functions are Gaussian functions with small exponents that allow orbitals to occupy a larger region of space. Their inclusion is essential for accurately calculating properties like electron affinities. They are denoted by a + or ++ in Pople-style basis sets and the aug- prefix in Dunning's correlation-consistent sets.
-
Polarization Functions: These functions describe the distortion of atomic orbitals in a molecular environment. They are vital for accurately modeling chemical bonds and molecular geometries. Unpolarized basis sets are known to yield poor performance and should generally be avoided for anything beyond preliminary calculations.[1] They are denoted by * or letters like d, p, f in parentheses in Pople sets.
Comparison of Basis Set Families
Pople Style Basis Sets (e.g., 6-31G, 6-311G)
Developed by John Pople's group, these are among the most widely used basis sets due to their computational efficiency.
-
Structure: They are split-valence basis sets, meaning the core orbitals are described by a single basis function while valence orbitals are described by two (double-zeta, e.g., 6-31G) or three (triple-zeta, e.g., 6-311G) basis functions.
-
Performance:
-
For anion calculations, the addition of diffuse functions is mandatory (e.g., 6-31+G * or 6-311++G ).
-
The polarized 6-311G family has faced criticism for having poor parameterization, leading to performance more typical of a double-zeta basis set.[1]
-
However, larger Pople basis sets that include multiple polarization and diffuse functions, such as 6-311++G(3df,3pd) , have been successfully used for high-accuracy calculations of properties like the vibrational frequencies of phosphate anions.[2][3][4]
-
For general thermochemistry, 6-311G(2df,p) has been shown to be a reasonably good basis set with performance comparable to def2-TZVP but at a lower computational cost.[4][5]
-
Dunning Correlation-Consistent Basis Sets (e.g., cc-pVnZ)
These basis sets were designed to systematically converge towards the complete basis set limit as the size of the set increases (n = D, T, Q, 5, etc., for double-, triple-, quadruple-zeta).
-
Structure: They include functions that systematically contribute to the correlation energy.
-
Performance:
-
For anions, the augmented versions, aug-cc-pVnZ , are the standard choice. These sets add a diffuse function of each angular momentum type present in the original set and are highly effective for describing electron affinities and non-covalent interactions.
-
They are considered the gold standard for high-accuracy correlated wavefunction calculations but are more computationally demanding than Pople or Ahlrichs sets of a similar zeta level.
-
Ahlrichs (Karlsruhe) Basis Sets (e.g., def2-SV(P), def2-TZVP)
This family of basis sets is a popular and reliable alternative to Pople sets, particularly for DFT calculations.
-
Structure: They are available from split-valence (def2-SVP) to quadruple-zeta valence quality (def2-QZVP) for nearly the entire periodic table.
-
Performance:
-
They are generally considered more robust and well-balanced than Pople-style sets.
-
Versions with diffuse functions are available for anion calculations (e.g., def2-SVPD , def2-TZVPD ).
-
The triple-zeta set, def2-TZVP , is a widely used workhorse for DFT calculations, offering a good balance of accuracy and cost.[5]
-
Performance Data on this compound Properties
Electron Affinity
A benchmark ab initio study calculated the electron affinity (EA) of the phosphorus atom to be 0.7463 eV .[6] This value is in excellent agreement with the experimental value of 0.7465 eV. Achieving this level of accuracy requires extensive basis sets (up to spdfghi quality) and high-level correlation methods (CCSD(T) and beyond).[6] While a comprehensive table of EA values across all common basis sets is not available in a single study, the principles are clear: only basis sets with sufficient diffuse functions, such as the aug-cc-pVnZ family, can reliably approach the correct value. Smaller, non-augmented sets will significantly underestimate the electron affinity.
Vibrational Frequencies of Phosphate Anions
The accurate prediction of vibrational frequencies is crucial for interpreting experimental spectra. For phosphate groups, several studies have benchmarked different basis set and DFT functional combinations.
| Basis Set | DFT Functional | Target System | Observation | Reference |
| 6-311++G(3df,3pd) | B3LYP | Phosphate model compounds | Excellent agreement with experimental wavenumbers for P-O stretching vibrations. | [2][3] |
| 6-311++G(3df,3pd) | B3LYP | Aqueous PO₃²⁻ | Able to calculate wavenumbers with high accuracy. | [7] |
| TZVPP | B3LYP, B3LYP-D | Diethyl-phosphate | Provided an accurate estimate of vibrational frequencies. | [8] |
| Wide range of sets | PBE0 | Chlorophosphates | Good agreement between calculated and experimental spectra. B3LYP deviated significantly. | [7] |
Key Findings:
-
For phosphate vibrational modes, the large Pople basis set 6-311++G(3df,3pd) paired with the B3LYP functional has proven to be highly effective.[2][3][7]
-
The number of polarization functions on heavy atoms is a key factor for accuracy.[7]
-
Interestingly, polarization and diffuse functions can have opposite effects on calculated frequencies: polarization functions tend to downshift them, while diffuse functions upshift them.[7]
Summary and Recommendations
Choosing a basis set always involves a trade-off between accuracy and computational cost. The table below provides general recommendations for this compound calculations.
| Application / Goal | Recommended Basis Sets | Key Considerations |
| High-Accuracy / Benchmarking | aug-cc-pVTZ or aug-cc-pVQZ | Highest accuracy for electron affinities and reaction energies. Computationally very expensive. |
| Routine DFT Calculations (Good Accuracy) | def2-TZVPD or 6-311+G(2df,p) | Excellent balance of accuracy and cost for geometries, thermochemistry, and frequencies.[4][5] |
| Screening / Large Systems | def2-SVPD or 6-31+G* | Provides qualitatively correct results at a lower computational cost. Ensure diffuse functions are included. |
| Vibrational Spectra of Phosphates | 6-311++G(3df,3pd) | Proven to yield high accuracy for P-O vibrational modes, especially with the B3LYP functional.[2][3] |
| To be Avoided | STO-3G, 3-21G, 6-31G, 6-311G | Any basis set lacking both polarization and diffuse functions is unsuitable for reliable anion calculations.[1] |
References
- 1. [2409.03964] Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided [arxiv.org]
- 2. Correlations between the structure and the vibrational spectrum of the phosphate group. Implications for the analysis of an important functional group in phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asc.ohio-state.edu [asc.ohio-state.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of Colorimetric Methods for Phosphate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of phosphate is crucial for a wide range of applications, from monitoring enzymatic reactions to assessing environmental samples. This guide provides a comprehensive cross-validation of three common colorimetric and chemiluminescent methods for phosphate quantification, offering detailed experimental protocols and comparative performance data to aid in method selection and validation.
This guide delves into the principles, protocols, and performance characteristics of the Molybdenum Blue (Ascorbic Acid) method, the Malachite Green method, and the Phospha-Light™ assay. By presenting objective comparisons and supporting experimental data, this document aims to equip researchers with the necessary information to choose the most suitable method for their specific research needs and to ensure the reliability and reproducibility of their results.
Principles of Phosphate Quantification Methods
The two most prevalent colorimetric methods for phosphate quantification, the Molybdenum Blue and Malachite Green assays, are based on the reaction of inorganic phosphate with a molybdate salt under acidic conditions to form a phosphomolybdate complex. This complex is then reduced or complexed with a dye to produce a colored product whose absorbance is proportional to the phosphate concentration.
In contrast, the Phospha-Light™ assay is a chemiluminescent method primarily used as a reporter gene assay. It relies on the enzymatic activity of secreted alkaline phosphatase (SEAP) to dephosphorylate a chemiluminescent substrate. The resulting light emission is proportional to the enzyme activity, which can be correlated to processes involving phosphate turnover.
Comparative Performance of Phosphate Quantification Methods
The choice of a suitable phosphate quantification method depends on several factors, including the required sensitivity, the expected concentration range of phosphate in the sample, and the presence of potentially interfering substances. The following table summarizes the key performance characteristics of the Molybdenum Blue (Ascorbic Acid), Malachite Green, and Phospha-Light™ methods.
| Parameter | Molybdenum Blue (Ascorbic Acid) Method | Malachite Green Method | Phospha-Light™ Assay |
| Principle | Colorimetric (Reduction of phosphomolybdate) | Colorimetric (Dye-phosphomolybdate complex) | Chemiluminescent (Enzymatic) |
| Detection Range | 0.01 - 1.2 mg P/L[1] | 0.02 - 40 µM[2][3] | High sensitivity, often reported as 3 orders of magnitude greater than colorimetric methods[4] |
| Linearity (R²) | ≥ 0.99[5] | > 0.995[2][6] | Not directly applicable for free phosphate |
| Limit of Detection (LOD) | ~10 µg P/L with a 5 cm light path[7] | As low as 1.6 pmoles[2][8] | High sensitivity allows for detection of very low enzyme concentrations |
| Limit of Quantification (LOQ) | 0.0138 µM (for a specific IC-ICP-MS method)[3] | Not consistently reported, but low due to high sensitivity | Not directly applicable for free phosphate |
| Common Interferences | Silicate, Arsenate, Organophosphonates, high concentrations of certain metal ions[2][3][9] | Arsenate, some detergents (e.g., Triton™ X-100, Tween® 20)[5] | Endogenous alkaline phosphatase activity[10] |
Experimental Protocols
Detailed methodologies for each of the key phosphate quantification methods are provided below.
Molybdenum Blue (Ascorbic Acid) Method
This method is a widely used and robust technique for phosphate determination.[11]
Reagents:
-
Sulfuric Acid (5N): Slowly add 139 ml of concentrated H₂SO₄ to 800 ml of deionized water, cool, and dilute to 1 liter.
-
Potassium Antimonyl Tartrate Solution: Dissolve 1.3715 g of K(SbO)C₄H₄O₆·½H₂O in 400 ml of deionized water in a 500 ml volumetric flask and dilute to volume.
-
Ammonium Molybdate Solution: Dissolve 20 g of (NH₄)₆Mo₇O₂₄·4H₂O in 500 ml of deionized water.
-
Ascorbic Acid (0.1 M): Dissolve 1.76 g of ascorbic acid in 100 ml of deionized water. This solution should be prepared fresh.
-
Combined Reagent: Mix 50 ml of 5N sulfuric acid, 5 ml of potassium antimonyl tartrate solution, 15 ml of ammonium molybdate solution, and 30 ml of freshly prepared ascorbic acid solution. This reagent should be prepared fresh daily and allowed to come to room temperature before use.
-
Phosphate Standard Stock Solution (50 mg P/L): Dissolve 0.2197 g of anhydrous KH₂PO₄ in deionized water and dilute to 1 liter.
-
Phosphate Working Standard Solutions: Prepare a series of dilutions from the stock solution to generate a standard curve (e.g., 0.1, 0.2, 0.5, 1.0, and 1.2 mg P/L).
Procedure:
-
Pipette 50 µl of each standard and sample into separate wells of a 96-well microplate.
-
Add 200 µl of the combined reagent to each well.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the absorbance at 880 nm using a microplate reader.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the phosphate concentration of the samples from the standard curve.
Malachite Green Method
This method offers higher sensitivity compared to the Molybdenum Blue method.[4][8]
Reagents:
-
Malachite Green Reagent A: Dissolve 0.045% (w/v) Malachite Green hydrochloride in 3M H₂SO₄.
-
Malachite Green Reagent B: 7.5% (w/v) ammonium molybdate in water.
-
Malachite Green Reagent C (Working Solution): Mix 100 volumes of Reagent A with 25 volumes of Reagent B and 0.2 volumes of 11% Tween 20. This solution should be prepared fresh.
-
Phosphate Standard Stock Solution (1 mM): Dissolve 136.09 mg of anhydrous KH₂PO₄ in 1 liter of deionized water.
-
Phosphate Working Standard Solutions: Prepare a series of dilutions from the stock solution to generate a standard curve (e.g., 1, 2, 5, 10, 20, 30, 40 µM).
Procedure:
-
Pipette 50 µl of each standard and sample into separate wells of a 96-well microplate.
-
Add 10 µl of Malachite Green Reagent A to each well, mix, and incubate for 10 minutes at room temperature.[4]
-
Add 10 µl of Malachite Green Reagent B to each well, mix, and incubate for 20 minutes at room temperature.[4]
-
Alternatively, add 100 µl of the combined Malachite Green Working Solution (Reagent C) to each well.
-
Incubate for 15-30 minutes at room temperature for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Construct a standard curve and determine the sample phosphate concentrations.
Phospha-Light™ SEAP Reporter Gene Assay
This chemiluminescent assay is designed for the highly sensitive detection of secreted alkaline phosphatase (SEAP) activity, which can be used as an indirect measure of processes involving phosphate release.[10][12]
Reagents (Typical components of a commercial kit):
-
Assay Buffer: Contains buffer salts and enhancers.
-
CSPD® Substrate: A chemiluminescent substrate for alkaline phosphatase.
-
SEAP Standard: Purified secreted alkaline phosphatase for generating a standard curve.
Procedure (General Outline):
-
Collect cell culture medium containing the secreted SEAP.
-
If serum is present in the medium, heat-inactivate endogenous alkaline phosphatases (e.g., 65°C for 30 minutes).
-
Pipette a small volume of the culture medium (or SEAP standard) into a luminometer plate.
-
Add the assay buffer and incubate for a short period (e.g., 5 minutes) at room temperature.
-
Add the CSPD® substrate.
-
Incubate for a specified time (e.g., 20-30 minutes) at room temperature to allow the chemiluminescent reaction to develop.
-
Measure the light output using a luminometer.
-
Correlate the light intensity to the SEAP activity using the standard curve.
Visualizing the Experimental Workflows
The following diagrams illustrate the experimental workflows for the described phosphate quantification methods.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Interfering Effect of Silicate in the Quantification of Phosphate by the Molybdenum-blue Method [accscience.com]
- 3. Limitations of the molybdenum blue method for phosphate quantification in the presence of organophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencellonline.com [sciencellonline.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. scispace.com [scispace.com]
- 7. Colorimetric assay for the sensitive detection of phosphate in water based on metal–organic framework nanospheres possessing catalytic activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Inorganic phosphate assay with malachite green: an improvement and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Invitrogen Phospha-Light SEAP Reporter Gene Assay System 10,000 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 11. genoprice.com [genoprice.com]
- 12. assets.fishersci.com [assets.fishersci.com]
Navigating the Phosphoproteome: A Comparative Guide to Phosphopeptide Anion Fragmentation in Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise identification and localization of protein phosphorylation sites are paramount to unraveling complex signaling pathways and developing targeted therapeutics. Mass spectrometry has emerged as the cornerstone of phosphoproteomics, yet the choice of fragmentation technique significantly impacts the quality and confidence of the data obtained. This guide provides a comparative analysis of the most common fragmentation methods for phosphopeptide anions: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), and Electron-Transfer/Higher-Energy Collision Dissociation (EThcD).
At a Glance: Comparing Fragmentation Techniques
The selection of a fragmentation method is a critical decision in any phosphoproteomics workflow. Each technique possesses distinct advantages and limitations in terms of fragmentation efficiency, preservation of the labile phosphate group, and the resulting spectral information. The following table summarizes the key performance metrics for each method.
| Fragmentation Method | Predominant Fragment Ions | Phosphate Group Lability | Typical Sequence Coverage | Phosphosite Localization Confidence | Throughput |
| CID | b, y | High (significant neutral loss) | Moderate | Moderate to Low | High |
| HCD | b, y | Moderate (reduced neutral loss vs. CID)[1][2] | High[3] | High[4] | High[1] |
| ETD | c, z | Low (phosphate group is preserved)[2] | Moderate to High | Very High[4] | Moderate |
| EThcD | b, y, c, z | Low (phosphate group is preserved) | Very High[5] | Very High[5][6] | Moderate |
In-Depth Analysis of Fragmentation Patterns
Collision-Induced Dissociation (CID)
CID is a widely used, robust fragmentation technique that involves the energetic collision of precursor ions with an inert gas.[2] This process induces fragmentation along the peptide backbone, primarily generating b- and y-type ions. However, a significant drawback of CID in phosphopeptide analysis is the facile neutral loss of the phosphate group (H₃PO₄ or HPO₃), particularly from phosphoserine and phosphothreonine residues.[1] This neutral loss can dominate the spectrum, leading to a lack of sequence-informative fragment ions and ambiguity in phosphorylation site localization.
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type CID technique that occurs in a separate collision cell. Compared to traditional ion trap CID, HCD utilizes higher collision energies and a shorter activation time.[2] This results in more efficient fragmentation and the generation of a richer series of b- and y-type ions.[2] While neutral loss of the phosphate group still occurs in HCD, it is generally less pronounced than in CID, leading to improved sequence coverage and higher confidence in phosphosite localization.[1]
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion. This process induces cleavage of the N-Cα bond along the peptide backbone, producing c- and z-type fragment ions. A key advantage of ETD is that it is a "soft" fragmentation technique that typically preserves labile post-translational modifications, including phosphorylation.[2] This characteristic makes ETD particularly well-suited for the unambiguous localization of phosphorylation sites. However, ETD efficiency can be lower for doubly charged precursors and the reaction times are longer compared to CID and HCD, which can impact throughput.[1][7]
Electron-Transfer/Higher-Energy Collision Dissociation (EThcD)
EThcD is a hybrid fragmentation technique that combines ETD with HCD. In this approach, the precursor ions are first subjected to ETD, and then all ions, including the unfragmented precursors and the resulting c- and z-type ions, are subjected to HCD. This dual fragmentation approach generates a comprehensive set of fragment ions, including b, y, c, and z ions, leading to exceptionally high sequence coverage and very high confidence in phosphosite localization.[5] EThcD is particularly powerful for the analysis of peptides with multiple potential phosphorylation sites.[8]
Visualizing the Workflow and Fragmentation
To better understand the practical application and fundamental differences between these techniques, the following diagrams illustrate a typical phosphoproteomics workflow and the distinct fragmentation patterns.
Figure 1. A generalized experimental workflow for mass spectrometry-based phosphoproteomics.
Figure 2. Predominant fragmentation pathways for phosphopeptides in different MS/MS techniques.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful phosphopeptide analysis. Below are generalized protocols for phosphopeptide enrichment and subsequent fragmentation by CID, HCD, ETD, and EThcD on a typical Orbitrap mass spectrometer.
Phosphopeptide Enrichment (IMAC)
-
Bead Preparation: Resuspend immobilized metal affinity chromatography (IMAC) beads in the binding buffer (e.g., 80% acetonitrile, 6% trifluoroacetic acid).[8]
-
Sample Loading: Reconstitute the tryptic peptide digest in the binding buffer and load it onto the equilibrated IMAC column.[8]
-
Washing: Wash the column with a series of buffers to remove non-specifically bound peptides. A typical wash series includes the binding buffer, a high-salt wash buffer (e.g., 50% acetonitrile, 0.5% trifluoroacetic acid, 200 mM NaCl), and a final wash with a low-organic buffer (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid).[8]
-
Elution: Elute the bound phosphopeptides using a high-pH buffer, such as 10% ammonia in water, followed by a high-organic elution buffer (e.g., 80% acetonitrile, 2% formic acid).[8]
-
Acidification: Immediately acidify the eluate with formic acid to a final concentration that ensures compatibility with reversed-phase chromatography (typically <5% acetonitrile).[8]
Mass Spectrometry Analysis
The following are example parameters for data-dependent acquisition on an Orbitrap mass spectrometer.
General Settings:
-
Full MS Scan: Resolution of 60,000-120,000, m/z range of 350-1500.
-
Data-Dependent Acquisition: TopN method (e.g., Top 10-20 most intense precursors).
-
Dynamic Exclusion: Enabled to prevent repeated fragmentation of the same precursor.
Fragmentation-Specific Parameters:
| Parameter | CID | HCD | ETD | EThcD |
| Collision Energy | Normalized Collision Energy (NCE) of 35% | Stepped NCE (e.g., 28%, 32%, 35%) or a fixed NCE of ~30-40%[9] | Not Applicable | HCD NCE of ~25-30%[9] |
| Activation Type | CID | HCD | ETD | ETD |
| Supplemental Activation | Not Applicable | Not Applicable | Not Applicable | HCD |
| ETD Reaction Time | Not Applicable | Not Applicable | ~50-100 ms | ~50 ms[8] |
| Fragment Ion Detection | Ion Trap or Orbitrap | Orbitrap | Ion Trap or Orbitrap | Orbitrap |
Conclusion
The choice of fragmentation technique for phosphopeptide analysis is a critical determinant of experimental success. While CID offers high throughput, its propensity for neutral loss can compromise site localization. HCD provides a significant improvement with reduced neutral loss and richer fragment ion spectra. For unambiguous phosphosite localization, ETD and the hybrid EThcD method are superior due to their ability to preserve the labile phosphate group. EThcD, in particular, offers the most comprehensive fragmentation information, albeit at a slightly lower throughput than HCD. The optimal choice will depend on the specific goals of the study, the available instrumentation, and the complexity of the sample. By understanding the principles and performance characteristics of each technique, researchers can make informed decisions to maximize the depth and accuracy of their phosphoproteomic analyses.
References
- 1. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Confident phosphorylation site localization using the Mascot Delta Score - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unambiguous Phosphosite Localization using Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Phosphorus Anion Waste: A Comprehensive Guide for Laboratory Professionals
St. Louis, MO - For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. Phosphorus-containing compounds, particularly phosphorus anions, are common in various research applications, and their proper disposal is essential to protect personnel and the environment. This guide provides essential safety and logistical information, including detailed operational and disposal plans for phosphorus anion waste.
The primary principle for the disposal of many inorganic this compound solutions, such as those containing phosphate (PO₄³⁻), is neutralization. However, organophosphorus compounds and contaminated phosphate waste require specialized handling as hazardous materials.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side-shields, and a lab coat. All handling and neutralization procedures should be conducted within a certified chemical fume hood to prevent the inhalation of any hazardous vapors. An eyewash station and safety shower must be readily accessible.
Quantitative Data for this compound Disposal
The following table summarizes key quantitative data related to the safe disposal of common phosphorus-containing waste in a laboratory setting. Adherence to these parameters is crucial for regulatory compliance and environmental safety.
| Parameter | Value | Notes |
| Permissible pH for Drain Disposal | 5.5 - 9.5 | This is a general guideline; always consult your local wastewater treatment authority for specific pH limits before any drain disposal.[1] |
| Recommended Acid for Neutralization | 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | A strong acid is recommended for efficient neutralization of alkaline phosphate solutions.[1] |
| Recommended Base for Neutralization | 1 M Sodium Hydroxide (NaOH) | A strong base is effective for neutralizing acidic phosphate solutions.[1] |
| Final pH of Neutralized Waste for Collection | 6.0 - 8.0 | A neutral pH is targeted for safe handling and collection as hazardous waste.[1] |
| CERCLA Reportable Quantity (Trisodium Phosphate) | 5000 lbs (2270 kg) | Spills or releases exceeding this amount require notification to the National Response Center.[1] |
| EPA Hazardous Waste Code (Corrosivity) | D002 | This code may apply if the phosphate waste has a pH of 12.5 or greater.[1] |
Experimental Protocol: Neutralization of Aqueous Inorganic Phosphate Waste
This protocol outlines the steps for neutralizing aqueous waste containing simple inorganic phosphorus anions like phosphate.
Objective: To adjust the pH of an aqueous phosphate waste solution to a neutral range (6.0-8.0) for proper disposal.
Materials:
-
Aqueous phosphate waste solution
-
1 M Hydrochloric Acid (HCl) or 1 M Sulfuric Acid (H₂SO₄) for alkaline waste
-
1 M Sodium Hydroxide (NaOH) for acidic waste
-
Calibrated pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate waste container, clearly labeled
Procedure:
-
Preparation: Conduct the entire procedure in a well-ventilated chemical fume hood. Place the container of the phosphate waste solution on a stir plate and add a magnetic stir bar.
-
Dilution: If the concentration of the phosphate solution is high, it is advisable to dilute it with water to a concentration of 5% or less. This helps to control the rate of the neutralization reaction and dissipate any heat generated.
-
Neutralization:
-
For alkaline phosphate solutions (pH > 8.0): Slowly and carefully add the 1 M strong acid dropwise to the stirring solution.
-
For acidic phosphate solutions (pH < 6.0): Slowly and carefully add the 1 M strong base dropwise to the stirring solution.
-
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH indicator strips.
-
Endpoint: Continue the dropwise addition of the acid or base until the pH of the solution stabilizes within the neutral range of 6.0 to 8.0.
-
Final Disposal Decision:
-
Drain Disposal: If the neutralized solution contains no other hazardous materials and local regulations permit, it may be disposed of down the drain with a copious amount of water (at least a 100-fold excess).[1] Always confirm with your institution's Environmental Health and Safety (EHS) department and local wastewater authority.
-
Hazardous Waste Collection: If the solution contains other contaminants, or if drain disposal is not permitted, transfer the neutralized solution to a designated hazardous waste container. Ensure the container is properly labeled with "Hazardous Waste" and a full description of its contents. Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of various types of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Disposal of Organophosphorus Compounds
Organophosphorus compounds, often used as pesticides or in organic synthesis, are typically more hazardous than their inorganic counterparts and must be disposed of as hazardous waste. Do not attempt to neutralize or dispose of these compounds down the drain.
Procedure for Organophosphorus Waste:
-
Segregation: Keep organophosphorus waste separate from all other waste streams.
-
Containment: Collect all liquid and solid waste containing organophosphorus compounds in a designated, properly labeled, and sealed hazardous waste container. The container must be made of a compatible material.
-
Labeling: Clearly label the container with "Hazardous Waste," the specific name of the organophosphorus compound(s), and any other components in the waste stream.
-
Collection: Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed professional waste disposal service.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound waste, fostering a secure research environment and upholding environmental responsibility.
References
Comprehensive Safety Protocol for Handling Phosphorus-Containing Compounds
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with various forms of phosphorus anions and related compounds. Adherence to these protocols is critical for ensuring laboratory safety and minimizing environmental impact. The term "phosphorus anion" can encompass a wide range of substances, from elemental phosphorus allotropes to phosphates and complex organophosphorus molecules, each with a distinct hazard profile.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with phosphorus compounds include severe toxicity, corrosivity, and reactivity. White phosphorus, for instance, is highly toxic, pyrophoric (ignites spontaneously in air), and causes severe thermal and chemical burns.[1][2] Organophosphorus compounds are often highly toxic and can be absorbed through the skin.[3] Phosphoric acid and phosphorus pentachloride are corrosive.[4][5][6] Therefore, the selection of appropriate PPE is the first line of defense.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Required: Nitrile or neoprene gloves.[6] | Protects against skin irritation and chemical burns. Nitrile offers good resistance to many phosphorus compounds.[7] |
| Recommended: Double-gloving.[7] | Provides additional protection in case of a tear or puncture in the outer glove. | |
| Eye & Face Protection | Required: Chemical splash goggles with indirect venting.[6] | Prevents exposure to liquids, vapors, or dust. Standard safety glasses are insufficient.[6] |
| Recommended: Full-face shield in addition to goggles when handling large volumes or highly reactive compounds.[6][8] | Protects the entire face from splashes and projectiles. | |
| Body Protection | Required: Laboratory coat. | Protects skin and personal clothing from minor spills. |
| Recommended: Acid-resistant apron (polyethylene or PVC) or a fire-retardant laboratory coat when working with corrosives or pyrophoric materials like white phosphorus.[6][9] | Offers a higher level of protection against specific hazards. | |
| Respiratory Protection | Required in cases of high dust, aerosol, or vapor generation. | Protects against inhalation of toxic or corrosive particles. |
| Recommended: Use a NIOSH-approved respirator with an appropriate cartridge (e.g., acid gas for H₃PO₄) or a supplied-air respirator for highly toxic compounds or emergency situations.[5][6][10][11] | Ensures adequate protection when ventilation is insufficient to control exposure. |
Quantitative Hazard Data
Understanding the exposure limits and physical properties of phosphorus compounds is crucial for a thorough risk assessment.
Occupational Exposure Limits for Selected Phosphorus Compounds
| Compound | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | ACGIH TLV (8-hr TWA) | IDLH |
| Phosphorus (Yellow) | 0.1 mg/m³[11][12] | 0.1 mg/m³[11] | 0.1 mg/m³[12] | 5 mg/m³[11] |
| Phosphorus Pentachloride | 1 mg/m³ | 1 mg/m³ | 0.1 ppm | 25 mg/m³ |
| Phosphine | 0.3 ppm | 0.3 ppm | 0.3 ppm | 50 ppm[13] |
Data sourced from NIOSH and OSHA databases.[5][11][12][13]
Physical Properties of Phosphorus Allotropes
| Property | White/Yellow Phosphorus | Red Phosphorus |
| Appearance | White to yellow, soft, waxy solid.[2] | Dark red solid.[14] |
| Odor | Acrid, garlicky fumes in air.[1][2] | Odorless.[14] |
| Solubility in Water | 0.0003% (Insoluble).[2][14] | Insoluble.[14] |
| Boiling Point | 280 °C (536 °F)[2] | 416 °C (sublimes)[14] |
| Melting Point | 44.1 °C (111 °F)[2] | 416 °C (sublimes)[14] |
| Spontaneous Ignition | Ignites spontaneously in moist air.[2][11] | Can be ignited by friction or heat.[14] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is mandatory to prevent accidents.
Step-by-Step Handling Protocol
-
Risk Assessment : Before beginning any procedure, review the Safety Data Sheet (SDS) for all chemicals involved. Identify specific hazards and plan the experiment accordingly. The overriding principle is that no activity should begin unless a plan for waste disposal has been formulated.[15]
-
Engineering Controls : Always handle phosphorus compounds, especially volatile or dusty forms, inside a certified chemical fume hood to minimize inhalation exposure.[11] For highly reactive materials like white phosphorus, an inert atmosphere (e.g., in a glove box) may be required.[9]
-
PPE Donning : Put on all required PPE as specified in the table above. Inspect gloves for any signs of degradation or punctures before use.[6]
-
Chemical Handling :
-
Use the smallest quantity of the chemical necessary for the experiment to minimize waste.[16]
-
When handling solids, avoid generating dust.
-
For pyrophoric materials like white phosphorus, always handle under water to prevent ignition.[1] Use forceps for manipulation.[1]
-
Use spark-resistant tools when handling flammable or reactive phosphorus compounds.[9]
-
-
Post-Handling : After completing the work, decontaminate the work area thoroughly. Wash hands and arms with soap and water, even if gloves were worn.[1][14]
Storage Protocol
-
General : Store phosphorus compounds in tightly closed, properly labeled containers in a cool, dry, well-ventilated area.[17]
-
Segregation : Store away from incompatible materials, particularly oxidizing agents, halogens, and strong bases.[11][14]
-
Specifics for White Phosphorus : White phosphorus must be stored under water to prevent contact with air.[1][9]
Disposal Plan: Waste Management
Proper waste management is a critical component of laboratory safety and environmental responsibility. Hazardous chemicals must never be poured down the drain.[18]
Step-by-Step Disposal Protocol
-
Waste Identification : All waste must be considered hazardous unless confirmed otherwise. Consult the SDS and institutional guidelines.
-
Waste Segregation :
-
Do not mix different types of chemical waste.
-
Segregate waste into compatible categories (e.g., acids, bases, solvents, solid waste).
-
Acutely toxic wastes (P-list) have specific, stringent accumulation limits (e.g., 1 quart).[18]
-
-
Container Management :
-
In-Lab Treatment (If Permissible) :
-
Neutralization : With appropriate training and safety measures, waste acids and bases can be neutralized to a pH between 5 and 9 before disposal, followed by flushing with copious amounts of water.[19][20] This must be done cautiously in a fume hood to control heat and vapor generation.[20]
-
Oxidation : Small quantities of thiols or sulfides can be destroyed by oxidation with sodium hypochlorite.[19]
-
-
Waste Pickup : Contact your institution's Environmental Health and Safety (EHRS) department to request a pickup for the full waste containers.[18] Do not allow waste to accumulate beyond designated limits.[18]
-
Spill Management :
Visual Workflow for Safe Handling
The following diagram outlines the logical progression of steps for safely handling phosphorus-containing compounds in a laboratory setting.
References
- 1. archpdfs.lps.org [archpdfs.lps.org]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphorus (yellow) [cdc.gov]
- 3. epa.gov [epa.gov]
- 4. ekfusa.com [ekfusa.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphorus pentachloride [cdc.gov]
- 6. app.studyraid.com [app.studyraid.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. restoredcdc.org [restoredcdc.org]
- 11. nj.gov [nj.gov]
- 12. PHOSPHORUS (YELLOW) | Occupational Safety and Health Administration [osha.gov]
- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphine [cdc.gov]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. kamatlab.com [kamatlab.com]
- 17. fishersci.co.uk [fishersci.co.uk]
- 18. ehrs.upenn.edu [ehrs.upenn.edu]
- 19. epfl.ch [epfl.ch]
- 20. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
